molecular formula C23H27NO5 B1448954 (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid CAS No. 914399-98-7

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Cat. No.: B1448954
CAS No.: 914399-98-7
M. Wt: 397.5 g/mol
InChI Key: WRDFKKLMQLSBQN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFKKLMQLSBQN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141130
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914399-98-7
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914399-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH, is a sterically hindered amino acid derivative of significant interest in peptide synthesis and drug development.[1][2][3] Its α-methyl group induces conformational constraints in peptides, leading to the formation of stable helical structures and enhanced resistance to enzymatic degradation.[4][5] The tert-butyl ether protecting group on the side chain and the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group make it a valuable building block for solid-phase peptide synthesis (SPPS).[6][7][8][] This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Introduction: The Significance of α-Methylated Amino Acids

α,α-Disubstituted amino acids are crucial components in the design of peptidomimetics and other biologically active molecules.[10] The presence of an additional substituent on the α-carbon atom restricts the conformational freedom of the peptide backbone, leading to more predictable and stable secondary structures, such as 3₁₀-helices and α-helices.[5][11] This conformational rigidity can enhance the biological activity of peptides and improve their metabolic stability by making them less susceptible to proteolytic degradation.[4][5] (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a prime example of such a modified amino acid, designed for seamless integration into Fmoc-based solid-phase peptide synthesis.[7][12]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals three key strategic disconnections, suggesting a convergent synthetic approach.

Retrosynthesis target (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid intermediate1 (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid target->intermediate1 Fmoc protection intermediate2 (S)-α-methylserine intermediate1->intermediate2 O-tert-butylation start1 Fmoc-Cl / Fmoc-OSu start2 Isobutylene / t-Butyl bromide start3 Chiral Precursors intermediate2->start3 Asymmetric Synthesis

Caption: Retrosynthetic analysis of the target molecule.

The synthesis logically begins with the asymmetric synthesis of the core amino acid, (S)-α-methylserine. This is followed by the protection of the side-chain hydroxyl group as a tert-butyl ether and, finally, the protection of the α-amino group with the Fmoc moiety.

Asymmetric Synthesis of (S)-α-Methylserine: A Comparative Overview

The cornerstone of the synthesis is the enantioselective preparation of (S)-α-methylserine. Several methods have been established, each with its own advantages and limitations.

Synthetic StrategyPrincipleAdvantagesDisadvantages
Enzymatic Resolution Lipase-mediated kinetic resolution of a racemic α-methylserine derivative.[10][13][14]High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50%, requires separation of enantiomers.
Asymmetric Strecker Synthesis Diastereoselective addition of cyanide to a ketimine derived from a chiral amine or in the presence of a chiral catalyst.[15][16][17]Potentially high enantioselectivity, convergent.Use of toxic cyanide reagents, may require extensive optimization.
Schöllkopf Method Diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine and glycine.[18][19][20]High diastereoselectivity, well-established methodology.Multi-step process, limited atom economy.
Sharpless Asymmetric Dihydroxylation Enantioselective dihydroxylation of a methacrylate derivative to establish the chiral centers.[21]High enantioselectivity, predictable stereochemistry.May require multiple steps to convert the diol to the amino acid.

For the purpose of this guide, we will focus on a route involving the resolution of racemic α-methylserine, as it represents a practical and scalable approach.

Detailed Synthetic Pathway

The following multi-step synthesis provides a reliable route to (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, starting from racemic α-methylserine.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Enzymatic Resolution cluster_3 Step 4: Hydrolysis cluster_4 Step 5: O-tert-butylation cluster_5 Step 6: Fmoc Protection rac_ams Racemic α-methylserine n_protected_ams N-Benzoyl-rac-α-methylserine rac_ams->n_protected_ams Benzoyl Chloride, Base n_protected_ams_ester N-Benzoyl-rac-α-methylserine Ethyl Ester n_protected_ams->n_protected_ams_ester EtOH, H+ s_enantiomer (S)-N-Benzoyl-α-methylserine Ethyl Ester n_protected_ams_ester->s_enantiomer Lipase, Isopropenyl Acetate r_enantiomer_acetylated (R)-O-Acetyl-N-benzoyl-α-methylserine Ethyl Ester n_protected_ams_ester->r_enantiomer_acetylated Lipase, Isopropenyl Acetate s_ams (S)-α-methylserine s_enantiomer->s_ams Acid Hydrolysis s_ams_tbu (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid s_ams->s_ams_tbu Isobutylene, H+ final_product (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid s_ams_tbu->final_product Fmoc-OSu, Base

Caption: Overall synthetic pathway.

Experimental Protocols

This initial protection and esterification sequence prepares the substrate for enzymatic resolution.

  • N-Benzoylation: Racemic α-methylserine is dissolved in aqueous sodium hydroxide. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours at room temperature. Acidification with HCl precipitates the N-benzoyl-rac-α-methylserine.

  • Esterification: The dried N-benzoyl-rac-α-methylserine is suspended in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up to yield the ethyl ester.

This crucial step establishes the stereochemistry of the final product.

  • Reaction Setup: (±)-N-Benzoyl-α-methylserine ethyl ester is dissolved in an appropriate organic solvent (e.g., hexane/THF mixture).[14]

  • Enzyme and Acyl Donor: Novozym® 435 (a lipase) and an acyl donor such as isopropenyl acetate are added to the solution.[14]

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the resolution is monitored by chiral HPLC.[13][14] The enzyme selectively acetylates the hydroxyl group of the (R)-enantiomer.

  • Workup: Once approximately 50% conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of (S)-N-Benzoyl-α-methylserine ethyl ester and (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester is separated by column chromatography.

  • Deprotection: The purified (S)-N-Benzoyl-α-methylserine ethyl ester is heated at reflux in 6N hydrochloric acid for several hours to hydrolyze both the ester and the amide bonds.

  • Isolation: The reaction mixture is cooled, and the benzoic acid byproduct is removed by extraction with an organic solvent. The aqueous layer is then concentrated under reduced pressure to yield (S)-α-methylserine hydrochloride, which can be neutralized to obtain the free amino acid.

The side-chain hydroxyl group is protected as a tert-butyl ether, which is stable under the basic conditions of Fmoc chemistry but readily cleaved by strong acids.[6][22]

  • Reaction Setup: (S)-α-methylserine is suspended in a suitable solvent (e.g., dichloromethane) in a pressure vessel.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or perchloric acid, is added.

  • tert-butylation: The vessel is cooled and charged with an excess of isobutylene. The reaction is stirred at room temperature until complete.

  • Workup: The excess isobutylene is carefully vented, and the reaction is neutralized. The product, (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid, is isolated and purified.

The final step is the protection of the α-amino group.

  • Reaction Setup: (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid is dissolved in a mixture of an organic solvent (e.g., dioxane or acetone) and aqueous sodium bicarbonate.

  • Fmoc Reagent: A solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the same organic solvent is added dropwise.

  • Reaction: The mixture is stirred at room temperature for several hours.

  • Workup: The organic solvent is removed under reduced pressure. The aqueous solution is washed with ether, then acidified with HCl. The product precipitates and is collected by filtration, washed with water, and dried under vacuum.

Purification and Characterization Workflow

Purification_Workflow start Crude Final Product extraction Acid/Base Extraction start->extraction chromatography Silica Gel Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization characterization Final Product Characterization crystallization->characterization nmr NMR (1H, 13C) characterization->nmr ms Mass Spectrometry characterization->ms hplc Chiral HPLC characterization->hplc rotation Optical Rotation characterization->rotation

Caption: Purification and characterization workflow.

The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

  • Mass Spectrometry: To verify the molecular weight (397.47 g/mol ).[3]

  • Chiral HPLC: To determine the enantiomeric purity.

  • Optical Rotation: To confirm the (S)-configuration.

Conclusion

The synthesis of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. While several asymmetric routes to the α-methylserine core exist, enzymatic resolution of a racemic precursor offers a robust and scalable method. The subsequent protection of the side-chain hydroxyl and α-amino groups follows well-established procedures in peptide chemistry. The availability of this valuable building block facilitates the synthesis of conformationally constrained peptides with enhanced biological properties, making it a key tool for researchers and professionals in drug development and medicinal chemistry.

References

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Gładkowski, W., Chojnacka, A., Gurtowska, N., Mituła, P., Wawrzeńczyk, C., & Kiełbowicz, G. (2014). Resolution of α-methylserine derivatives via lipase mediated acetylation.
  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255-8.
  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Hsiao, Y., & Li, W. (2003). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 68(15), 6066–6069.
  • Gładkowski, W., Chojnacka, A., Gurtowska, N., Mituła, P., Wawrzeńczyk, C., & Kiełbowicz, G. (2014). Resolution of α-methylserine derivatives via lipase mediated acetylation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiodivergent synthesis of α-methyl serine. Retrieved from [Link]

  • Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-7.
  • Zuend, S. J., & Jacobsen, E. N. (2011). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 133(44), 17872–17875.
  • Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
  • Mzengeza, S., Venkatachalam, T. K., & Leznoff, C. C. (1996). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 11(1), 81-87.
  • Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012–10014.
  • Toth, G. K., & Tofteng, A. P. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(10), 3304-14.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001).
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of the resolution of racemic serine. Retrieved from [Link]

  • American Chemical Society. (2009).
  • Sivanandhan, D., & Suresh, S. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 117(1), 47-53.
  • Google Patents. (n.d.). CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH.
  • ETW International. (n.d.). Fmoc-Aib-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. Retrieved from [Link]

  • Charette, A., & Mellon, C. (1998). Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Tetrahedron, 54(35), 10545-10562.
  • Reddy, P. G., & Baskaran, S. (2007). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Letters, 9(26), 5437–5440.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58.

Sources

The Strategic Peptide Chemist's Guide to (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 914399-98-7

A Technical Whitepaper for Advanced Peptide Synthesis

Abstract

In the landscape of modern therapeutic peptide development, the demand for molecules with enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles is paramount. Non-natural, sterically hindered amino acids are critical tools in achieving these objectives. This guide provides an in-depth technical overview of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a cornerstone building block for introducing conformational rigidity and metabolic resistance into peptide scaffolds. We will explore its core chemical attributes, strategic applications in solid-phase peptide synthesis (SPPS), and the nuanced experimental considerations required to maximize its potential, addressing the inherent challenges of coupling sterically demanding residues. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation peptide therapeutics.

Introduction: The Imperative for Structural Control in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid enzymatic degradation and inherent conformational flexibility, which can lead to poor receptor affinity and bioavailability. The introduction of α,α-disubstituted amino acids, such as α-methylated residues, is a field-proven strategy to overcome these limitations. The gem-dimethyl group on the α-carbon restricts the rotation of the peptide backbone, favoring specific secondary structures like helices and turns.[1] This conformational pre-organization can lock the peptide into its bioactive conformation, enhancing target binding and simultaneously shielding the amide bonds from proteolytic enzymes.[2]

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known by its synonym Fmoc-α-Me-L-Ser(tBu)-OH, is a trifunctional amino acid derivative uniquely designed for the Fmoc/tBu solid-phase peptide synthesis (SPPS) paradigm.[3] Its structure combines three key features:

  • The (S)-α-methyl group: Imparts steric hindrance, promoting helical or turn conformations and providing enzymatic stability.

  • The tert-butyl (tBu) ether side chain: A robust, acid-labile protecting group for the hydroxyl function of the serine moiety, compatible with standard Fmoc-SPPS cleavage conditions.[4]

  • The N-terminal Fmoc group: A base-labile protecting group that allows for orthogonal deprotection during the stepwise assembly of the peptide chain.[3]

This guide will serve as a comprehensive resource for the effective utilization of this powerful building block.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of Fmoc-α-Me-L-Ser(tBu)-OH is essential for its successful application. These properties dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 914399-98-7[5]
Molecular Formula C₂₃H₂₇NO₅[3]
Molecular Weight 397.46 g/mol [5]
Appearance White to off-white powder/solid[3]
Purity (Typical) ≥97% (HPLC)[6]
Solubility Soluble in DMF, DCM, DMSO[7]
Storage Conditions Sealed in dry, 2-8°C[5]
Structural Diagram:

Caption: Chemical structure of Fmoc-α-Me-L-Ser(tBu)-OH.

Synthetic Strategy Overview

While researchers typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable context for its purity profile and potential impurities. A plausible, multi-step enantioselective synthesis is outlined below. The causality behind this pathway lies in the sequential, stereocontrolled introduction of the requisite functional groups.

synthesis_workflow cluster_0 Core Amino Acid Synthesis cluster_1 Protection & Final Product start L-Serine ester L-Serine Methyl Ester start->ester Esterification (e.g., SOCl₂ in MeOH) tertbutyl (S)-O-tert-butyl-serine Methyl Ester ester->tertbutyl O-tert-butylation (e.g., Isobutylene, acid catalyst) alphamethyl (S)-2-amino-3-tert-butoxy- 2-methyl-propionic acid ester tertbutyl->alphamethyl α-Methylation (Stereocontrolled) fmoc Fmoc Protection alphamethyl->fmoc Fmoc-OSu or Fmoc-Cl sapon Saponification (Ester Hydrolysis) fmoc->sapon Base-mediated hydrolysis final (S)-Fmoc-2-amino-3-tert-butoxy- 2-methyl-propionic acid sapon->final

Caption: Representative synthetic workflow for the target compound.

  • Esterification: The synthesis begins with the protection of the carboxylic acid of L-serine, typically as a methyl ester, to prevent its interference in subsequent reactions. This is often achieved using thionyl chloride in methanol.[8]

  • Side-Chain Protection: The hydroxyl group is then protected as a tert-butyl ether. This is a critical step to prevent side reactions and is commonly performed using isobutylene and a strong acid catalyst.[9]

  • α-Methylation: The introduction of the α-methyl group is the most challenging step and must be performed stereoselectively to maintain the desired (S)-configuration. This can be accomplished through various advanced organic methodologies, often involving the formation of a chiral intermediate that directs the methylation.

  • Nα-Fmoc Protection: The free amine is protected using an activated Fmoc derivative, such as Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[8]

  • Saponification: Finally, the methyl ester is hydrolyzed (saponified) using a base, like sodium hydroxide, to yield the free carboxylic acid, providing the final product ready for use in peptide synthesis.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-Me-L-Ser(tBu)-OH is as a building block in Fmoc-SPPS to introduce conformational constraints and enhance proteolytic resistance.[3] However, its sterically hindered nature necessitates optimized protocols.

The Challenge of Steric Hindrance

The α-methyl group significantly increases the steric bulk around the α-nitrogen. This bulkiness poses a major challenge during the coupling step in SPPS, as it hinders the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain onto the activated carboxyl group of the incoming Fmoc-α-Me-L-Ser(tBu)-OH.[2][10] This can lead to:

  • Slow reaction kinetics: Requiring extended coupling times.

  • Incomplete coupling: Resulting in deletion sequences, which are difficult to purify from the target peptide.

  • Lower yields: Due to incomplete reactions and the need for multiple coupling cycles.

Optimized Coupling Protocol

To overcome the challenge of steric hindrance, a robust activation and coupling strategy is required. Standard coupling reagents like DIC/HOBt may be insufficient. More potent activating agents and optimized conditions are necessary.

Recommended Reagents:

  • Activating Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive intermediates that facilitate coupling of hindered amino acids.

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These non-nucleophilic bases are used to activate the carboxylic acid and neutralize the protonated N-terminal amine.

Step-by-Step Protocol:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[11]

  • Pre-activation:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-α-Me-L-Ser(tBu)-OH and 3-5 equivalents of HATU (or HBTU) in a minimal volume of DMF.

    • Add 6-10 equivalents of DIPEA or Collidine to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or the temperature may be slightly elevated (e.g., to 40-50°C), though this should be done with caution to avoid side reactions. Microwave-assisted SPPS can also significantly enhance the efficiency of coupling hindered residues.[12]

  • Monitoring:

    • After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Recoupling (if necessary):

    • If the ninhydrin test is positive (blue/purple beads), indicating incomplete reaction, drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[13]

Quality Control & Analytical Characterization

Rigorous analytical control is essential to verify the identity and purity of both the starting material and the final peptide product.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A linear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm (to detect the Fmoc group)

This method is effective for identifying impurities such as the free amino acid or diastereomers.[14]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Fmoc Protons: A series of multiplets between ~7.2 and 7.9 ppm.

  • NH Proton: A singlet or doublet, the chemical shift of which is solvent-dependent.

  • Fmoc CH and CH₂: Multiplets typically found between 4.2 and 4.5 ppm.

  • Side-Chain CH₂: Signals corresponding to the β-protons of the serine backbone.

  • α-Methyl Protons: A characteristic singlet around 1.3-1.6 ppm.

  • tert-Butyl Protons: A sharp singlet at approximately 1.1-1.3 ppm, integrating to 9 protons.

  • Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may not always be observed.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (Carboxyl): ~175-180 ppm.

  • Fmoc Aromatic Carbons: ~120-145 ppm.

  • tert-Butyl Quaternary Carbon: ~75-80 ppm.

  • Cα Carbon: ~60-65 ppm.

  • Side-Chain Cβ Carbon: ~65-70 ppm.

  • tert-Butyl Methyl Carbons: ~28-30 ppm.

  • α-Methyl Carbon: ~20-25 ppm.

Conclusion

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is an indispensable tool for the modern peptide chemist. Its unique structural features enable the synthesis of peptides with enhanced stability and defined secondary structures, properties that are highly desirable for therapeutic applications. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the development of novel and more effective peptide-based drugs.

References

  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8.
  • Aapptec Peptides. (n.d.). Synthesis Notes.
  • MedChemExpress. (n.d.). Fmoc-Ser(tBu)-OH.
  • Chem-Impex. (n.d.). (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
  • Beilstein Journal of Organic Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • UCI Department of Chemistry. (2020).
  • Google Patents. (2008). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022/10, A155–A159.
  • Humana Press. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Journal of Medicinal Chemistry. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.
  • Chem-Impex. (n.d.). Fmoc-N-methyl-O-tert-butyl-L-serine.
  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids.
  • Oxford Academic. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Merck Millipore. (n.d.).
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • MedChemExpress. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.
  • Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OH >=98.0 HPLC 71989-33-8.
  • ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 1H NMR spectrum.
  • MedChemExpress. (n.d.). (2S)-2-[amino]-3-methylbutanoic acid.

  • BLDpharm. (n.d.). 914399-98-7|(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Achmem. (n.d.). (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula for (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is C₂₃H₂₇NO₅, and its molecular weight is 397.47 g/mol .[4][5]

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the contribution of each molecular fragment. The diagram below illustrates the molecular structure and the origin of the expected spectroscopic signals.

Molecular_Structure cluster_Fmoc Fmoc Group cluster_AminoAcid Amino Acid Core cluster_Sidechain Side Chain Fmoc_ring1 Fluorenyl Rings (Aromatic Protons & Carbons) Fmoc_CH CH (methine) Fmoc_CH->Fmoc_ring1 Fmoc_CH2 CH2 (methylene) Fmoc_CH2->Fmoc_CH Fmoc_CO C=O (carbonyl) Fmoc_CH2->Fmoc_CO O-C=O NH N-H (amide) Fmoc_CO->NH alpha_C α-Carbon (quaternary) alpha_Me α-Methyl (CH3) alpha_C->alpha_Me COOH COOH (carboxylic acid) alpha_C->COOH beta_CH2 β-CH2 (methylene) alpha_C->beta_CH2 NH->alpha_C O_ether O (ether) beta_CH2->O_ether tBu tert-Butyl (C(CH3)3) O_ether->tBu

Caption: Molecular structure of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of the structurally related Fmoc-Ser(tBu)-OH and standard chemical shift values.[1][6]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the Fmoc, amino acid, and tert-butyl moieties.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.80d2HAr-H (Fmoc)Protons on the fluorenyl rings adjacent to the fused system are typically deshielded.
~ 7.65d2HAr-H (Fmoc)Aromatic protons of the fluorenyl group.
~ 7.45t2HAr-H (Fmoc)Aromatic protons of the fluorenyl group.
~ 7.35t2HAr-H (Fmoc)Aromatic protons of the fluorenyl group.
~ 5.50s1HNH The amide proton signal can be broad and its chemical shift is solvent-dependent.
~ 4.40d2HFmoc-CHMethylene protons of the Fmoc group, often appearing as a doublet due to coupling with the adjacent methine proton.
~ 4.25t1HFmoc-CH Methine proton of the Fmoc group.
~ 3.70 & ~3.50d (AB system)2Hβ-CHThe diastereotopic methylene protons of the side chain are expected to appear as a pair of doublets (an AB quartet) due to the chiral center.
~ 1.50s3Hα-CHThe α-methyl group will appear as a singlet due to the absence of adjacent protons.
~ 1.15s9Ht-Butyl C(CH ₃)₃The nine equivalent protons of the tert-butyl group will give a sharp singlet.
~ 12.0br s1HCOOH The carboxylic acid proton signal is often broad and may not be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom.

Chemical Shift (δ, ppm) Assignment Rationale
~ 176C OOHCarboxylic acid carbonyl carbon.
~ 156Fmoc-C =OUrethane carbonyl carbon of the Fmoc group.
~ 144, 141Ar-C (Fmoc)Quaternary aromatic carbons of the fluorenyl group.
~ 128, 127, 125, 120Ar-C H (Fmoc)Aromatic methine carbons of the fluorenyl group.
~ 74C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 67Fmoc-C H₂Methylene carbon of the Fmoc group.
~ 65β-C H₂Methylene carbon of the side chain.
~ 58α-C Quaternary α-carbon.
~ 47Fmoc-C HMethine carbon of the Fmoc group.
~ 28C(C H₃)₃Methyl carbons of the tert-butyl group.
~ 22α-C H₃α-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for the functional groups in the target molecule.[4][7]

Frequency (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~ 3300N-H stretchAmide
~ 3100 - 3000C-H stretchAromatic
~ 2970 - 2850C-H stretchAliphatic (CH₃, CH₂)
~ 1740C=O stretchUrethane (Fmoc)
~ 1710C=O stretchCarboxylic acid
~ 1650C=O stretchAmide I
~ 1540N-H bendAmide II
~ 1450, 760, 740C=C stretch, C-H bendAromatic (Fmoc)
~ 1160C-O stretchEther (tert-butyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (MW = 397.47), electrospray ionization (ESI) is a suitable technique.

Expected Molecular Ions:

  • [M+H]⁺: m/z 398.19

  • [M+Na]⁺: m/z 420.17

  • [M-H]⁻: m/z 396.18

Key Fragmentation Pathways: A characteristic fragmentation in ESI-MS of Fmoc-protected amino acids is the loss of the Fmoc group.[8] The tert-butyl group is also prone to fragmentation.

  • Loss of the Fmoc group: A neutral loss of the fluorenylmethoxy group (C₁₄H₁₀O) or the entire Fmoc group via cleavage at the urethane linkage.

  • Loss of the tert-butyl group: A neutral loss of isobutylene (C₄H₈) with a mass of 56 Da from the parent ion or fragment ions.[8]

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse sequence: Proton-decoupled experiment (e.g., PENDANT, DEPT).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Acquisition:

    • Instrument: Electrospray ionization mass spectrometer (ESI-MS).

    • Ionization mode: Positive and negative.

    • Mass range: m/z 100 - 1000.

    • Capillary voltage and other source parameters should be optimized for the compound.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_validation Structure Validation start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_interp Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_interp IR_interp Functional Group Identification IR->IR_interp MS_interp Molecular Weight Confirmation & Fragmentation Analysis MS->MS_interp end Verified Structure NMR_interp->end IR_interp->end MS_interp->end

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. By understanding the expected NMR, IR, and MS data, researchers and professionals in drug development can confidently characterize this important building block, ensuring its purity and structural integrity for use in peptide synthesis and other applications. The provided protocols and workflow serve as a practical guide for obtaining and interpreting the necessary analytical data.

References

  • ResearchGate. FT-IR spectra and XRD powder diffraction of Fmoc-FLFL-TPP microcrystals. [Link]

  • Achmem. (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. [Link]

  • ChemRxiv. Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. [Link]

  • PubChem. N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester. [Link]

  • Aapptec Peptides. Fmoc-Ser(tBu)-OH; CAS 71989-33-8. [Link]

  • ACS Publications. Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • NIST WebBook. Propanoic acid, 2-methyl-. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. [Link]

Sources

A Technical Guide to (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid: Strategic Incorporation in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH, is a specialized amino acid derivative crucial for the synthesis of advanced peptides with tailored properties. The strategic placement of an α-methyl group on the serine backbone provides significant advantages, including enhanced enzymatic stability and conformational rigidity. This technical guide provides an in-depth analysis of this valuable building block, covering its commercial availability, the scientific rationale for its application, and detailed, field-proven protocols for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of α-Methylation

In the landscape of therapeutic peptide development, overcoming metabolic instability and achieving well-defined secondary structures are paramount challenges. Native peptides are often susceptible to rapid degradation by proteases, limiting their in vivo half-life and therapeutic efficacy.[1] The incorporation of non-natural amino acids is a proven strategy to mitigate these issues.

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a tri-functionalized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] Its structure is distinguished by three key features:

  • N-α-Fmoc Group: A base-labile protecting group that allows for iterative, sequential addition of amino acids under mild conditions.[3]

  • O-tert-butyl (tBu) Group: An acid-labile ether protecting the side-chain hydroxyl of the serine residue, preventing unwanted side reactions during synthesis. This group is typically removed during the final cleavage from the resin with strong acid.[4][5]

  • α-Methyl Group: The defining feature of this derivative. The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance around the peptide bond. This modification confers two primary benefits:

    • Proteolytic Resistance: The α-methyl group sterically shields the adjacent peptide bonds from enzymatic recognition and cleavage, significantly increasing the peptide's stability against proteases.[6][7]

    • Conformational Constraint: The rotation of the peptide backbone (phi and psi dihedral angles) is restricted, locking the residue into a more defined conformational space. This can be exploited to stabilize specific secondary structures, such as helices, and to enhance binding affinity to biological targets.[8]

This guide will explore the practical considerations for utilizing this powerful building block in peptide synthesis workflows.

Commercial Availability and Physicochemical Properties

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is readily available from a range of specialized chemical suppliers. Researchers should prioritize suppliers who provide comprehensive certificates of analysis confirming purity and identity.

PropertyValueSource(s)
Synonyms Fmoc-α-Me-L-Ser(tBu)-OH, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)-2-methylpropanoic acidChem-Impex, Santa Cruz Biotechnology
CAS Number 914399-98-7BLDpharm
Molecular Formula C₂₃H₂₇NO₅Santa Cruz Biotechnology
Molecular Weight 397.47 g/mol Santa Cruz Biotechnology
Appearance White PowderChem-Impex
Purity ≥97% - ≥98% (HPLC)Sigma-Aldrich, Chem-Impex
Storage 2-8°C, Sealed in dry conditionsSigma-Aldrich, BLDpharm

The Core Directive: Fmoc/tBu Orthogonal Strategy

The use of Fmoc-α-Me-L-Ser(tBu)-OH fits seamlessly into the most common strategy in modern peptide synthesis: the Fmoc/tBu orthogonal approach.[9] This strategy relies on the differential stability of protecting groups to specific chemical conditions, allowing for selective deprotection at each step of the synthesis.

Orthogonal_Strategy cluster_Peptide Peptide Chain on Solid Support cluster_Deprotection N-α Deprotection cluster_Coupling Coupling Cycle cluster_Cleavage Final Cleavage & Global Deprotection P Resin-Peptide-(N-α-Fmoc)-Ser(tBu) Deprotect 20% Piperidine in DMF P->Deprotect Removes Fmoc group Cleave TFA Cocktail (e.g., TFA/TIS/H₂O) P->Cleave Cleaves from resin & removes tBu group Couple Next Fmoc-AA-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Deprotect->Couple Exposes N-terminal amine Couple->P Forms new peptide bond

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Experimental Protocol: Incorporating Fmoc-α-Me-L-Ser(tBu)-OH

The primary synthetic challenge in utilizing Fmoc-α-Me-L-Ser(tBu)-OH is overcoming the steric hindrance imposed by the α-methyl group during the coupling reaction. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient.[6] The use of more potent uronium or phosphonium salt-based reagents, such as HATU, is strongly recommended to achieve high coupling efficiency.[4][10] A double-coupling protocol is a self-validating system to ensure the reaction proceeds to completion.

Materials and Reagents
  • Resin-bound peptide with a free N-terminal amine

  • (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (Fmoc-α-Me-L-Ser(tBu)-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Step-by-Step Coupling Protocol (0.1 mmol Scale)

This protocol assumes the synthesis starts from a resin-bound peptide chain where the N-terminal Fmoc group has just been removed.

  • Resin Preparation:

    • Following N-terminal Fmoc deprotection with 20% piperidine/DMF, wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • First Coupling - Activation and Reaction:

    • In a separate vessel, dissolve Fmoc-α-Me-L-Ser(tBu)-OH (4 equivalents; ~159 mg) and HATU (3.9 equivalents; ~148 mg) in DMF (~5 mL).[6]

    • Add DIPEA (8 equivalents; ~139 µL) to the activation mixture.[6]

    • Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction vessel at room temperature for 45-60 minutes.[6]

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. Due to steric hindrance, the test may be negative even if the coupling is incomplete. A positive (blue beads) result indicates a significant amount of unreacted amine, necessitating the second coupling.

  • Second Coupling:

    • Repeat the activation and coupling steps (2.1 - 2.5) with a fresh solution of activated Fmoc-α-Me-L-Ser(tBu)-OH. This second coupling step is critical to drive the reaction to completion against the high steric barrier.[6]

  • Final Wash:

    • After the second coupling, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

    • The resin is now ready for the Fmoc deprotection of the newly added residue, continuing the peptide synthesis cycle.

Coupling_Workflow A Start: Resin-Peptide-NH₂ B Prepare Activation Mix: 1. Fmoc-α-Me-L-Ser(tBu)-OH (4 eq) 2. HATU (3.9 eq) 3. DIPEA (8 eq) in DMF D 1st Coupling: Add Mix to Resin Agitate 45-60 min A->D C Pre-activate 1-5 min B->C C->D E Wash with DMF D->E F Kaiser Test (Optional) E->F G Prepare Fresh Activation Mix F->G Incomplete I Final Wash: DMF then DCM F->I Complete H 2nd Coupling: Agitate 45-60 min G->H H->I J Proceed to next Fmoc Deprotection I->J

Caption: Double-coupling workflow for sterically hindered residues.

Conclusion and Future Outlook

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is more than a simple building block; it is a strategic tool for peptide chemists and drug developers. Its ability to confer both enzymatic resistance and conformational constraint makes it invaluable for designing next-generation peptide therapeutics with enhanced pharmacokinetic profiles. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the use of potent activating agents like HATU in a double-coupling scheme provides a reliable and effective methodology. As the demand for stable and potent peptide drugs continues to grow, the strategic use of α-methylated amino acids will undoubtedly play an increasingly critical role in the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. [Link]

  • Vandsburger, M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

The Fulcrum of Folding: A Technical Guide to the Role of α-Methyl Amino Acids in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of peptide conformation is a central challenge in medicinal chemistry and materials science. Native peptides, while offering high specificity, are often plagued by conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The strategic incorporation of α-methyl amino acids represents a powerful tool to surmount these obstacles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles and practical applications of α-methylation in peptide design. We will explore the profound conformational constraints imposed by these modified residues, the mechanistic underpinnings of this control, and the resultant enhancement of proteolytic stability. Furthermore, this guide details the experimental workflows for the synthesis and structural elucidation of α-methylated peptides, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols.

Introduction: The Conformational Imperative and the Rise of α-Methyl Amino Acids

Peptides are exquisite molecular machines whose biological functions are inextricably linked to their three-dimensional structures. However, the inherent flexibility of the peptide backbone often leads to a dynamic equilibrium of multiple conformations, only a fraction of which may be biologically active. This conformational heterogeneity can result in reduced receptor binding affinity and increased susceptibility to enzymatic degradation.

α-Methyl amino acids, which are derivatives of natural amino acids featuring a methyl group in place of the α-hydrogen, impose significant steric constraints on the peptide backbone.[1] This seemingly subtle modification has profound consequences, restricting the accessible Ramachandran space and pre-organizing the peptide into well-defined secondary structures, most notably helical and turn conformations.[2][3] The simplest and most studied of these is α-aminoisobutyric acid (Aib), a potent helix inducer.[4][5] The incorporation of α-methyl amino acids has become a cornerstone of modern peptide drug design, leading to the development of more stable and potent therapeutic agents.[1][2] A notable example is Trofinetide, an analog of a tripeptide fragment of insulin-like growth factor 1 (IGF-1), where the central proline residue is α-methylated, enhancing its neuroprotective properties.[2]

Mechanistic Basis of Conformational Control

The remarkable ability of α-methyl amino acids to dictate peptide conformation stems from a combination of steric hindrance and stereoelectronic effects.

Steric Hindrance and the Ramachandran Plot

The presence of the additional methyl group at the α-carbon severely restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] This steric clash disfavors extended conformations, such as those found in β-sheets, and strongly promotes the adoption of helical structures, particularly the 3₁₀-helix and the α-helix.[3][6] For instance, α-aminoisobutyric acid (Aib) strongly favors φ and ψ angles in the helical regions of the Ramachandran plot.[5]

The Thorpe-Ingold Effect

The Thorpe-Ingold effect, or the gem-dialkyl effect, provides a deeper understanding of the conformational preferences induced by α,α-disubstituted amino acids.[7][8] This principle states that the presence of two substituents on the same carbon atom decreases the bond angle between them, which in turn compresses the angle between the adjacent bonds in the peptide backbone.[7][8] This "angle compression" makes the formation of cyclic structures, such as the hydrogen-bonded rings that define helical turns, kinetically and thermodynamically more favorable.[7] In essence, the gem-dimethyl group of Aib pre-organizes the peptide backbone for helix formation.[7]

Impact on Peptide Secondary Structure

The introduction of α-methyl amino acids has a predictable and profound impact on the secondary structure of peptides, primarily promoting the formation of helical and turn motifs.

Helix Induction and Stabilization

α-Methylated amino acids are potent helix inducers.[3][9] Even a single incorporation of a residue like Aib can initiate or stabilize a helical conformation in a peptide that would otherwise be a random coil in solution.[10][11] Peptides rich in these residues often adopt stable 3₁₀- or α-helical structures.[3][6] The type of helix formed can depend on the length of the peptide and the specific α-methylated residue used.[12] Shorter peptides and those with a high density of Aib residues tend to favor the 3₁₀-helix, which is characterized by a tighter, more compact structure with i ← i+3 hydrogen bonds.[12] Longer peptides are more likely to form the classic α-helix, with its characteristic i ← i+4 hydrogen bonding pattern.[10][12]

Promotion of β-Turns

In addition to helices, α,α-disubstituted amino acids are known to stabilize β-turns, which are crucial for reversing the direction of the peptide chain.[5] The conformational rigidity imposed by these residues helps to lock the peptide into the specific dihedral angles required for a well-defined turn structure.

Applications in Peptide and Protein Drug Development

The unique properties of α-methyl amino acids make them invaluable tools in the development of peptide-based therapeutics.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating α-methyl amino acids is the dramatic increase in resistance to enzymatic degradation.[1][13] The methyl group at the α-carbon sterically hinders the approach of proteases, shielding the adjacent peptide bonds from cleavage.[13] This increased stability leads to a longer in-vivo half-life, a critical factor for improving the pharmacokinetic profile of peptide drugs.[13]

Modulation of Biological Activity

By constraining the peptide into a specific, bioactive conformation, α-methylation can lead to enhanced receptor binding affinity and specificity.[2] This pre-organization reduces the entropic penalty of binding, as the peptide does not need to adopt the correct conformation upon interacting with its target. Furthermore, the enhanced stability and conformational rigidity can lead to improved oral bioavailability and membrane permeability.[13][14]

Data Summary: Conformational Propensities of α-Methyl Amino Acids
α-Methyl Amino AcidCommon AbbreviationTypical Induced Secondary StructureKey Features
α-Aminoisobutyric AcidAib3₁₀-helix, α-helixStrong helix promoter, achiral.[4]
(αMe)Valine(αMe)Valα-helix, 3₁₀-helixChiral, can influence helix screw sense.[3]
(αMe)Leucine(αMe)Leuα-helix, 3₁₀-helixChiral, enhances helicity.[3]
(αMe)Phenylalanine(αMe)Phe3₁₀-helixChiral, induces tight helical turns.[3]
1-Aminocyclopentanecarboxylic acidAc₅c3₁₀-helix, α-helixCyclic, provides significant conformational restriction.[6]

Experimental Workflows for Synthesis and Analysis

The successful application of α-methyl amino acids in peptide design relies on robust methods for their synthesis and detailed structural characterization.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing α-methyl amino acids is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] However, the steric hindrance of the α,α-disubstituted residues presents a challenge for the coupling reaction.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[17]

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[17]

    • Wash the resin thoroughly with DMF to remove the piperidine and byproducts.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (α-Methyl Amino Acids, e.g., Aib):

    • Due to steric hindrance, a stronger coupling strategy is often required.

    • Use a more potent coupling reagent like HATU or employ a diimide-based activator such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma.[12]

    • Extend the coupling time to 4-12 hours or perform a double coupling to ensure complete reaction.

    • Monitor the coupling efficiency using a colorimetric test such as the Kaiser test (note: this test does not work for secondary amines like proline).

  • Washing:

    • After each deprotection and coupling step, thoroughly wash the resin with DMF to remove all soluble reagents and byproducts.

  • Repeat Cycles:

    • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the side-chain protecting groups and cleave the peptide from the resin.[18]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by centrifugation and wash it with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or α-Methylated) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Next Cycle Loop->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End Characterization Purification->End

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow.

Structural Analysis

A combination of spectroscopic techniques is employed to elucidate the three-dimensional structure of α-methylated peptides.

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content of peptides in solution.[19] Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).[9][14]

  • α-helix: A characteristic spectrum with two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[1][14]

  • 3₁₀-helix: Similar to the α-helix but with a higher ratio of the ellipticity at 222 nm to 208 nm.

  • β-sheet: A single negative band around 218 nm and a positive band near 195 nm.[9]

  • Random Coil: A strong negative band near 198 nm.[9]

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4). The solvent must be transparent in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

    • Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically 0.1-0.2 mg/mL).

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

    • Record a baseline spectrum of the buffer alone.

  • Data Acquisition:

    • Record the CD spectrum of the peptide solution from 260 nm to 190 nm.

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters

  • Data Analysis:

    • The percentage of α-helicity can be estimated using the mean residue ellipticity at 222 nm: % Helicity = ([-θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where:

      • [-θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm.

      • [θ]c is the mean residue ellipticity of the random coil conformation (often approximated as 0).

      • [θ]h is the mean residue ellipticity of a fully helical peptide, which is dependent on the peptide length.

NMR spectroscopy provides detailed atomic-level information about the peptide's conformation in solution.[20] Key NMR parameters for structural analysis include:

  • Chemical Shifts: The chemical shifts of amide protons (NH) and α-protons (Hα) are sensitive to the local secondary structure. In helical conformations, Hα protons are typically shifted upfield.

  • Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. For an α-helix, characteristic short- and medium-range NOEs are observed:

    • dNN(i, i+1): between the amide protons of adjacent residues.

    • dαN(i, i+3): between the α-proton of residue i and the amide proton of residue i+3.

    • dαβ(i, i+3): between the α-proton of residue i and a β-proton of residue i+3.

  • ³J(HN,Hα) Coupling Constants: The magnitude of the scalar coupling between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation. For α-helices, this value is typically small (< 5 Hz).

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the three-dimensional structure.[3][11] This technique is invaluable for unambiguously determining the peptide's conformation, including the precise helical parameters and side-chain orientations.

Structure_Determination cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC CD Circular Dichroism (Secondary Structure) HPLC->CD NMR NMR Spectroscopy (Solution Conformation) HPLC->NMR Xray X-ray Crystallography (Solid-State Structure) HPLC->Xray

Sources

Solubility of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a specialized amino acid derivative, is a valuable building block in the fields of peptide synthesis and drug development.[1] Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a methyl group on the alpha-carbon, offers specific advantages in the creation of complex peptide structures. The Fmoc group is crucial for the selective protection of the amino group during solid-phase peptide synthesis (SPPS), while the tert-butoxy group is known to enhance both solubility and stability.[1]

The solubility of protected amino acids is a paramount factor in the efficiency and success of peptide synthesis.[2] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling reactions resulting in deletion sequences, and aggregation of the growing peptide chain on the solid support.[2] Therefore, a thorough understanding of the solubility profile of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in various solvents is essential for optimizing synthesis protocols, ensuring high peptide purity, and achieving desirable yields.

This technical guide provides a comprehensive overview of the expected solubility of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, factors influencing its solubility, and a detailed experimental protocol for its determination.

Understanding the Molecular Structure and its Impact on Solubility

The solubility of an organic compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[3] The structure of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid contains both nonpolar (hydrophobic) and polar (hydrophilic) regions, which dictates its interaction with different solvents.

  • Fmoc Group: This large, aromatic group is hydrophobic and can contribute to aggregation, potentially reducing solubility in some solvents.[4]

  • tert-Butoxy and Methyl Groups: These alkyl groups also contribute to the hydrophobic character of the molecule.

  • Carboxylic Acid Group: This functional group is polar and capable of hydrogen bonding, which can enhance solubility in polar solvents.

  • Amine Group (as Fmoc-carbamate): The protected amine group has reduced polarity compared to a free amine.

The presence of the tert-butoxy group is specifically noted to enhance the solubility and stability of this compound, which is a significant advantage in peptide synthesis.[1] However, the overall bulky and somewhat hydrophobic nature of the molecule suggests that it will be most soluble in polar aprotic organic solvents that can effectively solvate both the polar and nonpolar portions of the molecule.

Expected Solubility Profile

While specific quantitative solubility data for (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is not extensively published, we can infer its likely solubility based on the general behavior of Fmoc-protected amino acids.[5][6][7]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)High These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar characteristics. They are the most commonly used solvents for Fmoc-based solid-phase peptide synthesis.[4][6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents can dissolve many organic compounds, and chloroform has been noted as a solvent for determining the optical rotation of this specific compound, indicating some degree of solubility.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate These solvents are less polar than the aprotic polar solvents and may not be as effective at dissolving the compound.
Alcohols Methanol, EthanolLow to Moderate The ability of alcohols to hydrogen bond may provide some solubility, but the large nonpolar regions of the molecule may limit it.
Nonpolar Hexane, TolueneLow The presence of the polar carboxylic acid group will likely make the compound poorly soluble in nonpolar solvents.
Aqueous Water, Aqueous buffersVery Low The large hydrophobic Fmoc and tert-butyl groups will make this compound largely insoluble in water. Solubility may increase in basic aqueous solutions (e.g., 5% sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble salt.[8]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in a given solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC vials

  • A range of analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, water)

  • Small glass vials with screw caps

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess solute into vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and place in shaker B->C Step 3 D Equilibrate at constant temperature (e.g., 24 hours) C->D Step 4 E Centrifuge to separate undissolved solid D->E Step 5 F Withdraw aliquot of supernatant E->F Step 6 G Dilute supernatant with known volume of solvent F->G Step 7 H Analyze diluted sample by HPLC G->H Step 8 I Determine concentration from calibration curve H->I Step 9 J Calculate original solubility I->J Step 10

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into a glass vial. The excess is crucial to ensure a saturated solution is formed.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. This step is critical to separate the saturated solution from the excess solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

    • Dilute the aliquot of the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The Fmoc group has a strong UV absorbance, making this a suitable method.[7]

    • Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility and Troubleshooting

Several factors can affect the solubility of Fmoc-amino acids, and being aware of these can aid in troubleshooting experimental challenges.[2]

  • Solvent Purity: The presence of impurities, such as water in aprotic solvents, can alter the solvent's properties and affect solubility. Always use high-purity, dry solvents.

  • Temperature: Solubility is generally temperature-dependent. For some sparingly soluble Fmoc-amino acids, gentle heating can increase solubility.[4]

  • Aggregation: The hydrophobic Fmoc groups can cause the molecules to aggregate, reducing solubility.[4] If solubility is an issue in a standard solvent like DMF, consider using a stronger solvent like NMP or adding a small amount of DMSO.[4]

  • pH (for aqueous solutions): In aqueous systems, the pH will have a dramatic effect on the solubility of this compound due to the ionizable carboxylic acid group.

Conclusion

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a valuable reagent in peptide chemistry. A comprehensive understanding of its solubility is key to its effective use. Based on its structure and the behavior of similar compounds, it is expected to be highly soluble in polar aprotic solvents such as DMF and NMP. For applications requiring different solvent systems, or for precise quantitative data, the experimental protocol provided in this guide offers a robust method for determining its solubility. By carefully considering the factors that influence solubility and employing sound experimental techniques, researchers can optimize their synthetic strategies and achieve greater success in the development of novel peptides and therapeutics.

References

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available from: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Northern Illinois University. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available from: [Link]

  • National Institutes of Health. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Available from: [Link]

  • PubChem. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. Available from: [Link]

Sources

A Technical Guide to the Thermal Stability of Fmoc-Aib(OtBu)-OH: Principles, Protocols, and In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of Fmoc-Aib(OtBu)-OH, a sterically hindered amino acid derivative crucial in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the underlying chemical principles governing its degradation. We will explore the dual vulnerabilities of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups to thermal stress, detail robust experimental designs for quantitative assessment, and provide field-proven insights into data interpretation. This guide is structured to empower users with the expertise to conduct self-validating stability studies, ensuring the integrity of this key building block in the synthesis of complex peptides.

Introduction: The Critical Role of Fmoc-Aib(OtBu)-OH in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is a well-established strategy for inducing and stabilizing helical conformations within peptides. This conformational restriction can enhance metabolic stability and improve the pharmacokinetic properties of peptide-based therapeutics. Fmoc-Aib(OtBu)-OH, with its orthogonal Fmoc and OtBu protecting groups, is a valuable building block in solid-phase peptide synthesis (SPPS).

However, the chemical integrity of this reagent is paramount. Thermal instability can lead to the presence of degradants in the starting material, which can result in truncated or modified peptide sequences, complicating purification and compromising the final product's purity and yield. An in-depth understanding of the thermal stability of Fmoc-Aib(OtBu)-OH is therefore not merely an academic exercise but a critical aspect of process control and quality assurance in peptide drug development.

This guide will provide the scientific rationale and detailed methodologies for a thorough investigation of the thermal stability of Fmoc-Aib(OtBu)-OH.

Understanding the Molecular Structure and Potential Thermal Degradation Pathways

The thermal stability of Fmoc-Aib(OtBu)-OH is primarily dictated by the lability of its two protecting groups: the base-labile Fmoc group and the acid-labile OtBu ester.

The Fmoc Group: Susceptibility to Thermal E1cB Elimination

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, while robust under acidic conditions, is susceptible to removal under basic conditions. However, it can also be cleaved thermally. This thermal lability proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) at temperatures around 120°C.[1][2] The process involves the abstraction of the acidic proton on the fluorenyl ring, followed by elimination to form dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.

The tert-Butyl (OtBu) Ester: A Target for Thermolysis

The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability to basic conditions and its facile removal with strong acids. However, the OtBu group is also known to be thermally labile. The degradation typically proceeds through a unimolecular elimination reaction, yielding isobutylene and the free carboxylic acid.[3][4] This process can be facilitated by trace amounts of acid and higher temperatures.

The combined presence of these two thermally susceptible protecting groups in Fmoc-Aib(OtBu)-OH necessitates a careful evaluation of its stability under various thermal conditions.

Experimental Design for a Comprehensive Thermal Stability Study

A robust thermal stability study should be designed as a self-validating system, integrating multiple analytical techniques to provide a holistic view of the molecule's behavior under thermal stress. This section outlines a forced degradation study compliant with the principles of ICH guidelines Q1A(R2).[5][6]

Rationale for Experimental Choices

The selection of experimental conditions is driven by the need to induce measurable degradation (ideally 5-20%) without causing complete decomposition, which would obscure the formation of initial degradation products.[6] The use of both solid-state and solution-based thermal stress allows for the assessment of stability under conditions relevant to both storage and reaction.

Experimental Workflow

The overall workflow for the thermal stability assessment is depicted below:

G cluster_prep Sample Preparation cluster_stress Thermal Stress Conditions cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation prep Fmoc-Aib(OtBu)-OH (Solid) solv Solution in Acetonitrile prep->solv Dissolve solid_stress Solid-State Heating (e.g., 60°C, 80°C, 100°C) prep->solid_stress dsc_tga DSC / TGA prep->dsc_tga solution_stress Solution Heating (e.g., 60°C, 80°C, 100°C) solv->solution_stress hplc Stability-Indicating HPLC-UV solid_stress->hplc solution_stress->hplc lcms LC-MS for Identification solution_stress->lcms nmr NMR for Structure Elucidation solution_stress->nmr quant Quantification of Degradants hplc->quant pathway Degradation Pathway Mapping lcms->pathway nmr->pathway kinetic Kinetic Modeling quant->kinetic

Figure 1: Experimental workflow for thermal stability assessment.

Detailed Methodologies

Thermal Analysis: DSC and TGA

Objective: To determine the melting point, onset of decomposition, and mass loss profile of solid Fmoc-Aib(OtBu)-OH.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of Fmoc-Aib(OtBu)-OH into an aluminum pan.

  • DSC Analysis:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Interpretation: The DSC thermogram will reveal the melting endotherm, providing an accurate melting point. Any exothermic events following the melt may indicate decomposition. The TGA curve will show the temperature at which significant mass loss begins, corresponding to the volatilization of degradation products.

ParameterExpected ObservationSignificance
Melting Point (DSC) Sharp endotherm around 175-188°C.[7]A key purity indicator. A broad peak may suggest impurities.
Decomposition (DSC) Exothermic event after melting.Indicates the onset of thermal degradation.
Mass Loss (TGA) Stepwise mass loss corresponding to the loss of protecting groups.Quantifies the thermal stability and helps identify degradation stages.
Forced Degradation Study and Stability-Indicating HPLC-UV Method

Objective: To quantify the rate of degradation of Fmoc-Aib(OtBu)-OH under various thermal conditions and to develop a stability-indicating HPLC method.

Protocol:

  • Sample Preparation:

    • Solid State: Place accurately weighed samples of Fmoc-Aib(OtBu)-OH in vials and store them in ovens at controlled temperatures (e.g., 60°C, 80°C, 100°C).

    • Solution State: Prepare a stock solution of Fmoc-Aib(OtBu)-OH in a suitable solvent such as acetonitrile (e.g., 1 mg/mL) and aliquot into sealed vials. Store these in ovens at the same temperatures.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Analysis (HPLC-UV):

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze using the following or a similarly validated stability-indicating method.

Proposed HPLC-UV Method:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation of nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified mobile phase improves peak shape for acidic analytes.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 50-95% B over 20 minutesA gradient elution is necessary to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 265 nm and 301 nmWavelengths characteristic of the Fmoc group, allowing for sensitive detection.
Injection Volume 10 µL

Data Analysis:

  • Calculate the percentage of remaining Fmoc-Aib(OtBu)-OH at each time point.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature.

  • Use the Arrhenius equation to evaluate the temperature dependence of the degradation.

Identification of Degradation Products: LC-MS and NMR

Objective: To identify the chemical structures of the major degradation products.

Protocol:

  • LC-MS Analysis:

    • Analyze the degraded samples using an HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

    • The mass-to-charge ratio (m/z) of the degradation products will provide information about their molecular weights.

  • NMR Spectroscopy:

    • For significant degradation products, isolation via preparative HPLC may be necessary.

    • Acquire 1H and 13C NMR spectra of the isolated degradants to elucidate their structures.[8][9]

Potential Degradation Products:

Degradation PathwayPotential ProductsExpected m/z [M+H]+
Fmoc Deprotection Aib(OtBu)-OH160.13
OtBu Deprotection Fmoc-Aib-OH326.13
Both Deprotected Aib-OH104.07

Mechanistic Interpretation and Causality

The data gathered from these experiments will allow for a comprehensive understanding of the thermal degradation of Fmoc-Aib(OtBu)-OH.

Figure 2: Potential thermal degradation pathways.

The kinetic data from the HPLC study will reveal which of these pathways is dominant at different temperatures. It is plausible that at lower temperatures, one pathway may be favored over the other, while at higher temperatures, both degradation routes and subsequent decomposition may occur.

Practical Recommendations for Storage and Handling

Based on the potential for thermal degradation, the following recommendations are provided to ensure the integrity of Fmoc-Aib(OtBu)-OH:

  • Storage: Store the solid material in a cool, dry place, ideally at 2-8°C, and protected from light.

  • Handling in Solution: When preparing solutions for SPPS, avoid prolonged exposure to elevated temperatures. If heating is required to dissolve the material, it should be done for the shortest possible time.

  • Quality Control: Regularly assess the purity of Fmoc-Aib(OtBu)-OH stock using the stability-indicating HPLC method described herein, particularly for lots that have been stored for extended periods or exposed to temperature fluctuations.

Conclusion

The thermal stability of Fmoc-Aib(OtBu)-OH is a multifaceted issue governed by the lability of both the Fmoc and OtBu protecting groups. A thorough understanding and a robust analytical strategy are essential for mitigating the risks associated with its degradation. By implementing the comprehensive experimental approach detailed in this guide—encompassing thermal analysis, forced degradation studies with a stability-indicating HPLC method, and structural elucidation of degradants—researchers can ensure the quality and integrity of this critical reagent, ultimately contributing to the successful synthesis of high-purity peptides.

References

  • Riedl, R., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(3), 200-202. [Link]

  • DePuy, C.H., King, R.W., & Froemsdorf, D.H. (1959).
  • Eppel, G., et al. (2000). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.
  • BenchChem. (2025).
  • MedCrave. (2016).
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Cheng, J., et al. (2011).
  • Sharma, M.K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • ScienceOpen. (n.d.).
  • Man vs. Molecule. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
  • Brearley, D., Kistiakowsky, G.B., & Stauffer, C.H. (1936). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 58(1), 43-48.
  • Bartlett, P.D., & Nozaki, K. (1946). The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates. Journal of the American Chemical Society, 68(8), 1495-1504.
  • Riedl, R., et al. (2010). Thermal Cleavage of the Fmoc Protection Group.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Vives, G., et al. (2014). Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(3), 575-583.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Thermal Reactions in the Mass Spectrometer (EI-MS). Spectroscopic Methods in Organic Chemistry.
  • Salmi, T.O., & Leiviskä, T. (2004). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 23(1), 12-17.
  • Galiano, V., et al. (2018).
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Merck Millipore. (n.d.).
  • Brinson, R.G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(10), 2441-2454.
  • Cataldo, F., & Angelini, G. (2013). A detailed analysis of the properties of radiolyzed proteinaceous amino acids. Amino Acids, 44(2), 489-502.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 101-111.
  • Oyetunji, O.A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry, 149(1), 1-15.
  • SpectraBase. (2024). Fmoc-Aib-OH - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem 94744-50-0. Sigma-Aldrich.
  • Novacellbio. (n.d.). Fmoc-Ile-Aib-Leu-Asp(OtBu)-OH. Novacellbio.
  • Miranda, L.P., & Alewood, P.F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Pro-Active. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Pro-Active.
  • Zhang, Y., et al. (2007). NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite. Langmuir, 23(17), 8822-8828.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • Wu, C., et al. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Science Advances, 8(31), eabo6926.
  • Wang, Y., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2504.
  • Nabil, H., Ismail, H., & Azura, A.R. (2016). Kinetic studies on thermal degradation of natural rubber/butyl rubber. Journal of Physical Science, 27(1), 1-13.
  • Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid. Chem-Impex.
  • Fulias, A., et al. (2011). THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. Revue Roumaine de Chimie, 56(11), 1033-1039.

Sources

Methodological & Application

Incorporation of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into peptide sequences

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Incorporation of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH, is an α,α-disubstituted amino acid that serves as a powerful tool in modern peptidomimetic and drug design.[1][2] The presence of an α-methyl group introduces significant conformational constraints, restricting the peptide backbone's flexibility and often promoting stable secondary structures like helices.[3][4][5] This modification can dramatically enhance proteolytic resistance and modulate binding affinity to biological targets, making it highly valuable for therapeutic peptide development.[3][6][7] However, the steric hindrance imposed by the quaternary α-carbon presents a significant challenge during solid-phase peptide synthesis (SPPS), rendering standard coupling protocols inefficient. This guide provides a detailed analysis of the underlying challenges and presents robust, field-proven protocols for the successful incorporation of this sterically hindered building block, ensuring high-yield synthesis of target peptides.

Structural Significance & Physicochemical Properties

The unique characteristics of Fmoc-α-Me-L-Ser(tBu)-OH stem directly from its structure. The replacement of the α-hydrogen with a methyl group has profound stereochemical consequences.

  • Conformational Rigidity : The steric bulk of the α-methyl group restricts the allowable values for the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[3] This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to increased affinity and specificity.[6]

  • Enhanced Stability : The α-methyl group acts as a shield for the adjacent peptide bonds, sterically hindering the approach of proteases and significantly increasing the peptide's metabolic stability and in vivo half-life.[3][7] This is a critical factor in transforming peptides into viable drug candidates.

Below is a diagram illustrating the key structural features of the molecule.

cluster_main Fmoc-α-Me-L-Ser(tBu)-OH A α-Carbon (Quaternary) Me α-Methyl Group (Steric Hindrance) A->Me Amine α-Amine A->Amine Sidechain Side Chain -CH₂-O-tBu A->Sidechain COOH Carboxyl Group A->COOH Fmoc Fmoc Group (N-terminal Protection) Amine->Fmoc tBu tert-Butyl Group (Side-chain Protection) Sidechain->tBu cluster_workflow Peptide Coupling Reaction cluster_coupling Coupling Step Resin Resin-Bound Peptide (Free N-terminus) Activated_AA Highly Reactive Activated Ester X Steric Clash (α-Methyl Group) Resin->X Nucleophilic Attack (Slowed) AA Fmoc-α-Me-L-Ser(tBu)-OH AA->Activated_AA Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Activated_AA->X

Caption: Steric clash slowing the rate-limiting coupling step.

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to drive the reaction to completion, leading to:

  • Low Coupling Yields : A significant portion of the peptide chains remains unreacted.

  • Deletion Sequences : Failure to couple results in peptides missing the intended hindered residue.

  • Difficult Purifications : The final crude product is a complex mixture of the target peptide and deletion impurities, which can be challenging to separate.

To overcome this, a combination of highly efficient coupling reagents and optimized reaction conditions is mandatory.

Optimized Protocols for Incorporation

Successful incorporation requires a multi-faceted approach, focusing on reagent selection, reaction conditions, and vigilant monitoring.

Reagent Selection: The Key to Success

The choice of coupling reagent is the single most critical factor. Reagents that form highly reactive activated esters are necessary to overcome the high activation energy of the hindered coupling.

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

Reagent Name (Acronym) Type Mechanism & Rationale Reference(s)
HATU Aminium Salt Forms highly reactive OAt esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction. Considered a gold standard for difficult couplings. [8][9]
HCTU Aminium Salt Forms O-6-ClBt esters, which are more reactive than standard OBt esters due to the electron-withdrawing chlorine atom. A very efficient and slightly more cost-effective alternative to HATU. [10]
COMU Aminium Salt Forms Oxyma-based esters. OxymaPure is a non-explosive and highly effective alternative to HOBt/HOAt, showing excellent performance and low racemization. A modern, safe, and powerful choice. [10]

| PyAOP | Phosphonium Salt | Phosphonium analogue of HATU, also forms highly reactive OAt esters. Does not cause guanidinylation side reactions, which can be an issue with aminium reagents if used in large excess. | [8]|

Base Selection: A non-nucleophilic hindered base is required.

  • Primary Recommendation: Diisopropylethylamine (DIPEA).

  • Alternative for sensitive residues: 2,4,6-Collidine, which is less basic and can sometimes reduce side reactions.

Step-by-Step SPPS Protocol

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-CTC for C-terminal acids) with the preceding amino acid already coupled.

  • Perform standard Fmoc deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, pre-dissolve:

    • Fmoc-α-Me-L-Ser(tBu)-OH: 0.5 mmol (5 equivalents)

    • Coupling Reagent (e.g., HATU): 0.48 mmol (4.8 equivalents)

    • Solvent: ~2 mL of DMF or NMP.

  • Add DIPEA (1.0 mmol, 10 equivalents) to the activation vessel.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

3. Coupling Reaction (Crucial Step):

  • Agitate the reaction vessel at room temperature for a minimum of 2 hours .

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a completion test (see Section 3.3).

  • Decision Point:

    • If the test is negative (complete coupling), proceed to washing.

    • If the test is positive (incomplete coupling), perform a double couple : drain the reaction solution, and repeat steps 2 and 3 with a fresh solution of activated amino acid for another 2 hours or overnight.

4. Capping (Highly Recommended):

  • After the coupling step is complete, wash the resin with DMF (3 times).

  • To permanently block any unreacted N-terminal amines that failed to couple, perform a capping step.

  • Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

start Start Cycle: Resin-Peptide(n-1) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Coupling (5 eq. AA, 4.8 eq. HATU, 10 eq. DIPEA) Minimum 2 hours wash1->couple monitor 4. Monitor Completion (Kaiser/Chloranil Test) couple->monitor double_couple Re-couple with fresh reagents monitor->double_couple Test Positive (Incomplete) wash2 5. DMF Wash monitor->wash2 Test Negative (Complete) double_couple->couple cap 6. Capping (Acetic Anhydride) wash2->cap wash3 7. Wash & Proceed cap->wash3 end End Cycle: Resin-Peptide(n) wash3->end

Caption: Recommended SPPS workflow for incorporating the hindered residue.

Monitoring and Quality Control

Given the difficulty of the coupling, visual colorimetric tests are essential to avoid the costly synthesis of failed sequences.

  • Kaiser Test : Detects primary amines. A positive result (blue beads) indicates incomplete coupling. Caution : This test gives a false negative for secondary amines and can be unreliable for highly sterically hindered N-termini. [11]It is a good first indicator but should be interpreted with care.

  • Chloranil Test : A more reliable alternative for hindered amino acids. A positive result (blue/green beads) indicates the presence of a free amine (primary or secondary) and thus an incomplete reaction.

Final peptide quality should always be confirmed by LC-MS analysis to verify the correct mass and purity of the crude product post-cleavage.

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the tBu side-chain protecting group is removed simultaneously.

  • Cleavage Cocktail : A standard high-scavenger cocktail is effective. A common formulation is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water (H₂O)

  • Procedure :

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (~10 mL per gram of resin).

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Major peak in LC-MS is [M-397] Complete failure of the hindered coupling step.Re-synthesize using the recommended protocol. Ensure use of a high-potency coupling reagent (HATU, COMU), extended coupling times (2h+), and perform a double couple. Always include a capping step.
Low yield of crude peptide Inefficient coupling; physical aggregation of peptide chains on the resin.Increase coupling time to overnight. Consider synthesizing at a slightly elevated temperature (30-40°C). For aggregating sequences, consider using a more polar solvent mixture (e.g., DMF with 10% TFE). [12]
Multiple close-eluting peaks in HPLC Racemization during activation/coupling.Ensure the base (DIPEA) is added to the reaction after the coupling reagent and amino acid have been mixed. Use COMU, which is known for low racemization. Avoid excessive pre-activation times.

References

  • Crisma, M., et al. Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Tan, Y. S., et al. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. [Link]

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • de la Torre, B. G., & Albericio, F. Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Zhang, Y., et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Tanaka, M. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • González-Vera, J. A., et al. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC - PubMed Central. [Link]

  • Muttenthaler, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]

Sources

Application Notes & Protocols: A Guide to Fmoc and t-Butyl Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Modern Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (t-butyl) protection strategy is a widely adopted orthogonal system, forming the bedrock of modern peptide chemistry.[1][2] This approach leverages the base-lability of the Nα-Fmoc group for iterative chain elongation and the acid-lability of t-butyl-based side-chain protecting groups for the final cleavage and deprotection.[3] This orthogonality is crucial, as it allows for the selective removal of the Nα-Fmoc group at each cycle without disturbing the acid-sensitive side-chain protectors or the resin linkage.[4][5]

This comprehensive guide provides an in-depth exploration of the deprotection methodologies for both Fmoc and t-butyl groups. It delves into the underlying chemical mechanisms, presents validated experimental protocols, and addresses common challenges and side reactions, offering practical solutions for their mitigation.

Part 1: Nα-Fmoc Group Deprotection

The removal of the Fmoc group is a critical, repeated step in the SPPS cycle, directly influencing the purity and yield of the final peptide.

The Mechanism of Fmoc Cleavage

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[6][7] This process is typically initiated by a secondary amine, most commonly piperidine.[8]

The reaction unfolds in two key stages:

  • Proton Abstraction: The base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[7]

  • β-Elimination: This initial step generates a carbanion, which is stabilized by the aromatic fluorene system. The resulting unstable intermediate rapidly undergoes elimination, cleaving the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[6][9]

  • DBF Adduct Formation: The liberated dibenzofulvene is immediately trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct.[6][7] This scavenging step is vital to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[6]


// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine (Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="1. Proton Abstraction"]; Piperidine -> Intermediate [style=dashed]; Intermediate -> Free_Amine [label="2. β-Elimination"]; Intermediate -> DBF [style=dashed]; DBF -> Adduct [label="3. Trapping"]; Piperidine -> Adduct [style=dashed]; }

Fmoc deprotection mechanism.

Potential Side Reactions During Fmoc Deprotection

While generally efficient, piperidine-mediated Fmoc deprotection can lead to several side reactions, particularly in sensitive sequences:

  • Aspartimide Formation: This is a significant issue where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can result in racemization and the formation of β- and iso-aspartyl peptides, which are challenging to separate from the target peptide.[10][11]

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize, leading to its cleavage from the resin and a reduction in yield. This is especially prevalent in sequences containing proline or glycine.[10]

  • Racemization: The basic conditions can cause the epimerization of susceptible amino acids, such as cysteine and histidine.[10][12]

Standard Protocol for Fmoc Deprotection

This protocol outlines a widely used two-step deprotection procedure for a resin-bound peptide.

Reagents and Materials:

  • Peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Reaction vessel with filtration capabilities

  • Shaker or nitrogen bubbling system

Procedure:

  • Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for at least 30-60 minutes. Drain the solvent.[13]

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[14] Agitate the mixture for 1-3 minutes at room temperature.[6] Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-20 minutes.[13][14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[13]

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the presence of free primary amines. A deep blue color indicates successful Fmoc removal.[6]

Part 2: t-Butyl Group Deprotection and Final Cleavage

The final step in SPPS is the simultaneous removal of the acid-labile side-chain protecting groups and cleavage of the peptide from the resin. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[15][16]

The Mechanism of t-Butyl Deprotection

The cleavage of t-butyl-based protecting groups occurs via an acid-catalyzed SN1-type mechanism.[16][17]

  • Protonation: The strong acid (TFA) protonates the oxygen atom of the t-butyl ether or ester.

  • Carbocation Formation: The protonated group departs, forming a relatively stable tertiary tert-butyl carbocation.[18][19]

  • Scavenging: This highly reactive carbocation can alkylate nucleophilic residues in the peptide chain (e.g., tryptophan, tyrosine, methionine, cysteine).[20][21] To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.[22] The t-butyl cation is typically quenched by scavengers or deprotonated to form isobutylene gas.[18][19]

The Critical Role of Scavengers and Cleavage Cocktails

The composition of the TFA "cleavage cocktail" is critical and must be tailored to the specific amino acid composition of the peptide to prevent side-product formation.[22][23] Scavengers are nucleophilic compounds that competitively react with and neutralize the carbocations generated during deprotection.[16][21]

Table 1: Common t-Butyl Protecting Groups and their Corresponding Amino Acids

Amino AcidSide-Chain Protecting Group
Aspartic Acid (Asp), Glutamic Acid (Glu)O-tert-butyl (OtBu)
Serine (Ser), Threonine (Thr), Tyrosine (Tyr)tert-butyl (tBu)
Lysine (Lys), Tryptophan (Trp)tert-butyloxycarbonyl (Boc)
Arginine (Arg)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Cysteine (Cys)Trityl (Trt)
Histidine (His)Trityl (Trt)

Table 2: Common TFA Cleavage Cocktails and Scavenger Functions

Reagent/CocktailComposition (v/v/w)Scavenger Function & Target Residues
TFA/TIS/H₂O 95:2.5:2.5Triisopropylsilane (TIS): Efficiently reduces and traps t-butyl and trityl cations.[16][21] Water: Hydrates t-butyl cations.[16][21] Suitable for many peptides, but may be insufficient for those with multiple sensitive residues.
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol: Scavenges t-butyl cations.[16][24] Thioanisole: Protects Met from oxidation and scavenges benzyl-type cations.[16] 1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations, particularly important for protecting Cys residues.[24][25] A robust, general-purpose cocktail for complex peptides.[26]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)A less odorous alternative to Reagent K, with TIS replacing the thiol scavengers.[16]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[16][24]

// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_AA_Coupling [label="Couple Fmoc-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DMF)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cycle [label="Repeat for each\nAmino Acid", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleavage &\nSide-Chain Deprotection\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate Peptide\n(Cold Ether)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="Purify (RP-HPLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fmoc_AA_Coupling; Fmoc_AA_Coupling -> Wash1; Wash1 -> Fmoc_Deprotection; Fmoc_Deprotection -> Wash2; Wash2 -> Cycle; Cycle -> Fmoc_AA_Coupling [label="Next Amino Acid"]; Cycle -> Final_Cleavage [label="Final Amino Acid"]; Final_Cleavage -> Precipitate; Precipitate -> Purify; Purify -> End; }

Overall SPPS workflow highlighting deprotection steps.

Protocol for Final Cleavage and Deprotection

This protocol describes a general procedure for the TFA-mediated cleavage of a peptide from the resin.

Reagents and Materials:

  • Dry peptide-resin

  • Appropriate TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 or Reagent K)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge and tubes

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 2 hours.[26]

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the freshly prepared cleavage cocktail (typically 10 mL per 0.25 mmol of resin).[16] Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the protecting groups and peptide sequence.[23]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[26]

  • Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. This will precipitate the crude peptide.[26][27]

  • Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[26]

Conclusion

The successful synthesis of high-quality peptides relies heavily on the precise and efficient execution of deprotection steps. The Fmoc/t-butyl strategy offers a robust and versatile framework, but a thorough understanding of the underlying chemistry is essential for troubleshooting and optimization. By carefully selecting deprotection conditions, employing appropriate scavengers, and adhering to validated protocols, researchers can minimize side reactions and maximize the yield and purity of their target peptides, paving the way for advancements in research, diagnostics, and therapeutics.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • AAPPTec. (n.d.). Standard Removal of t-Bu Protecting Group.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1695–1703. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Peptides.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Chan, W. C., & White, P. D. (Eds.). (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Forum discussion].
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec Peptides.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9849–9859. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Tyr(tBu) Deprotection in Peptide Synthesis.
  • BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Larsen, B. D., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14261–14270. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(12), 14894–14911. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Reagent Guides.
  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 52(5), 411–417.
  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Merrifield, R. B. (1986). Solid phase synthesis. Science, 232(4748), 341–347.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol.
  • de la Torre, B. G., & Albericio, F. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(11), 4334-4340. [Link]

  • ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(4), 2200–2206. [Link]

  • Kaul, R., et al. (2011). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Synlett, 2011(11), 1579-1582. [Link]

Sources

Application Notes & Protocols: The Strategic Implementation of α-Methylated Amino Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Canonical 20

In the landscape of medicinal chemistry, particularly in peptide and peptidomimetic drug design, overcoming the inherent liabilities of natural amino acid building blocks—namely conformational flexibility and susceptibility to proteolytic degradation—is a paramount challenge. The substitution of a native α-hydrogen with a methyl group, creating an α,α-disubstituted amino acid, is a subtle yet profound modification. This guide provides an in-depth exploration of the strategic applications of α-methylated amino acids, elucidating the causative mechanisms behind their utility and providing actionable protocols for their implementation in a research and development setting. We will delve into how this modification instills conformational rigidity and metabolic stability, ultimately enhancing the drug-like properties of therapeutic candidates.

The Core Principle: Steric Hindrance as a Design Tool

The introduction of a methyl group at the α-carbon of an amino acid has two immediate and significant consequences that are central to its application in drug design.[1][2] This single atomic substitution imposes significant steric hindrance, which is not a liability but a powerful design element.

  • Conformational Restriction: The additional methyl group physically restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This narrows the available conformational space, often biasing the peptide towards specific secondary structures, most notably helical conformations.[3][4] This pre-organization can significantly reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and specificity.[1][5]

  • Metabolic Stability: The α-methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the adjacent peptide bonds.[1][6][7] This protection dramatically increases the peptide's resistance to enzymatic degradation, a critical factor for improving its in vivo half-life and enabling potential oral bioavailability.[1][8]

The strategic placement of α-methylated residues allows a researcher to "edit" a peptide's conformation and fortify its metabolic weak points.[3][9]

G cluster_0 Core Modification cluster_1 Primary Physicochemical Consequences cluster_2 Drug Design Applications Alpha_Methylation α-Methylation (H → CH₃ at Cα) Conformational_Restriction Conformational Restriction (Constrained φ/ψ angles) Alpha_Methylation->Conformational_Restriction Induces Metabolic_Stability Metabolic Stability (Steric Shielding) Alpha_Methylation->Metabolic_Stability Provides Enhanced_Affinity Enhanced Receptor Affinity & Specificity Conformational_Restriction->Enhanced_Affinity Leads to Improved_HalfLife Improved In Vivo Half-Life Metabolic_Stability->Improved_HalfLife Leads to Oral_Bioavailability Potential for Oral Bioavailability Improved_HalfLife->Oral_Bioavailability Enables

Caption: Logical flow from core modification to drug design outcomes.

Application Note I: Engineering Metabolic Stability

The Challenge: Native peptides are rapidly cleared from circulation due to degradation by endo- and exopeptidases, making them poor drug candidates. Key degradation pathways include hydrolysis and deamidation, which are catalyzed by these enzymes.[10]

The α-Methylation Solution: Introducing an α-methyl group at or near a known protease cleavage site provides a robust defense. The steric bulk of the methyl group physically obstructs the active site of the protease, preventing the peptide bond from being positioned correctly for catalytic hydrolysis.[1][6] This modification is a bioorthogonal and irreversible method to enhance stability.[3]

G cluster_0 Native Peptide Susceptibility cluster_1 α-Methylated Peptide Resistance P1 ...-Ala-Gly-... Cleavage1 Cleavage Site Enzyme1 Protease Enzyme1->Cleavage1 attacks P2 ...-Ala-(αMe)Gly-... Shield Steric Shield (CH₃ group) Enzyme2 Protease Enzyme2->Shield blocked by

Caption: Steric shielding mechanism preventing protease action.

Protocol 1: Comparative Proteolytic Stability Assay

This protocol provides a framework for quantifying the enhanced stability of an α-methylated peptide compared to its native counterpart using a common protease like Trypsin.

Objective: To determine the half-life (t₁/₂) of a test peptide and its α-methylated analog in the presence of a specific protease.

Materials:

  • Native Peptide (Peptide-N), lyophilized

  • α-Methylated Peptide (Peptide-M), lyophilized

  • Trypsin, sequencing grade (e.g., TPCK-treated)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mass Spectrometer (optional, for fragment identification)

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Peptide-N and Peptide-M in Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare a Trypsin stock solution of 1 mg/mL in ice-cold 1 mM HCl.

    • Scientist's Note: Preparing the protease stock in dilute acid maintains its stability and prevents autolysis before the assay begins.

  • Assay Setup:

    • For each peptide, set up a series of microcentrifuge tubes. In each tube, add 95 µL of the peptide stock solution (1 mg/mL).

    • Equilibrate the tubes at 37°C for 5 minutes.

  • Initiation of Digestion:

    • To start the reaction, add 5 µL of the Trypsin stock solution to each tube (final enzyme:substrate ratio of 1:20 w/w).

    • Vortex gently and return to the 37°C incubator. This is your T₀ (Time Zero) point for the first tube.

    • Self-Validation: Immediately quench the T₀ tube by adding 100 µL of 10% TFA. This stops all enzymatic activity and serves as the undigested control.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove a tube from the incubator and quench the reaction with 100 µL of 10% TFA.

    • Place all quenched samples on ice or at 4°C until analysis.

  • RP-HPLC Analysis:

    • Set up an HPLC method with a suitable gradient (e.g., 5-95% Acetonitrile in 0.1% TFA over 30 minutes) to separate the parent peptide from its degradation fragments.

    • Inject equal volumes (e.g., 20 µL) of each quenched time point.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact parent peptide in the T₀ sample.

    • Integrate the area of the parent peptide peak for each time point.

    • Calculate the percentage of remaining parent peptide at each time point relative to T₀.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂).

Expected Outcome & Data Presentation:

The Peptide-M is expected to show a significantly longer half-life compared to Peptide-N.

Peptide VariantHalf-life (t₁/₂) with Trypsin (min)Key Cleavage Site
Peptide-N (e.g., ...Lys-Gly...)15Lys-Gly
Peptide-M (e.g., ...αMeLys-Gly...)>240No significant cleavage

Application Note II: Conformational Pre-organization for Enhanced Bioactivity

The Challenge: Many bioactive peptides are disordered in solution and must adopt a specific conformation (e.g., an α-helix) upon binding to their receptor.[5] The energetic cost of this induced folding can limit binding affinity.

The α-Methylation Solution: By restricting the peptide backbone's dihedral angles, α-methylated amino acids, particularly non-chiral α-aminoisobutyric acid (Aib), act as strong helix nucleators.[1][3][4] Incorporating them into a peptide sequence can stabilize a helical conformation even in solution.[3] This pre-organized structure more closely resembles the receptor-bound state, reducing the entropic penalty upon binding and potentially increasing affinity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylated Peptide

This protocol details the incorporation of a sterically hindered α-methylated amino acid into a peptide sequence using manual Fmoc-based SPPS.

Objective: To synthesize a peptide containing an α-methylated residue (e.g., Aib) with high purity.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH (or other Fmoc-α-methyl-AA-OH)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagent: HBTU/HOBt or HATU

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (ice-cold)

Methodology:

Caption: Workflow for Solid-Phase Peptide Synthesis of an α-methylated peptide.

Detailed Steps:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 4 equivalents of Fmoc-AA-OH with 3.9 eq. HBTU and 6 eq. DIPEA in DMF for 2 minutes. Add to the resin and couple for 1-2 hours.

  • Amino Acid Coupling (α-Methylated):

    • Causality Note: The steric bulk of the α-methyl group dramatically slows coupling kinetics.[7] A more potent coupling agent and longer reaction times are required to achieve high coupling efficiency and avoid the formation of deletion sequences.

    • In a separate vial, dissolve 4 eq. of Fmoc-Aib-OH, 3.9 eq. of HATU, and 8 eq. of DIPEA in DMF. Allow to pre-activate for 5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 4 hours, or overnight if necessary.

  • Coupling Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is necessary.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final residue is coupled and deprotected, wash the resin extensively with DCM and dry under vacuum. Add the cleavage cocktail and agitate at room temperature for 3 hours.

  • Peptide Precipitation & Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a vortexing tube of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide via preparative RP-HPLC.

  • Final QC: Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry. The mass should correspond to the theoretical mass of the α-methylated peptide.

Case Study: Trofinetide (DAYBUE™)

A compelling example of the successful application of α-methylation is Trofinetide, approved for the treatment of Rett syndrome.[6] Trofinetide is an analog of the naturally occurring tripeptide Gly-Pro-Glu. The modification is simple but effective: the central proline residue is α-methylated.[1][6] This single modification is crucial for its therapeutic profile, significantly enhancing its stability and pharmacokinetic properties compared to the natural parent tripeptide.

FeatureGly-Pro-Glu (Native)Trofinetide (α-Methylated Analog)
Structure Glycyl-L-prolyl-L-glutamic acidGlycyl-α-methyl -L-prolyl-L-glutamic acid
Key Modification Noneα-methylation of Proline
Primary Benefit Natural signaling moleculeEnhanced metabolic stability, improved CNS exposure
Clinical Status Endogenous peptideFDA-approved drug for Rett Syndrome[6]

References

  • Conformational editing of intrinsically disordered protein by α-methylation - PMC. NIH. [Link]

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. RSC Publishing. [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC. PubMed Central. [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. NIH. [Link]

  • Stereospecific synthesis of alpha-methylated amino acids. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. NIH. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. NIH. [Link]

  • Stereospecific synthesis of α-methylated amino acids. ResearchGate. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC. NIH. [Link]

  • The Role of Amino Acid Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI. [Link]

  • The Intricate Effects of alpha-Amino and Lysine Modifications on Arginine Methylation on the N-terminal Tail of Histone H4 - PMC. NIH. [Link]

  • Unusual Amino Acids in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Protein stabilization by tuning the steric restraint at the reverse turn - PMC. PubMed Central. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. PubMed Central. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. NIH. [Link]

  • A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. ResearchGate. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for Peptidomimetic Synthesis using (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides for Enhanced Therapeutic Potential

In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and biological activity. However, their application is often hampered by inherent limitations such as conformational flexibility and susceptibility to proteolytic degradation.[1][2] A key strategy to overcome these hurdles is the incorporation of non-natural amino acids to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3][4]

This guide focuses on the application of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid , a specialized α-methylated amino acid derivative, in the synthesis of advanced peptidomimetics.[5][6] Also known as Fmoc-α-Me-L-Ser(tBu)-OH, this building block offers a dual advantage: the α-methyl group introduces steric hindrance that restricts backbone rotation, pre-organizing the peptide into a defined conformation (often helical), and shields the adjacent peptide bonds from enzymatic cleavage.[1][7][8][9] The tert-butyl ether on the side chain provides stable protection for the serine hydroxyl group, preventing undesirable side reactions during synthesis. This document provides a comprehensive overview, field-proven protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

Chemical Properties of the Building Block
PropertyValue
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)-2-methylpropanoic acid
Synonyms Fmoc-α-Me-L-Ser(tBu)-OH
CAS Number 914399-98-7[5][10]
Molecular Formula C₂₃H₂₇NO₅[5][6]
Molecular Weight 397.47 g/mol [5][6]
Appearance White powder[5][10]
Storage 2-8°C, sealed in dry conditions[11][12]

The Rationale: Why Incorporate an α-Methylated, β-Ether-Linked Amino Acid?

The strategic incorporation of Fmoc-α-Me-L-Ser(tBu)-OH into a peptide sequence is a deliberate design choice aimed at conferring specific, advantageous properties.

  • Enhanced Proteolytic Stability: The α-methyl group acts as a steric shield, significantly hindering the approach of proteases that would normally cleave the peptide backbone.[1][8] This modification can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Conformational Rigidity: The additional methyl group restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] This often promotes the formation of stable secondary structures, such as helices, which can be crucial for receptor binding and biological activity.[7][8]

  • Modulation of Bioactivity: By locking the peptide into a more defined, bioactive conformation, it is possible to enhance binding affinity and specificity for its biological target.[1] However, it is important to note that unfavorable steric clashes can also occur, making empirical validation essential.

The diagram below illustrates the core principle of how α-methylation impacts peptide structure, leading to enhanced stability and pre-organization for receptor binding.

G cluster_0 Native Peptide cluster_1 α-Methylated Peptidomimetic Flexible Backbone Flexible Backbone Protease Cleavage Protease Cleavage Flexible Backbone->Protease Cleavage Susceptible to Receptor Binding (Variable) Receptor Binding (Variable) Flexible Backbone->Receptor Binding (Variable) Leads to Rigid Backbone Rigid Backbone Protease Resistance Protease Resistance Rigid Backbone->Protease Resistance Confers Receptor Binding (Optimized) Receptor Binding (Optimized) Rigid Backbone->Receptor Binding (Optimized) Pre-organizes for Fmoc-α-Me-L-Ser(tBu)-OH Fmoc-α-Me-L-Ser(tBu)-OH Fmoc-α-Me-L-Ser(tBu)-OH->Rigid Backbone Incorporation leads to

Caption: Impact of α-Methylation on Peptide Properties.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α-Me-L-Ser(tBu)-OH requires special consideration due to its significant steric hindrance. Standard coupling protocols may result in low yields or incomplete reactions. The following Fmoc/tBu-based protocol is optimized for such challenging couplings.

Workflow Overview

The general workflow for incorporating a sterically hindered amino acid via Fmoc-SPPS is outlined below. Each step requires careful execution to ensure high-purity product.

spss_workflow start resin_prep 1. Resin Swelling & Preparation start->resin_prep end fmoc_deprotection 2. N-terminal Fmoc Deprotection resin_prep->fmoc_deprotection washing1 3. Thorough Washing fmoc_deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-α-Me-L-Ser(tBu)-OH) washing1->coupling washing2 5. Thorough Washing coupling->washing2 capping 6. Capping (Optional but Recommended) washing2->capping repeat Repeat for next cycle capping->repeat cleavage 7. Cleavage & Global Deprotection capping->cleavage After final cycle repeat->fmoc_deprotection purification 8. Purification & Analysis cleavage->purification purification->end

Caption: Fmoc-SPPS Workflow for Hindered Amino Acids.

Protocol 1: Manual Fmoc-SPPS of a Peptide Containing Fmoc-α-Me-L-Ser(tBu)-OH

This protocol outlines the manual synthesis on a Rink Amide resin, suitable for producing C-terminally amidated peptides.

Materials:

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-α-Me-L-Ser(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents (Choose one system):

    • System A (Uronium-based): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).

    • System B (Phosphonium-based): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation/Washing: Cold diethyl ether.

  • Equipment: Solid-phase synthesis vessel with frit, shaker, nitrogen line for agitation.

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle nitrogen bubbling or shaking.[13]

  • Initial Fmoc Deprotection (for pre-loaded resin):

    • Drain the DMF.

    • Add 20% piperidine in DMF. Shake for 3 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF. Shake for 15-20 minutes.[1][14] Causality: A two-stage deprotection ensures complete removal of the first Fmoc group.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-α-Me-L-Ser(tBu)-OH:

    • Activation: In a separate vial, dissolve Fmoc-α-Me-L-Ser(tBu)-OH (4 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq). Allow the solution to pre-activate for 1-2 minutes. Causality: HATU is a highly efficient coupling reagent that generates reactive OAt-esters, which are effective for coupling sterically hindered amino acids. An excess of reagents is crucial to drive the reaction to completion.

    • Coupling Reaction: Drain the wash solvent from the resin and immediately add the activated amino acid solution.

    • Shake or bubble with nitrogen for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

    • Monitoring (Optional): Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling. With α-methylated amino acids, the Kaiser test can be unreliable; a chloranil test is a better alternative.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Recommended):

    • To block any unreacted free amines and prevent the formation of deletion sequences, perform a capping step.

    • Prepare a capping solution (e.g., 10% Acetic Anhydride and 10% DIPEA in DMF).

    • Add the solution to the resin and shake for 20 minutes.

    • Wash thoroughly with DMF (3x) and DCM (3x). Causality: Capping ensures that failure sequences are terminated, simplifying final purification.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection), 3 (Coupling for the next standard amino acid), 4 (Washing), and optionally 5 (Capping) for each subsequent amino acid in the sequence.

  • Final Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM (5x) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin. Caution: Perform in a well-ventilated fume hood.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Troubleshooting and Field-Proven Insights

The primary challenges when working with Fmoc-α-Me-L-Ser(tBu)-OH are incomplete coupling and difficult Fmoc deprotection, both stemming from steric hindrance.

Challenge 1: Incomplete Coupling
  • Symptom: Positive Kaiser or Chloranil test after coupling; presence of deletion sequences (Peptide - n) in the final mass spectrum.

  • Cause: The steric bulk of the α-methyl group and the growing peptide chain impedes the approach of the activated amino acid.[15]

  • Solutions & Optimizations:

    • Choice of Coupling Reagent: Use highly reactive reagents. HATU, HCTU, and COMU are generally superior to HBTU or PyBOP for hindered couplings.[16] Phosphonium salts like PyBOP are a good alternative if guanidinylation from uronium salts is a concern.

    • Double Coupling: If a single coupling is insufficient, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

    • Increase Reaction Time/Temperature: Extend the coupling time to 4-6 hours or gently heat the reaction vessel to 35-40°C.

    • Solvent Choice: In cases of on-resin aggregation, adding a small amount of a "magic mixture" (DCM/DMF/NMP 1:1:1) or a chaotropic agent can improve solvation and reaction efficiency.[17]

Challenge 2: Incomplete Fmoc Deprotection
  • Symptom: Presence of Fmoc-adducts or capped deletion sequences in the final mass spectrum.

  • Cause: The bulky side chain and α-methyl group can sterically shield the N-terminal Fmoc group, preventing complete removal by piperidine.[15]

  • Solutions & Optimizations:

    • Extended Deprotection Time: Increase the duration of the second piperidine treatment to 30 minutes.

    • Stronger Base: For extremely difficult cases, a stronger base solution such as 2-5% 1,8-Diazabicycloundec-7-ene (DBU) in DMF can be used. However, DBU should be used with caution as it can promote side reactions like aspartimide formation if Asp residues are present.[18]

    • Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35°C) to increase reaction kinetics.

Conclusion

The use of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a powerful technique in peptidomimetic design, offering a direct route to peptides with enhanced stability and defined conformations. Success in this advanced synthesis hinges on recognizing the challenges posed by steric hindrance and proactively addressing them with optimized protocols. By employing highly active coupling reagents, extended reaction times, and rigorous monitoring, researchers can effectively incorporate this valuable building block to accelerate the development of next-generation peptide therapeutics.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry, 17(16), 1559-1582. Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.). DilunBio. Retrieved from [Link]

  • Sagare, S., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry. Retrieved from [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Retrieved from [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (2018). Chemical Communications. Retrieved from [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Amino Acids. Retrieved from [Link]

  • Should My Peptide Be Methylated? (n.d.). LifeTein Peptide Blog. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. Retrieved from [Link]

  • SPPS Tips For Success. (n.d.). Mesa Labs. Retrieved from [Link]

  • Fmoc-(S-3-amino-2-(tert-butoxymethyl)propionic acid. (n.d.). DIARY directory. Retrieved from [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for the Automated Synthesis of Peptides Containing (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Peptide Synthesis

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH, is a valuable building block for the synthesis of novel peptides with unique structural and functional properties.[1][2][3] As an α,α-disubstituted amino acid, the presence of a methyl group on the α-carbon introduces significant steric hindrance.[4][5][6] This structural feature can profoundly influence the secondary structure of peptides, often promoting the formation of helical conformations.[4][5][7] However, this same steric bulk presents considerable challenges during automated solid-phase peptide synthesis (SPPS), primarily impacting the efficiency of both the N-terminal Fmoc deprotection and the subsequent coupling reaction.[8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate this sterically hindered amino acid into peptide sequences using automated synthesizers. By understanding the underlying principles and employing optimized protocols, the inherent difficulties can be overcome to achieve high-purity peptides.

Physicochemical Properties

A clear understanding of the properties of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₂₃H₂₇NO₅[1][2]
Molecular Weight 397.47 g/mol [1][2]
Appearance White powder[1][3]
Purity (HPLC) ≥ 97%
Storage Conditions 2-8°C, sealed in dry conditions[1]

Core Challenges in Automated Synthesis

The primary obstacles in utilizing (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in automated SPPS stem from its sterically demanding nature.

  • Incomplete Fmoc Deprotection: The bulky α-methyl and tert-butoxypropyl side groups can physically shield the N-terminal Fmoc group, hindering the access of the piperidine base used for its removal.[8] This leads to incomplete deprotection and results in the formation of deletion peptide sequences, which are often difficult to separate from the target peptide during purification.[8]

  • Slow and Inefficient Coupling: The steric hindrance around the α-amino group of the growing peptide chain (after the hindered residue has been coupled) and around the carboxylic acid of the incoming hindered amino acid can significantly slow down the rate of amide bond formation.[9][10] Standard coupling protocols may prove insufficient, leading to low coupling yields and, again, the generation of deletion sequences.

Experimental Protocols for Automated Synthesizers

The following protocols are designed to address the challenges associated with the incorporation of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. These are general guidelines and may require further optimization based on the specific peptide sequence and the synthesizer used.

Protocol 1: Optimized Fmoc Deprotection

The key to successful deprotection is to increase the reaction time and potentially the concentration of the deprotecting agent to ensure complete removal of the Fmoc group.

Workflow for Optimized Fmoc Deprotection

G Resin Peptide-Resin with N-terminal (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Wash1 Wash with DMF (3x) Resin->Wash1 Deprotection Treat with 20-40% Piperidine in DMF (2 x 10-15 min) Wash1->Deprotection Wash2 Wash with DMF (5x) Deprotection->Wash2 Monitoring Perform Kaiser Test or equivalent to confirm complete deprotection Wash2->Monitoring Proceed Proceed to Coupling Step Monitoring->Proceed Positive Result (Free Amine) Repeat Repeat Deprotection Step Monitoring->Repeat Negative Result (Incomplete Deprotection) Repeat->Deprotection

Caption: Optimized Fmoc deprotection workflow.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin adequately in N,N-dimethylformamide (DMF) for at least 30 minutes prior to deprotection.[10][11]

  • Initial Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.

  • Extended Deprotection:

    • Treat the resin with a solution of 20-40% piperidine in DMF.

    • Allow the reaction to proceed for 10-15 minutes.

    • Drain the reaction vessel and repeat the treatment with fresh deprotection solution for another 10-15 minutes. The extended time is crucial to overcome the steric hindrance.[8]

  • Thorough Washing: Wash the resin extensively with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Verification (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. If the test is negative (indicating incomplete deprotection), repeat the deprotection cycle.

Protocol 2: Enhanced Coupling Strategy

To drive the coupling reaction to completion, a combination of a potent coupling reagent and extended reaction times is recommended. Microwave-assisted synthesis can also be beneficial in overcoming the high activation energy of this sterically hindered coupling.[13][14]

Workflow for Enhanced Coupling

G Start Deprotected Peptide-Resin Reagent_Prep Prepare Coupling Solution: - (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3-5 eq) - HATU/HCTU (3-5 eq) - DIPEA (6-10 eq) in DMF Start->Reagent_Prep Preactivation Pre-activate for 5-10 min Reagent_Prep->Preactivation Coupling Add to resin and couple for 1-4 hours (Consider double coupling) Preactivation->Coupling Wash Wash with DMF (3x) Coupling->Wash Monitoring Perform Kaiser Test Wash->Monitoring Capping Cap unreacted amines with Acetic Anhydride Monitoring->Capping Positive Result (Incomplete Coupling) Next_Cycle Proceed to next cycle Monitoring->Next_Cycle Negative Result (Complete Coupling) Capping->Next_Cycle

Caption: Enhanced coupling workflow for hindered amino acids.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3-5 equivalents relative to the resin loading) in DMF.

    • Add a potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).[13][15] These aminium-based reagents are highly effective for sterically hindered couplings.[13][16]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[13]

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes before adding it to the reaction vessel containing the deprotected peptide-resin.

  • Extended Coupling:

    • Perform the coupling reaction for an extended period, typically 1-4 hours.

    • Double Coupling: For particularly difficult sequences, a double coupling strategy is highly recommended. After the initial coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times).

  • Verification and Capping:

    • Perform a Kaiser test to check for unreacted free amines.

    • If the test is positive, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Deletion Peptides in Final Product - Incomplete Fmoc deprotection- Inefficient coupling- Increase deprotection time and/or piperidine concentration (Protocol 1).- Employ a double coupling strategy (Protocol 2).- Use a more potent coupling reagent like HATU or COMU.[13][17]- Implement a capping step after coupling to terminate unreacted chains.
Low Yield of Target Peptide - Aggregation of the growing peptide chain- Steric hindrance leading to poor reaction kinetics- Use a lower-loading resin to increase the distance between peptide chains.- Incorporate pseudoproline dipeptides or use depsipeptide techniques for difficult sequences.[16]- Consider using microwave-assisted synthesis to enhance reaction rates.[13][14]
Racemization - Use of strong bases or extended activation times- Use a weaker base like sym-collidine in place of DIPEA, especially if the preceding residue is cysteine or histidine.[13]- Minimize pre-activation times.

Concluding Remarks

The successful incorporation of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into synthetic peptides is achievable with careful optimization of standard SPPS protocols. The key to success lies in acknowledging the challenges posed by its steric bulk and implementing strategies to overcome them. By extending deprotection and coupling times, utilizing potent coupling reagents, and considering techniques such as double coupling and capping, researchers can effectively synthesize high-purity peptides containing this valuable non-canonical amino acid. These modified peptides hold significant promise for the development of novel therapeutics and research tools with enhanced stability and unique conformational properties.

References

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Methods for Removing the Fmoc Group. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. NIH. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. [Link]

  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of Sterically Hindered Fmoc-Aib(OtBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of α-Aminoisobutyric Acid (Aib)

Alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptidomimetic and drug development. Its defining feature—the gem-dimethyl groups on the α-carbon—imposes severe steric constraints on the peptide backbone. This restriction forces dihedral angles into a narrow range, making Aib a potent promoter of helical conformations, primarily the 3₁₀-helix and α-helix.[1][2][3] The incorporation of Aib residues can significantly enhance a peptide's metabolic stability by shielding it from proteolytic degradation, a highly desirable trait for therapeutic candidates.[1][3]

However, the very steric bulk that provides these advantages presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS). The hindered nature of both the carboxyl group of Fmoc-Aib(OtBu)-OH and the N-terminal amine of a resin-bound Aib residue can lead to dramatically reduced reaction rates and incomplete amide bond formation.[4][5] Standard coupling protocols often fail, resulting in low yields and deletion sequences, which complicates purification and compromises the final product.[6]

This guide provides a detailed analysis of high-efficiency activation reagents and optimized protocols specifically designed to overcome the steric hindrance of Fmoc-Aib(OtBu)-OH, enabling researchers to reliably incorporate this valuable building block into complex peptide sequences.

The Causality of Coupling Difficulty

The primary obstacle in coupling Fmoc-Aib(OtBu)-OH is the steric shield created by the two α-methyl groups. This crowding hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. The reverse coupling, where a standard amino acid is coupled to an N-terminal Aib residue, is similarly challenging. This steric clash necessitates the use of coupling reagents that generate exceptionally reactive activated species to drive the reaction to completion.

Failure to achieve quantitative coupling results in a significant accumulation of deletion peptides (e.g., des-Aib sequences), which are often difficult to separate from the target peptide during purification due to similar physicochemical properties.[7] Therefore, the choice of coupling reagent is not merely a matter of optimization but is critical to the success of the synthesis.

Comparative Analysis of Premier Activation Reagents

For sterically demanding couplings, the choice of reagent shifts from standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or even Diisopropylcarbodiimide (DIC) with HOBt, to more potent uronium/aminium or phosphonium salt-based reagents. We will focus on the most effective and widely adopted systems.

Uronium/Aminium Salts: The Gold Standard

Uronium-type reagents are renowned for their high reactivity and rapid kinetics. They react with the carboxylic acid in the presence of a non-nucleophilic base to form highly reactive intermediates.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is widely regarded as the premier coupling reagent for overcoming steric hindrance.[4][6] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization more effectively than its HOBt-based analogue, HBTU.[4][8] For Aib coupling, HATU consistently provides superior yields and reaction rates compared to HBTU.[6]

A potential side reaction with HATU is the guanidinylation of the free N-terminal amine if the reagent is used in excess or if pre-activation is too slow, allowing the reagent to react directly with the peptide chain.[4][9] This can be mitigated by using a slight excess of the carboxylic acid relative to HATU or ensuring rapid and complete pre-activation.

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

COMU is a third-generation uronium reagent that offers performance comparable to HATU but with significant safety and handling advantages.[10][11] It is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the potentially explosive HOAt or HOBt.[12] The byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[10][12] Studies have shown COMU to be extremely efficient in demanding syntheses, including those involving Aib residues, sometimes outperforming HATU.[10] Furthermore, it performs well with only one equivalent of base, a distinct advantage over the two equivalents often required for HATU/HBTU.[12][13]

Carbodiimide-Based Method: The Modern Workhorse
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate)

While carbodiimides alone are insufficient for Aib coupling, the combination of DIC with the additive OxymaPure® has proven to be a remarkably robust, cost-effective, and safe alternative. Oxyma has a lower pKa than HOBt, leading to the formation of more reactive esters and providing superior racemization suppression.[7][8] This combination has been successfully employed for the automated solid-phase synthesis of long, consecutive sequences of Aib residues, a task that would be impossible with less efficient methods.[5] The DIC/Oxyma system is particularly advantageous as it avoids the potential for guanidinylation associated with uronium salts.

Data Summary: Reagent Comparison
ParameterHATUCOMUDIC/Oxyma
Reagent Class Aminium SaltUronium SaltCarbodiimide + Additive
Leaving Group HOAtOxymaOxyma
Relative Reactivity Very HighVery HighHigh
Typical Equivalents (AA:Reagent:Base) 1 : 0.95 : 21 : 1 : 21 : 1 : 1 (pre-activation)
Typical Reaction Time 30 min - 2 hours30 min - 2 hours1 - 4 hours
Key Advantages Gold standard for hindered couplings; extensive literature support.[4][14]Safer (non-explosive base); water-soluble byproducts; high efficiency.[10][12]Cost-effective; no guanidinylation risk; proven for iterative Aib coupling.[5][7]
Potential Drawbacks Guanidinylation side reaction; based on potentially explosive HOAt.[4][9]Limited solution stability compared to HATU.[15]Generally slower kinetics than HATU/COMU.

Visualization of Activation Mechanisms and Workflow

Standard SPPS Cycle with Hindered Coupling

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Fmoc_Deprotect->Wash1 Coupling 3. Hindered Coupling (Fmoc-Aib(OtBu)-OH + Activator + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Test 5. Monitoring (e.g., Kaiser Test) Wash2->Test Test->Fmoc_Deprotect Incomplete: Recouple End_Cycle Repeat Cycle or Proceed to Final Cleavage Test->End_Cycle Complete Start Start: Resin Swelling Start->Fmoc_Deprotect

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) workflow for one amino acid addition, highlighting the critical hindered coupling step.

Activation Mechanism of Fmoc-Aib(OtBu)-OH with HATU

HATU_Mechanism cluster_reactants Reactants cluster_products Products Carboxylic_Acid Fmoc-Aib(OtBu)-O⁻ + H⁺ Active_Ester { Highly Reactive Intermediate | Fmoc-Aib(OtBu)-OAt Ester} Carboxylic_Acid->Active_Ester Activation Base DIPEA Base->Carboxylic_Acid Deprotonation HATU HATU HATU->Active_Ester Activation Amide_Bond Fmoc-Aib(OtBu)-CO-NH-Peptide HOAt HOAt Tetramethylurea Tetramethylurea Active_Ester->Amide_Bond Nucleophilic Attack Active_Ester->HOAt Byproducts Active_Ester->Tetramethylurea Byproducts Resin_Amine H₂N-Peptide-Resin Resin_Amine->Amide_Bond Nucleophilic Attack

Caption: HATU activation proceeds via a highly reactive OAt-ester intermediate, which is susceptible to nucleophilic attack by the peptide's N-terminal amine.[4][16]

Activation Mechanism with DIC/Oxyma

DIC_Oxyma_Mechanism cluster_reactants Reactants cluster_products Products Carboxylic_Acid Fmoc-Aib(OtBu)-OH O_Acylisourea {O-Acylisourea Intermediate} Carboxylic_Acid->O_Acylisourea DIC DIC DIC->O_Acylisourea Oxyma Oxyma Active_Ester {Oxyma Active Ester} Oxyma->Active_Ester Amide_Bond Fmoc-Aib(OtBu)-CO-NH-Peptide DIU Diisopropylurea (DIU) O_Acylisourea->Active_Ester Active_Ester->Amide_Bond Nucleophilic Attack Active_Ester->DIU Byproduct Resin_Amine H₂N-Peptide-Resin Resin_Amine->Amide_Bond Nucleophilic Attack

Caption: The DIC/Oxyma method forms an Oxyma active ester, which efficiently acylates the amine while the DIC byproduct is converted to soluble diisopropylurea.[17]

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. The resin used is a standard Rink Amide resin, but the protocols are applicable to others (e.g., Wang resin) with appropriate modifications.

Protocol 1: Resin Preparation and Standard Fmoc Deprotection
  • Resin Swelling: Place the resin (e.g., Rink Amide, 0.5 mmol/g loading, 200 mg) in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and agitate for 30-60 minutes to swell the resin beads.

  • Solvent Drain: Drain the DMF from the vessel.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[18]

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times, ~5 mL each) to completely remove piperidine and the dibenzofulvene adduct. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

Protocol 2: HATU-Mediated Coupling of Fmoc-Aib(OtBu)-OH
  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Aib(OtBu)-OH (4 eq., 0.4 mmol, ~130 mg) and HATU (3.8 eq., 0.38 mmol, ~144 mg) in DMF (~2 mL).

    • Scientist's Note: Using slightly less HATU than the amino acid minimizes the risk of guanidinylation of the N-terminus.[9][15]

  • Base Addition & Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, ~139 µL) to the reagent solution. Agitate for 1-2 minutes to allow for pre-activation and formation of the OAt-ester. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin from Protocol 5.1.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences (e.g., Aib-Aib), this time can be extended or a second coupling may be performed.

  • Monitoring and Washing: After the reaction time, drain the vessel and wash the resin with DMF (3 times). Perform a Kaiser test. If the test is negative (colorless/yellow beads), the coupling is complete. If positive (blue beads), repeat steps 1-4 (a "double coupling").

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection cycle.

Protocol 3: COMU-Mediated Coupling of Fmoc-Aib(OtBu)-OH
  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Aib(OtBu)-OH (4 eq., 0.4 mmol, ~130 mg) and COMU (4 eq., 0.4 mmol, ~171 mg) in DMF (~2 mL).

  • Base Addition & Pre-activation: Add DIPEA (8 eq., 0.8 mmol, ~139 µL) to the solution and agitate for 1-2 minutes.[10]

    • Scientist's Note: While COMU can function with fewer equivalents of base in some contexts, for a highly hindered coupling like this, ensuring sufficient basicity is prudent to drive the reaction.

  • Coupling Reaction: Add the activated solution to the deprotected resin.

  • Agitation: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 5.2 to monitor reaction completion and wash the resin.

Protocol 4: DIC/Oxyma-Mediated Coupling of Fmoc-Aib(OtBu)-OH
  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Aib(OtBu)-OH (4 eq., 0.4 mmol, ~130 mg) and Oxyma Pure (4 eq., 0.4 mmol, ~57 mg) in DMF (~2 mL).[19]

  • Pre-activation: Add DIC (4 eq., 0.4 mmol, ~62 µL) to the solution. Agitate for 2-5 minutes to pre-activate the carboxylic acid.[7][18]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate for 2-4 hours. This method may require longer coupling times than HATU or COMU. For iterative Aib sequences, coupling times of 1 hour with microwave assistance or several hours at room temperature are common.[5]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 5.2 to monitor reaction completion and wash the resin.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If a Kaiser test remains positive after the initial coupling, a "double coupling" (repeating the coupling protocol) is the most effective solution. This is often required for Aib-Aib bond formation.

  • "Difficult Sequences": Long peptides rich in Aib and other hydrophobic residues can aggregate on the resin during synthesis, leading to poor solvation and incomplete reactions.[20][21][22] Consider switching to a more polar solvent mixture (e.g., DMF/NMP) or using microwave-assisted synthesis to disrupt aggregation and enhance reaction kinetics.[10][11]

  • Solvent Choice: While DMF is the standard, DCM can be preferable in some segment coupling scenarios to reduce racemization, though it is a poorer swelling solvent for polystyrene resins.[23] For Aib coupling, the high polarity of DMF is generally beneficial for solubilizing the reagents.

  • Cleavage of Aib-rich Peptides: Peptides containing multiple Aib residues are often highly hydrophobic and may be difficult to precipitate in cold ether after cleavage. They may also be challenging to dissolve for purification. Using solvents like trifluoroethanol (TFE) can aid in solubilization.[24]

Conclusion

The successful incorporation of the sterically demanding Fmoc-Aib(OtBu)-OH is achievable with a rational selection of activation reagents and optimized protocols. For maximum efficiency and reliability, HATU and COMU stand out as the premier choices, generating highly reactive intermediates that effectively overcome steric barriers.[6] COMU offers the additional benefits of improved safety and easier byproduct removal.[12] The DIC/Oxyma system presents a highly effective, economical, and safe alternative that is particularly well-suited for both manual and automated synthesis, demonstrating its power in the assembly of even consecutive Aib sequences.[5] By employing the detailed protocols and insights provided in this guide, researchers can confidently leverage the unique structural benefits of Aib to advance their work in peptide science and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development. BenchChem.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
  • Mcfarlane, R. J., et al. (2010). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. BenchChem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Packman, L. C. (1996). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. PubMed.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Australian Journal of Chemistry.
  • Packman, L. C. (1996). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • Sridevi, K., et al. (2007). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Science.
  • ChemicalBook. (2024).
  • El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
  • Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Kim Reactor. (2024).
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Sridevi, K., et al. (2007). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
  • Bark, S. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?".

Sources

Application Notes & Protocols: The Strategic Incorporation of Fmoc-α-methyl-β-tert-butoxy-alanine for the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a paramount objective in medicinal chemistry and drug discovery. Constraining a peptide's conformational flexibility can significantly enhance its biological activity, receptor selectivity, and metabolic stability. This guide provides an in-depth exploration of Fmoc-α-methyl-β-tert-butoxy-alanine, a specialized α,β-disubstituted amino acid, as a powerful tool for inducing conformational constraint in synthetic peptides. We will delve into the mechanistic basis for its structure-directing properties and provide detailed, field-proven protocols for its efficient incorporation using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides often suffer from significant therapeutic drawbacks, primarily their conformational flexibility and susceptibility to proteolytic degradation.[1][2] In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, meaning only a small fraction may adopt the specific bioactive conformation required for target binding. This conformational entropy must be overcome upon binding, which is energetically unfavorable.[3] Furthermore, the peptide backbone is readily recognized and cleaved by endogenous proteases, leading to short in-vivo half-lives.[4]

Peptide cyclization and the incorporation of unnatural amino acids are two powerful strategies to address these limitations.[3][5] By constraining the peptide's structure, we can pre-organize it into its bioactive conformation, leading to enhanced binding affinity and improved biological activity.[3] Additionally, structural modifications can shield the peptide backbone from enzymatic attack, thereby increasing its proteolytic stability.[1][6]

This is where α,α-disubstituted amino acids, such as Fmoc-α-methyl-β-tert-butoxy-alanine, offer a distinct advantage. The introduction of a methyl group at the α-carbon sterically restricts the allowable Ramachandran (φ/ψ) angles, promoting the formation of stable secondary structures like helices and turns.[7][8]

The Molecule in Focus: Fmoc-α-methyl-β-tert-butoxy-alanine

Fmoc-L-α-methyl-β-tert-butoxy-alanine is a non-proteinogenic amino acid derivative designed for Fmoc-based SPPS.[9] Its structure is notable for two key modifications compared to a natural alanine residue:

  • α-Methylation: The replacement of the α-hydrogen with a methyl group. This substitution is the primary driver of conformational constraint. The steric bulk of the methyl group restricts the peptide backbone's rotational freedom, favoring specific dihedral angles that often lead to helical structures (e.g., 3₁₀- or α-helices).[10][11]

  • β-tert-butoxy Group: A bulky tert-butoxy group attached to the β-carbon. This group provides an additional layer of steric hindrance and can influence the local environment of the peptide, further contributing to conformational stability and protecting adjacent peptide bonds from enzymatic cleavage.

The combination of these features makes this residue a potent inducer of ordered secondary structures, transforming flexible peptides into more rigid, predictable, and stable molecules.

Application Notes: Leveraging Steric Hindrance for Therapeutic Advantage

Inducing and Stabilizing Helical Conformations

The incorporation of α-methylated amino acids is a well-established strategy for increasing the helicity of short peptides.[7] The restricted conformational space imposed by the α-methyl group significantly lowers the entropic cost of helix formation. Peptides that are unstructured in solution can be forced to adopt stable helical conformations upon the strategic substitution of one or more residues with Fmoc-α-methyl-β-tert-butoxy-alanine. This is particularly valuable in mimicking α-helical domains involved in protein-protein interactions.[10]

Enhancing Proteolytic Stability

The clinical utility of many peptides is hampered by their rapid degradation by proteases.[1] The steric shield provided by the α-methyl and β-tert-butoxy groups effectively blocks the approach of protease active sites to the adjacent peptide bonds.[8][11] This modification can dramatically increase the half-life of a peptide in biological fluids, a critical attribute for therapeutic candidates.[2][12] Studies have shown that α-methyl amino acid substitutions significantly improve resistance to enzymatic degradation.[11]

Modulating Receptor Binding and Selectivity

By locking a peptide into a specific conformation, Fmoc-α-methyl-β-tert-butoxy-alanine can enhance its binding affinity and selectivity for a biological target. A flexible peptide may bind to multiple receptors non-selectively, leading to off-target effects. A constrained peptide, however, presents a well-defined surface for interaction, which can lead to more potent and specific binding to the intended target.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of a sterically hindered amino acid like Fmoc-α-methyl-β-tert-butoxy-alanine requires modifications to standard SPPS protocols. The primary challenge is overcoming the steric hindrance during the coupling step to ensure complete acylation of the N-terminal amine.[13]

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded or loaded with the first amino acid.[14]

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-L-α-methyl-β-tert-butoxy-alanine.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).[14]

  • Deprotection Solution: 20% piperidine in DMF.[15]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly recommended for coupling sterically hindered residues due to its high reactivity and ability to minimize racemization.[16][17]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) or a similar cocktail appropriate for the side-chain protecting groups used.[18]

  • Precipitation/Washing: Cold diethyl ether.

Workflow Visualization: SPPS Cycle for Hindered Amino Acids

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine End Final Peptide-Resin Coupling Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Positive (Blue) Proceed to next cycle Recouple Re-couple if needed KaiserTest->Recouple Negative (Yellow) Incomplete reaction Recouple->Coupling Start Swollen Peptide-Resin Start->Deprotection

Caption: Iterative cycle for Solid-Phase Peptide Synthesis (SPPS) highlighting the key deprotection and coupling steps.

Detailed Coupling Protocol for Fmoc-α-methyl-β-tert-butoxy-alanine

This protocol describes a single coupling cycle on a 0.1 mmol scale.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[19]

    • Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 1 min, 1 x 10 min).[15]

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • Activation and Coupling (Scientist's Note):

    • Rationale: We use an excess of reagents and a powerful oxymium salt-based coupling agent (HATU) to overcome the high activation energy barrier caused by steric hindrance. Pre-activation is crucial for forming the highly reactive OAt-active ester prior to addition to the resin.[20][21]

    • In a separate vial, dissolve Fmoc-α-methyl-β-tert-butoxy-alanine (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling Reaction (Self-Validation):

    • After the coupling time, wash the resin with DMF (3 times).

    • Take a small sample of resin beads and perform a qualitative Kaiser test (ninhydrin test).

    • Interpretation:

      • Beads remain colorless or faint yellow: Coupling is complete. Proceed to the next deprotection step.

      • Beads turn dark blue/purple: Incomplete coupling. The N-terminal amine is still free. Proceed to step 4.

  • Recoupling (If Necessary):

    • If the Kaiser test is positive, repeat the coupling step (Step 2) with a freshly prepared activation solution. Do not simply extend the time of the first coupling, as the activated species may have degraded.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum.[15]

  • Prepare the cleavage cocktail (e.g., Reagent K). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.[18]

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol scale) and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the tert-butoxy group.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC).

Data Presentation: Recommended Coupling Conditions
Amino Acid TypeCoupling ReagentEquivalents (AA:Reagent:Base)Time (min)Rationale
Standard Amino Acid HBTU/HOBt3 : 2.9 : 630-60Standard, efficient coupling for non-hindered residues.
Fmoc-α-methyl-β-tert-butoxy-alanine HATU 4 : 3.9 : 8 120-240 Overcomes steric hindrance; HATU is superior for difficult couplings.[16]

Concluding Remarks

Fmoc-α-methyl-β-tert-butoxy-alanine is a highly effective building block for introducing conformational constraints into synthetic peptides. The steric bulk of its α-methyl and β-tert-butoxy groups promotes the formation of stable secondary structures and enhances resistance to proteolytic degradation. While its incorporation requires optimized coupling protocols utilizing powerful reagents like HATU, the resulting benefits—improved stability, higher binding affinity, and greater target specificity—make it an invaluable tool in the design of next-generation peptide therapeutics. The protocols and insights provided herein offer a robust framework for researchers to successfully leverage this unique amino acid in their synthetic endeavors.

References

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (n.d.). NIH.
  • Approaches for peptide and protein cyclis
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • (PDF) Approaches for peptide and protein cyclisation. (n.d.).
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018). Molecules.
  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Journal of the American Chemical Society.
  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured... (n.d.).
  • H
  • Peptide Cyclis
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS.
  • Proteolytic Stability Peptides. (n.d.). Scribd.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025). Taylor & Francis Online.
  • Constrained Peptides as Miniature Protein Structures. (n.d.). PMC - PubMed Central.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
  • Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. (n.d.). LinkedIn.
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics.
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.
  • .alpha.-Methyl amino acids. Resolution and amino protection. (n.d.).
  • Fmoc-Based Synthesis of Peptide- α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. (n.d.).
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC - NIH.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Coupling Challenges with (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also commonly referred to as Fmoc-α-Me-L-Ser(tBu)-OH.[1] This α,α-disubstituted amino acid is a valuable building block for synthesizing conformationally constrained peptides and peptidomimetics. However, its unique structure presents a significant synthetic challenge: low coupling efficiency during solid-phase peptide synthesis (SPPS).

This guide provides a structured, in-depth approach to understanding and overcoming this issue, moving from fundamental principles to advanced, field-proven protocols.

Part 1: Foundational Understanding & Diagnosis

This section addresses the root cause of the coupling difficulty and how to reliably diagnose it during your synthesis workflow.

Q1: What is the underlying chemical reason for the low coupling efficiency of Fmoc-α-Me-L-Ser(tBu)-OH?

The difficulty arises from severe steric hindrance around the reactive carboxyl group. This hindrance is caused by two specific structural features:

  • The α-Methyl Group : Unlike standard proteinogenic amino acids, this residue possesses a methyl group directly on the α-carbon. This α,α-disubstitution dramatically shields the carboxyl group, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the peptide chain) to approach and form a peptide bond.[2][3]

  • The Bulky Side-Chain : The tert-butoxy group (-O-C(CH₃)₃) on the side chain is a large, sterically demanding protecting group that further contributes to the molecular crowding around the reaction center.[4]

This combined steric bulk is the primary reason that standard coupling protocols often result in incomplete reactions and the formation of deletion sequences.[3][5]

Steric_Hindrance cluster_AA Fmoc-α-Me-L-Ser(tBu)-OH Structure cluster_Approach Nucleophilic Attack Backbone Fmoc-NH-C(COOH)-CH₂-O- Alpha_Carbon α-Carbon Backbone->Alpha_Carbon Alpha_Methyl α-Methyl (CH₃) Alpha_Carbon->Alpha_Methyl Side_Chain_tBu tert-Butoxy Side-Chain (-O-tBu) Alpha_Carbon->Side_Chain_tBu Hindrance1 Major Steric Shield Alpha_Methyl->Hindrance1 Hindrance2 Major Steric Shield Side_Chain_tBu->Hindrance2 Resin_Amine Resin-Bound Peptide Amine (H₂N-) Resin_Amine->Alpha_Carbon Attack Path (Obstructed)

Diagram 1. Steric hindrance points on Fmoc-α-Me-L-Ser(tBu)-OH.
Q2: How can I reliably monitor the coupling reaction to confirm it is incomplete?

Standard visual inspection is insufficient. The most reliable real-time method for monitoring unreacted primary and secondary amines on the resin is the Kaiser test (or ninhydrin test).[5]

  • Positive Result : The appearance of a deep blue or purple color on the resin beads indicates the presence of unreacted free amines, confirming an incomplete coupling reaction.

  • Negative Result : The resin beads remaining yellow or colorless signifies that the coupling reaction has gone to completion (or is acceptably close).

For ultimate confirmation after synthesis, analysis of the crude peptide by HPLC and Mass Spectrometry (MS) can identify deletion sequences where the hindered residue failed to incorporate.[5]

Part 2: Troubleshooting & Protocol Optimization

This section provides a tiered approach to resolving coupling failures, from simple modifications to the adoption of advanced reagents and protocols.

Q3: My Kaiser test is positive. What are the simplest modifications I can make to my existing protocol?

Before changing your core reagents, two straightforward strategies can significantly improve outcomes:

  • Perform a Double Coupling : This is the most common and effective first-line defense. It involves simply repeating the coupling step with a fresh aliquot of activated amino acid to react with any remaining free amines.[5] This second opportunity drives the sluggish reaction towards completion.

  • Extend the Coupling Time : For sterically hindered residues, standard 1-2 hour coupling times are often inadequate. Extend the reaction time to 4-6 hours, or even overnight, to allow sufficient time for the sterically hindered components to react.[6]

Troubleshooting_Flowchart Start Start Coupling of Fmoc-α-Me-L-Ser(tBu)-OH First_Couple Perform First Coupling (e.g., 2 hours) Start->First_Couple Extend_Time Strategy 2: Extend Time (Increase initial coupling to 4-6h) Start->Extend_Time Alternative Initial Strategy Switch_Reagent Strategy 3: Switch Reagent (Use HATU, HCTU, PyAOP) Start->Switch_Reagent Alternative Initial Strategy Kaiser_Test Perform Kaiser Test First_Couple->Kaiser_Test Result Test Positive? (Blue Beads) Kaiser_Test->Result Double_Couple Strategy 1: Double Coupling (Repeat coupling with fresh reagents) Result->Double_Couple Yes Proceed Proceed to Next Fmoc Deprotection Result->Proceed No (Yellow Beads) Final_Kaiser Perform Final Kaiser Test Double_Couple->Final_Kaiser Extend_Time->Kaiser_Test Switch_Reagent->Kaiser_Test Final_Kaiser->Switch_Reagent Still Positive Final_Kaiser->Proceed Test Negative

Diagram 2. A logical workflow for troubleshooting difficult couplings.
Q4: If simple modifications are insufficient, which coupling reagents are recommended for Fmoc-α-Me-L-Ser(tBu)-OH?

Standard carbodiimide activators like DCC and DIC, even with additives like HOBt, are often too slow and inefficient for highly hindered couplings.[3][7] Success requires the use of more potent coupling reagents, primarily from the uronium/aminium or phosphonium salt classes.

Reagent ClassRecommended ReagentEquivalents (vs. Resin)Base (Equivalents)Key Advantages & Considerations
Uronium/Aminium HATU 4 - 5DIPEA or Collidine (8-10)(Gold Standard) Forms a highly reactive HOAt active ester. Extremely fast and efficient for hindered couplings.[8][9]
HCTU / TCTU 4 - 5DIPEA or Collidine (8-10)Very effective and often more cost-efficient than HATU. Generally provides excellent results for hindered systems.
Phosphonium PyAOP / PyBOP 4 - 5DIPEA or Collidine (8-10)Highly potent reagents, comparable in reactivity to HATU for challenging sequences.[3][8]

Expert Insight: While all listed reagents are excellent choices, HATU is widely considered the most robust and reliable option for overcoming the most challenging coupling scenarios, including those involving α,α-disubstituted amino acids.

Part 3: Validated Experimental Protocols

This section provides a detailed, step-by-step protocol for successfully incorporating Fmoc-α-Me-L-Ser(tBu)-OH using a high-efficiency reagent.

Q5: Can you provide a complete, validated protocol for coupling Fmoc-α-Me-L-Ser(tBu)-OH using HATU?

Absolutely. The following protocol is designed for manual SPPS and prioritizes reaction completion.

Protocol: High-Efficiency HATU-Mediated Coupling

Reagents & Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-α-Me-L-Ser(tBu)-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

  • Reagents for Kaiser Test

Workflow:

HATU_Protocol A 1. Resin Preparation - Ensure N-terminal amine is deprotected. - Wash resin 5x with DMF. B 2. Pre-activation (in separate vial) - Dissolve Fmoc-AA (4 eq) & HATU (3.9 eq) in DMF. - Add DIPEA (8 eq). - Mix for 2-3 minutes at RT. A->B C 3. Coupling Reaction - Add activated solution to the resin. - Agitate for a minimum of 4 hours. B->C D 4. Washing - Drain reaction vessel. - Wash resin 5x with DMF. C->D E 5. Monitoring & Verification - Perform Kaiser Test. D->E F Success: Proceed (Beads are yellow) E->F Negative G Incomplete: Re-couple (Beads are blue) - Repeat steps 2-5. E->G Positive

Diagram 3. Step-by-step workflow for the optimized HATU protocol.

Detailed Steps:

  • Resin Preparation : Following the successful deprotection of the previous amino acid's Fmoc group, wash the peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Pre-activation :

    • In a separate, clean glass vial, dissolve Fmoc-α-Me-L-Ser(tBu)-OH (4 eq.) and HATU (3.9 eq.) in the minimum required volume of anhydrous DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes at room temperature. You may observe a color change.

  • Coupling :

    • Drain the DMF from the washed resin in the synthesis vessel.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 4 hours. For particularly stubborn sequences, this can be extended overnight.

  • Wash : Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Verification : Perform a Kaiser test on a small sample of the resin beads.

    • If the test is negative (yellow), the coupling was successful. You may proceed to the Fmoc deprotection step for the next cycle.

    • If the test is positive (blue), the coupling is incomplete. Perform a second coupling by repeating steps 2-5.

References
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link][10][11]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. National Center for Biotechnology Information. [Link][12]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link][2]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link][4]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link][13]

  • Biron, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link][14]

  • Springer Nature Experiments. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link][15]

  • ResearchGate. (2000). Procedures to Improve Difficult Couplings. [Link][7]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link][16]

Sources

Side reactions associated with Fmoc-Aib(OtBu)-OH incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting side reactions associated with the incorporation of Fmoc-Aib-OH. This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will delve into the common challenges posed by this sterically hindered amino acid and provide field-proven strategies to ensure successful synthesis outcomes.

Introduction: The Challenge and Promise of Aib

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid prized for its ability to induce stable helical conformations (α- and 3₁₀-helices) in peptides.[1][2] This property is invaluable for designing peptidomimetics, enhancing metabolic stability, and controlling bioavailability.[2][3] However, the very feature that grants these advantages—the two methyl groups on its α-carbon—also presents a significant synthetic challenge: steric hindrance.[4][5]

This guide provides a systematic approach to overcoming the hurdles of incorporating Fmoc-Aib-OH, focusing on the root causes of common side reactions and offering robust, validated solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the incorporation of Fmoc-Aib-OH in a direct question-and-answer format.

Issue 1: My coupling reaction with Fmoc-Aib-OH is failing or showing very low efficiency.

This is the most common issue and is directly attributable to the steric bulk of the α,α-disubstituted nature of Aib, which physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine.[4] Standard coupling conditions are often insufficient to drive the reaction to completion.

Root Cause Analysis & Strategic Solutions

1. Insufficient Carboxyl Group Activation: Your standard coupling reagent may not be potent enough to create a sufficiently reactive species to overcome the steric barrier. Carbodiimides like DIC, while effective for many amino acids, often fail with Aib.[5]

  • Solution A: Employ High-Potency Coupling Reagents. Uronium or phosphonium salt-based reagents are essential. These reagents form highly reactive intermediates that significantly accelerate the coupling rate.[6][7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered the gold standard for difficult couplings due to the formation of a highly reactive HOAt ester.

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity and the generation of water-soluble byproducts, simplifying purification.[8]

  • Solution B: Utilize Microwave-Enhanced SPPS. Microwave energy can dramatically accelerate coupling reactions that are sluggish at room temperature, driving difficult couplings like those involving Aib to completion quickly and efficiently.[4]

2. Sub-Optimal Reaction Kinetics & Conditions: Even with a potent activator, reaction times and concentrations may need optimization.

  • Solution C: Implement a Double Coupling Protocol. If a single coupling fails to go to completion (as monitored by a positive Kaiser test), a second, fresh application of activated Fmoc-Aib-OH is a reliable strategy.[9] This ensures that any remaining free amines are acylated.

  • Solution D: Convert to Amino Acid Fluoride (Advanced). For the most extreme cases, such as Aib-Aib bond formation, converting Fmoc-Aib-OH to its corresponding acyl fluoride in situ creates an exceptionally reactive species. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used for this purpose.[9][7]

Troubleshooting Workflow: Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) reagent Upgrade Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Is standard reagent (e.g., DIC/HOBt) being used? double_couple Perform Double Coupling reagent->double_couple Still incomplete? success Coupling Complete (Negative Kaiser Test) reagent->success Successful? microwave Use Microwave-Assisted SPPS double_couple->microwave Still incomplete? double_couple->success Successful? fluoride Extreme Case: Convert to Acyl Fluoride (TFFH) microwave->fluoride Still incomplete? microwave->success Successful? fluoride->success Successful?

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: I'm observing a double-deletion impurity corresponding to my Aib-containing sequence.

This often points to diketopiperazine (DKP) formation. This side reaction occurs when the N-terminal amine of a resin-bound dipeptide attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.[10][11] This leaves the resin ready for the next coupling, resulting in a peptide missing two amino acids.

Root Cause Analysis & Strategic Solutions

While Aib itself is not a primary catalyst for DKP formation, the slow coupling of the third amino acid onto an N-terminal Aib-containing dipeptide (e.g., H-Xaa-Aib-Resin) can provide a larger time window for this intramolecular side reaction to occur. The reaction is particularly prevalent if the first or second residue is Proline, Glycine, or another residue that facilitates ring formation.[10][12]

  • Solution A: Introduce Dipeptide Building Blocks. Synthesize and couple Fmoc-Xaa-Aib-OH as a single unit. This completely bypasses the vulnerable dipeptide-resin intermediate, eliminating the possibility of DKP formation at that specific junction.

  • Solution B: Modify Deprotection Conditions. The piperidine used for Fmoc deprotection is basic and can catalyze DKP formation.[10]

    • Use milder deprotection cocktails (e.g., 2% DBU / 2% piperidine in DMF) for sequences prone to aspartimide formation, which can also be beneficial here.[13]

    • Ensure thorough DMF washes after deprotection to remove all residual piperidine before the next coupling step.[14]

  • Solution C: Use Orthogonal Protection for the First Residue. If synthesizing a short peptide, coupling the first amino acid as a Boc-protected residue (e.g., Boc-Aib-OH) onto the resin can help. The subsequent switch to Fmoc chemistry for the second residue means the N-terminal amine is never exposed under basic conditions until the third residue is coupled, preventing DKP formation of the initial dipeptide.

Mechanism of Diketopiperazine (DKP) Formation

DKP_Mechanism cluster_Resin Solid Support Resin Resin-Linker Peptide H₂N-AA₂-C(O)-NH-AA₁-C(O)-O-Linker DKP Diketopiperazine (Cyclic Dipeptide) Peptide->DKP Intramolecular Nucleophilic Attack Truncated Truncated Peptide-Resin (Double Deletion) Peptide->Truncated Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Frequently Asked Questions (FAQs)

Q1: My protocol calls for Fmoc-Aib(OtBu)-OH. Is this different from Fmoc-Aib-OH? This is a common point of confusion likely stemming from a typographical error in the protocol. Aib (α-aminoisobutyric acid) does not have a side chain, so it cannot be protected with a tert-butyl (OtBu) group. The correct reagent is Fmoc-Aib-OH . Side chains of acidic amino acids like Glutamic Acid (Fmoc-Glu(OtBu)-OH) or Aspartic Acid (Fmoc-Asp(OtBu)-OH) are commonly protected with OtBu esters.[15] Always verify the structure of the intended amino acid.

Q2: Which coupling reagents are most effective for forming a challenging Aib-Aib bond? The coupling of two consecutive Aib residues is one of the most difficult steps in SPPS. While HATU is a strong choice, studies have shown that using DIC with an Oxyma additive can be highly effective and rapid, allowing for the synthesis of long, consecutive Aib sequences.[16] For exceptionally resistant sequences, in-situ conversion to the amino acid fluoride is the most powerful method.[7]

Q3: Can the tert-butyl (OtBu) protecting group on other residues in my sequence cause side reactions during Aib incorporation? The OtBu group itself is stable to the basic conditions of Fmoc deprotection and the neutral/basic conditions of coupling.[15] It should not directly interfere with the chemistry of Fmoc-Aib-OH coupling. However, the bulky nature of the OtBu group can add to the overall steric crowding on the resin, especially in longer peptides, which may indirectly contribute to aggregation or slightly slower coupling kinetics.[9]

Q4: How do I handle purification if my Aib-containing peptide has poor solubility? Aib-rich peptides are often hydrophobic and prone to aggregation, making cleavage and purification challenging.[17][18]

  • Cleavage: Use a cleavage cocktail with minimal water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and precipitate in cold ether.

  • Solubilization: The crude peptide may be difficult to dissolve. Try dissolving it in a small amount of an organic solvent like 100% trifluoroethanol (TFE) before adding the aqueous buffer for HPLC.[17]

  • Purification: Use a C4 or C8 reverse-phase column instead of a C18 for very hydrophobic peptides. A gradient with a stronger organic modifier (e.g., acetonitrile/isopropanol) may be necessary.

Experimental Protocols & Data

Protocol 1: Optimized Double Coupling of Fmoc-Aib-OH

This protocol is recommended for incorporating a single Aib residue into a growing peptide chain.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).

  • Wash: Thoroughly wash the resin with DMF (6 times) to remove all piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Aib-OH (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated solution to the resin and allow the reaction to proceed for 1-2 hours.[9]

  • Wash: Wash the resin with DMF (3 times).

  • Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser test.

  • Second Coupling (If Kaiser Test is Positive):

    • Repeat step 3 with a fresh solution of activated Fmoc-Aib-OH.

    • Allow the second coupling to proceed for 1-2 hours.

  • Wash: Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.

Quantitative Data: Comparison of Coupling Reagents for Fmoc-Aib-OH
Coupling ReagentRelative ReactivityCommon AdditiveKey AdvantagePotential Drawback
DIC/HOBt LowHOBtCost-effectiveOften fails for Aib incorporation[5]
HBTU/DIPEA Moderate-HighNoneGood general-purpose reagentCan be less effective than HATU for Aib
HATU/DIPEA Very HighNone (HOAt is formed)Gold standard for hindered couplings[5][6]Higher cost
COMU/DIPEA Very HighNoneHigh reactivity, soluble byproducts[8]Higher cost
DIC/Oxyma Very HighOxyma PureExcellent for consecutive Aib residues[16]Less common than HATU
Protocol 2: Monitoring Coupling via the Kaiser Test

The Kaiser test detects free primary amines on the resin. A blue color indicates an incomplete coupling.

  • Sample Preparation: Place a few resin beads into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat: Heat the test tube at 100°C for 5 minutes.[19]

  • Observe:

    • Intense Blue Beads: Incomplete coupling (many free amines).

    • Clear/Yellowish Beads: Complete coupling (no free amines).

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Gong, X., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Source not further specified].
  • (n.d.). Buy Fmoc-L-Ile-Aib-OH.
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Scarpellini, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
  • Novacellbio. (n.d.). Fmoc-Ile-Aib-Leu-Asp(OtBu)-OH. Retrieved from [Link]

  • Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. [Source not further specified]. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Attanayake, K., et al. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Liu, T., et al. (2018). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) 'click' reaction for the synthesis of a complex multi-epitope peptide-based vaccine candidate against Group A Streptococcus. Griffith Research Online. Retrieved from [Link]

  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity. Retrieved from [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems. Retrieved from [Link]

  • Gessmann, R., Brückner, H., & Petratos, K. (2015). The first N-terminal unprotected (Gly-Aib)n peptide: H-Gly-Aib-Gly-Aib-OtBu. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the OtBu Ester Group.
  • ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Peptides Containing (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of purifying peptides incorporating the sterically hindered, non-proteinogenic amino acid, (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. The unique structure of this amino acid, often used to induce specific secondary structures or enhance proteolytic stability, introduces distinct hurdles in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

Question 1: Why do my peptide peaks exhibit significant tailing when incorporating (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid?

Answer: Peak tailing is a common issue when working with peptides containing sterically hindered or hydrophobic residues.[1][2] The primary cause is often secondary interactions between the peptide and the stationary phase.[3] In the case of peptides with bulky, non-polar groups like the tert-butyl moiety, these interactions can be exacerbated.

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic residues in your peptide, leading to peak tailing.[2][3]

  • Hydrophobic Interactions: The bulky nature of the modified amino acid can lead to strong, sometimes irreversible, hydrophobic interactions with the C18 stationary phase, causing delayed elution and asymmetrical peaks.

  • On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), hydrophobic peptides can aggregate on the resin, leading to incomplete deprotection and coupling, which can result in a complex mixture of impurities that co-elute with the main peak, contributing to tailing.[4][5]

Question 2: I'm observing poor resolution between my target peptide and closely eluting impurities. What are the first parameters I should adjust?

Answer: Poor resolution is a common challenge, especially with complex crude peptide mixtures. Here's a prioritized approach to method optimization:

  • Gradient Optimization: This is often the most effective initial step. A shallower gradient will increase the separation time and can significantly improve the resolution between closely eluting species.[6]

  • Mobile Phase Modifier: The choice and concentration of the acidic modifier in your mobile phase can dramatically alter selectivity.[7][8] While trifluoroacetic acid (TFA) is a standard choice for good peak shape, exploring alternatives like formic acid (FA) or difluoroacetic acid (DFA) can change the elution profile and improve resolution.

  • Column Temperature: Increasing the column temperature can improve peak shape and change selectivity, sometimes enhancing resolution.[8][9]

Question 3: My peptide seems to be aggregating in solution before I can purify it. How can I address this?

Answer: Solution-phase aggregation is a significant challenge for hydrophobic peptides.[4][10] Here are some strategies to mitigate this:

  • Solvent Choice: Dissolving the crude peptide in a more polar organic solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO) before dilution with the mobile phase can help prevent aggregation.[4][11]

  • Chaotropic Agents: For particularly stubborn aggregation, the use of chaotropic agents like guanidinium hydrochloride in the sample solvent can disrupt intermolecular hydrogen bonding.[4] However, be mindful of their compatibility with your HPLC system.

  • pH Adjustment: Modifying the pH of the sample diluent can alter the charge state of the peptide and potentially reduce aggregation.[12][13]

Part 2: Troubleshooting Guides
Guide 1: Addressing Severe Peak Tailing

Problem: You observe a broad, tailing peak for your target peptide, making accurate quantification and fraction collection difficult.

Troubleshooting Workflow:

start Severe Peak Tailing Observed check_system Verify System Suitability (e.g., standard peptide) start->check_system system_ok System OK check_system->system_ok Pass system_bad System Issue check_system->system_bad Fail adjust_modifier Increase Ion-Pairing Agent Concentration (e.g., 0.1% TFA) system_ok->adjust_modifier fix_system Troubleshoot HPLC System (e.g., check for leaks, dead volume) system_bad->fix_system fix_system->start modifier_ok Improved Peak Shape adjust_modifier->modifier_ok Yes modifier_bad Tailing Persists adjust_modifier->modifier_bad No end Successful Purification modifier_ok->end change_column Switch to a Different Column (e.g., C8, Phenyl-Hexyl, or a different manufacturer's C18) modifier_bad->change_column column_ok Resolution Achieved change_column->column_ok Yes column_bad Still Tailing change_column->column_bad No column_ok->end optimize_temp Increase Column Temperature (e.g., 40-60 °C) column_bad->optimize_temp temp_ok Peak Shape Improves optimize_temp->temp_ok Yes temp_ok->end start Poor Resolution shallow_gradient Implement a Shallower Gradient start->shallow_gradient gradient_ok Resolution Improved shallow_gradient->gradient_ok Yes gradient_bad Still Co-eluting shallow_gradient->gradient_bad No end Successful Purification gradient_ok->end change_organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) gradient_bad->change_organic organic_ok Selectivity Changed change_organic->organic_ok Yes organic_bad No Improvement change_organic->organic_bad No organic_ok->end adjust_ph Adjust Mobile Phase pH (if column stable) organic_bad->adjust_ph ph_ok Resolution Achieved adjust_ph->ph_ok Yes ph_ok->end

Caption: Strategy for improving peak resolution.

Detailed Steps:

  • Gradient Modification:

    • Scouting Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptide.

    • Focused Gradient: Once you have an approximate retention time, create a shallower gradient around that time point (e.g., a 1% per minute change in organic solvent). [14]

  • Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations. However, switching to methanol or isopropanol can alter the selectivity of the separation and may resolve your peptide from stubborn impurities. [8][14]

  • Mobile Phase pH: The ionization state of your peptide and any impurities can significantly impact their retention. [12]Adjusting the pH of the mobile phase (within the stable range of your column) can be a powerful tool to improve resolution. [13]

Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing for sharp peaks with UV detection. Causes ion suppression in mass spectrometry.
Formic Acid (FA) 0.1%Good for mass spectrometry, less ion suppression. Weaker ion-pairing can lead to broader peaks. [15]
Difluoroacetic Acid (DFA) 0.1%A good compromise between TFA and FA for LC-MS applications. May not provide the same peak sharpness as TFA.
Acetic Acid 0.5%Can increase MS signal compared to formic acid. [16]May result in a slight decrease in retention. [16]
Part 3: Experimental Protocols
Protocol 1: Method Development for a Novel Peptide Containing (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Objective: To develop a robust HPLC purification method for a new, potentially hydrophobic peptide.

Materials:

  • Crude peptide lyophilisate

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA), Formic Acid (FA)

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size)

  • Analytical and preparative HPLC systems

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., DMSO, DMF, or 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 5 µm, 100 Å

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: 214 nm and 280 nm

    • Column Temperature: 30 °C

  • Analysis of Scouting Run: Identify the main peak and its retention time. Note the resolution from nearby impurities.

  • Gradient Optimization: Based on the scouting run, design a focused gradient around the elution time of the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 20 minutes.

  • Modifier Screening: If resolution is still not optimal, repeat the optimized gradient with 0.1% FA in the mobile phases to observe any changes in selectivity.

  • Column Screening (if necessary): If co-elution persists, screen a C8 or Phenyl-Hexyl column with the most promising mobile phase and gradient conditions.

  • Temperature Optimization (if necessary): Evaluate the separation at an elevated temperature (e.g., 50 °C) to see if peak shape and resolution improve.

  • Scale-Up to Preparative HPLC: Once an optimized analytical method is established, scale it up to your preparative system, adjusting the flow rate and injection volume according to the column dimensions.

References
  • Mobile Phase Additives for Peptide Characterization. (2019-10-02). Waters Blog. [Link]

  • How to improve peptide purification by altering the mobile phase pH. (2023-01-30). Biotage. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. (2023-02-06). Biotage. [Link]

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. (2022-12-08). ACS Publications. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023-05-03). Agilent. [Link]

  • What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc.. [Link]

  • HPLC Troubleshooting Guide. LCGC. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • Reverse Phase Column Choice Affects Peptide Purity. Teledyne Labs. [Link]

  • Improving peptide purification via flash column chromatography by modulating mobile phase pH. (2017-04-07). Morressier. [Link]

  • TFA alternatives, peptide purification. (2008-05-23). Chromatography Forum. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. (2021-06-01). LCGC International. [Link]

  • How does mobile phase modifier concentration impact peptide purity with flash chromatography?. (2023-02-06). Biotage. [Link]

  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023-02-02). Biotage. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). PubMed Central. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.. ResearchGate. [Link]

  • Overcoming Challenges in Complex Peptide Purification. (2018-06-01). Neuland Labs. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America, Inc.. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

Sources

Technical Support Center: Optimizing Coupling Times for Sterically Hindered Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and peptide synthesis professionals. This guide is designed to serve as a dedicated resource for overcoming one of the most common hurdles in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered Fmoc-amino acids. The bulky nature of certain amino acid side chains can significantly impede reaction kinetics, leading to incomplete couplings, deletion sequences, and ultimately, lower purity of the final peptide product.

As Senior Application Scientists, we have compiled this in-depth troubleshooting guide and FAQ based on established chemical principles and extensive field experience. Our goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions to optimize your syntheses.

Troubleshooting Guide: Addressing Incomplete or Slow Couplings

This section is structured to help you diagnose and resolve specific issues encountered during the coupling of sterically hindered residues.

Question: My colorimetric test (e.g., Kaiser or Bromophenol Blue) indicates a significant number of unreacted free amines after a standard coupling cycle for a bulky residue. What is my first course of action?

Answer:

A positive colorimetric test post-coupling is a clear indicator of incomplete acylation. The primary culprit is the steric bulk of the incoming amino acid physically obstructing the N-terminal amine of the resin-bound peptide. Your immediate strategy should be to re-expose the resin to a fresh solution of activated amino acid to drive the reaction toward completion. This is known as a "double coupling" strategy and is a cornerstone for managing difficult couplings.[1][2]

Experimental Protocol 1: Standard Double Coupling
  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents.

  • In a separate vessel, prepare a fresh solution of the activated Fmoc-amino acid using the same equivalents as the first coupling (e.g., 4 eq. amino acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF).

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer (e.g., 45-60 minutes).[3]

  • Wash the resin thoroughly with DMF and proceed to the next deprotection step or perform a completion test.

Question: I've performed a double coupling, but the reaction is still incomplete. What underlying factors should I investigate and modify?

Answer:

If a double coupling is insufficient, you need to enhance the reactivity of the system. This involves a multi-faceted approach focusing on the core components of the reaction: the coupling reagent, the solvent system, and the reaction conditions.

1. Evaluate Your Coupling Reagent

The choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC or DIC are often not potent enough for sterically demanding couplings.[3] You should employ a more powerful in-situ activating reagent.

  • Expertise & Experience: Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective. They form highly reactive O-acylisourea intermediates that can overcome a higher activation energy barrier.[3][4] HATU, in particular, is often cited as one of the most efficient reagents due to the reactivity of the OAt esters it forms.[3] COMU is an excellent alternative to HATU, offering comparable or even superior reactivity with the added benefit of being non-explosive.[3]

  • Trustworthiness: The increased reactivity of these reagents is a well-documented and validated principle in peptide chemistry. The selection of a more potent reagent directly addresses the root cause of the slow reaction kinetics.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentActivating GroupRelative ReactivityKey Considerations
DCC/DIC-LowOften inefficient for hindered couplings; byproduct removal can be an issue.[3][5]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters.[3]
COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive).[3][6]
2. Optimize the Solvent System

Proper solvation of the growing peptide chain and the resin is critical for reaction success.[7] Poor solvation can lead to peptide aggregation, which physically blocks reactive sites.[3]

  • Expertise & Experience: While DMF is the workhorse solvent for SPPS, N-methylpyrrolidone (NMP) often provides superior solvating properties, especially for longer or more hydrophobic peptides.[3] For particularly challenging sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[3]

3. Adjust Reaction Time and Temperature

Steric hindrance fundamentally slows down the reaction rate.

  • Expertise & Experience:

    • Extended Time: Simply increasing the coupling time, for instance from 1-2 hours to overnight, can often be sufficient to achieve completion.[3]

    • Elevated Temperature: Applying moderate heat (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier. However, this must be done with caution, as higher temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[3][8]

    • Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion. Microwave energy efficiently heats the reaction, significantly reducing coupling times while often improving purity.[3][8]

Visualization: Troubleshooting Workflow for Incomplete Coupling

G start Positive Colorimetric Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple retest Retest Completion double_couple->retest success Coupling Complete retest->success Negative failure Still Incomplete retest->failure Positive upgrade_reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) upgrade_reagent->retest optimize_solvent Optimize Solvent (e.g., use NMP) optimize_solvent->retest increase_time_temp Increase Time / Temperature (Conventional or Microwave) increase_time_temp->retest acyl_fluoride Consider Acyl Fluoride Chemistry acyl_fluoride->retest failure->upgrade_reagent failure->optimize_solvent failure->increase_time_temp failure->acyl_fluoride For extreme cases

Caption: Troubleshooting Decision Tree for Incomplete Couplings.

Question: I am working with an extremely hindered amino acid, like Aib or another α,α-disubstituted residue, and even HATU is failing. What is the next level of activation chemistry I should consider?

Answer:

For the most challenging cases, such as coupling two α,α-disubstituted amino acids, you may need to move beyond standard aminium/phosphonium salt chemistry to form an even more reactive species: the acyl fluoride.

  • Authoritative Grounding: Acyl fluorides are less prone to racemization than acyl chlorides and are highly reactive towards amines, making them ideal for overcoming extreme steric hindrance.[9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used to convert the carboxylic acid of the Fmoc-amino acid into the corresponding acyl fluoride in situ.[3][6]

Experimental Protocol 2: Acyl Fluoride Formation and Coupling

Disclaimer: This protocol requires anhydrous conditions and careful handling of fluorinating agents.

  • Acyl Fluoride Formation:

    • In a separate, dry reaction vessel, dissolve the protected, sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a suitable base (e.g., DIPEA) followed by the fluorinating agent (e.g., TFFH).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.[3]

  • Coupling Reaction:

    • Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times can be significantly longer, so careful monitoring for completeness is crucial.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are generally considered "sterically hindered"?

A1: Steric hindrance is a spectrum, but common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).

  • Aromatic amino acids: Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp).

  • Large side-chain protected amino acids: Arginine, especially with the bulky Pbf protecting group (Fmoc-Arg(Pbf)-OH), is notoriously difficult to couple.[2]

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) is a classic example.

  • N-methylated amino acids: The presence of a methyl group on the backbone nitrogen significantly increases steric bulk and reduces nucleophilicity.[1]

Q2: Can I just extend the coupling time for every amino acid to be safe?

A2: While extending the time is a valid strategy for difficult couplings, applying it universally is inefficient and can be detrimental. Prolonged exposure of the peptide to the basic conditions of the coupling reaction (especially with DIPEA) can increase the risk of side reactions, including racemization. The best practice is to use standard coupling times for non-hindered amino acids and apply optimized conditions (extended time, double coupling, etc.) only when necessary, as identified by sequence analysis or real-time monitoring.

Q3: Is it better to use a higher temperature or a more potent coupling reagent?

A3: This is a classic optimization question. A good rule of thumb is to first try a more potent coupling reagent at room temperature (e.g., switching from HBTU to HATU or COMU).[3] These reagents are specifically designed for difficult couplings and often solve the problem without the added risk of temperature-induced side reactions like racemization.[8] If that is still insufficient, then cautiously increasing the temperature or using microwave assistance would be the next logical step.[10][11]

Q4: What is "capping" and when should I use it?

A4: Capping is the intentional termination of unreacted peptide chains.[12] After a difficult coupling (and subsequent troubleshooting attempts like double coupling), if a small percentage of free amines remain, you can "cap" them by acetylating them with a reagent like acetic anhydride. This prevents these unreacted chains from coupling in subsequent steps, which would result in deletion sequences that can be difficult to separate during purification. Capping is a final resort to improve the purity of the target peptide when a coupling cannot be driven to 100% completion.[12]

Visualization: The Role of a Potent Coupling Reagent

G cluster_0 Standard Coupling (e.g., DIC) cluster_1 Optimized Coupling (e.g., HATU) AA1 Fmoc-AA-COOH DIC DIC AA2 Fmoc-AA-COOH Intermediate1 Reactive Intermediate (Low Potency) DIC->Intermediate1 HATU HATU Product1 Incomplete Coupling Intermediate1->Product1 Intermediate2 Highly Reactive OAt-ester (High Potency) Resin1 H₂N-Peptide-Resin Resin1->Product1 Resin2 H₂N-Peptide-Resin Barrier1 High Activation Energy (Steric Hindrance) Barrier1->Product1 Product2 Complete Coupling HATU->Intermediate2 Intermediate2->Product2 Resin2->Product2 Barrier2 Activation Energy (Overcome by Reagent) Barrier2->Product2

Caption: Potent reagents like HATU lower the activation energy for coupling.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (2025).
  • Aapptec Peptides. Coupling Reagents.
  • van Woerkom, W. J., & van Nispen, J. W. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • van Woerkom, W. J., & van Nispen, J. W. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4945–4948.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Coupling method for peptide synthesis at elevated temperatures. (n.d.).
  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(24), 9244–9250.
  • Gyros Protein Technologies.
  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nielsen, T. E., & Le Quement, S. T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 448–453.
  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(3), 235–252.
  • Breipohl, G., Knolle, J., & Stüber, W. (1989). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 34(4), 262–267.

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides with Multiple α-Methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-methylated peptides. This guide is designed to provide in-depth, experience-based solutions to one of the most persistent challenges in this field: peptide aggregation. The principles and protocols outlined here are grounded in established biochemical and biophysical science to ensure robust and reproducible results.

The Root of the Problem: Why Do α-Methylated Peptides Aggregate?

Alpha-methylation, the substitution of the α-hydrogen of an amino acid with a methyl group, is a powerful tool in medicinal chemistry. It confers remarkable resistance to enzymatic degradation and can lock the peptide backbone into specific, often helical, conformations. However, these same properties are a double-edged sword.

  • Restricted Conformational Freedom: The additional methyl group sterically hinders free rotation around the φ and ψ backbone dihedral angles. This rigidity can favor the formation of stable secondary structures like α-helices or β-sheets.[1]

  • Increased Hydrophobicity: Each methyl group adds to the overall hydrophobicity of the peptide. Peptides with a high proportion of non-polar residues are inherently prone to aggregation in aqueous solutions to minimize unfavorable interactions with water.[1][2]

  • Intermolecular Hydrogen Bonding: While inducing a specific conformation, α-methylation can also expose backbone regions that are primed for intermolecular hydrogen bonding. If peptides adopt β-sheet-like structures, they can stack into highly stable, insoluble amyloid-like fibrils.[3][4]

These factors combine to create peptides that are "pre-organized" for self-assembly, leading to the aggregation issues frequently encountered during synthesis, purification, and in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: My lyophilized α-methylated peptide won't dissolve in water or buffer. What should I do first?

A1: This is the most common issue. Do not persist with aqueous solvents. The high hydrophobicity makes these peptides poorly soluble in water.[1][2] Your first step should be to test solubility in a small amount of a strong organic solvent. A recommended starting point is pure Dimethyl Sulfoxide (DMSO).[2][5][6][7] If the peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), use Dimethylformamide (DMF) instead.[2][7]

Q2: I dissolved my peptide in DMSO, but it crashed out when I added my aqueous assay buffer. What happened?

A2: You have exceeded the peptide's solubility limit in the final solvent mixture.[7] The introduction of water increases the polarity of the solvent, causing the hydrophobic peptides to aggregate. The solution is to add the aqueous buffer very slowly to the peptide-DMSO stock solution while vortexing vigorously.[7] This avoids localized high concentrations that trigger precipitation. If it still precipitates, your target concentration is too high for that specific aqueous/organic ratio.

Q3: Can I use sonication or heating to help dissolve my peptide?

A3: Yes, both can be effective but must be used with caution. Brief sonication in a bath sonicator can help break up small particles and accelerate dissolution.[2][5][6] Gentle warming (e.g., to 30-40°C) can also increase solubility.[2][6][8] However, excessive heating can lead to peptide degradation, and probe sonicators can generate too much localized heat.[7] Always start with short durations and monitor the sample.

Q4: My peptide is showing a broad, tailing peak during RP-HPLC purification. Is this related to aggregation?

A4: Yes, this is a classic sign of on-column aggregation.[9] The hydrophobic peptide is likely self-associating on the C18 stationary phase. To address this, you can try increasing the column temperature (e.g., 40-60°C) to improve solubility and mass transfer, or using a shallower gradient to improve separation.[9] Sometimes, lowering the flow rate can also enhance peak resolution.[9]

In-Depth Troubleshooting Guides

Scenario 1: The Lyophilized Powder - "The Brick Dust"

You've received your custom-synthesized, multi-α-methylated peptide, but the white, fluffy powder refuses to dissolve in your standard buffers.

Causality: The lyophilization process removes water, allowing the hydrophobic and conformationally restricted peptides to collapse into a highly aggregated state, stabilized by strong intermolecular forces.

Troubleshooting Workflow:

cluster_0 Initial Solubilization Strategy cluster_1 Advanced Strategies for Stubborn Peptides Start Start: Lyophilized Peptide Test_Small Test Small Aliquot First (~1 mg) Start->Test_Small Try_DMSO Attempt Dissolution in Minimal Pure DMSO (or DMF for Cys/Met peptides) Test_Small->Try_DMSO Vortex Vortex/Sonicate Briefly Try_DMSO->Vortex Check_Clarity Is Solution Clear? Vortex->Check_Clarity Success Success: Proceed to Dilution Check_Clarity->Success Yes Try_Structure_Breaker Try Structure-Breaking Solvents: - TFE (Trifluoroethanol) - HFIP (Hexafluoroisopropanol) Check_Clarity->Try_Structure_Breaker No Check_Clarity_2 Is Solution Clear? Try_Structure_Breaker->Check_Clarity_2 Check_Clarity_2->Success Yes Last_Resort Last Resort: Chaotropic Agents (6M Guanidine-HCl or Urea) Check_Clarity_2->Last_Resort No Check_Clarity_3 Is Solution Clear? Last_Resort->Check_Clarity_3 Check_Clarity_3->Success Yes Rethink Failure: Re-evaluate Peptide Design or Synthesis Strategy Check_Clarity_3->Rethink No

Sources

Choosing the right cleavage cocktail for peptides with Aib(OtBu)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and FAQs for the successful cleavage of peptides containing the sterically hindered amino acid, α-aminoisobutyric acid with a tert-butyl ether side-chain protecting group (Aib(OtBu)). Our focus is to equip you with the knowledge to navigate the unique challenges posed by this residue, ensuring high yield and purity of your final peptide product.

Understanding the Challenge: The Steric Bulk of Aib(OtBu)

Alpha-aminoisobutyric acid (Aib) is an achiral, α,α-disubstituted amino acid known for inducing helical conformations in peptides.[1] Its rigid structure is a double-edged sword; while beneficial for conformational control, the gem-dimethyl groups on the α-carbon create significant steric hindrance.[2] When combined with a bulky tert-butyl (OtBu) protecting group on the side chain, this steric congestion can impede the access of cleavage reagents, potentially leading to incomplete deprotection.

The acid-labile OtBu group is removed by trifluoroacetic acid (TFA) through a mechanism involving protonation of the ether oxygen followed by the formation of a stable tert-butyl cation.[3] However, the steric shield around the OtBu group in Aib(OtBu) can slow down this process compared to less hindered amino acids like Ser(tBu) or Thr(tBu).

Frequently Asked Questions (FAQs)

Q1: My initial TFA cleavage of a peptide containing Aib(OtBu) shows a significant amount of a +56 Da adduct in the mass spectrum. What is happening?

A +56 Da adduct is a tell-tale sign of incomplete deprotection of a tert-butyl group, corresponding to the mass of the remaining C4H8 moiety. This indicates that the Aib(OtBu) residue was not fully cleaved under your standard conditions. The likely culprit is the steric hindrance around the OtBu group, which necessitates more stringent cleavage conditions.

Q2: I'm observing incomplete cleavage of my Aib(OtBu)-containing peptide. Should I just extend the cleavage time?

Extending the cleavage time is a valid first step in troubleshooting incomplete deprotection of sterically hindered residues.[4] However, prolonged exposure to strong acids like TFA can also increase the risk of side reactions, such as the tert-butylation of sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[3] Therefore, a systematic approach is recommended, starting with a modest increase in cleavage duration and careful analysis of the crude product.

Q3: Are there specific cleavage cocktails that are better suited for peptides with Aib(OtBu)?

While there isn't a single "magic bullet" cocktail exclusively for Aib(OtBu), cocktails with a higher concentration of TFA and optimized scavenger compositions are generally more effective for sterically hindered peptides. A standard "go-to" cocktail for many sequences is TFA/TIS/H₂O (95:2.5:2.5) .[4] For more challenging sequences, especially those with multiple hindered or sensitive residues, more robust cocktails like Reagent K may be necessary.[4]

Q4: What are "scavengers" and why are they critical when cleaving peptides with Aib(OtBu)?

During the acid-catalyzed removal of the OtBu group, a highly reactive tert-butyl cation is generated.[3] If left unchecked, this cation can re-attach to nucleophilic side chains of other amino acids, leading to undesired side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations.[3]

For peptides with Aib(OtBu), the slow and potentially prolonged release of tert-butyl cations increases the importance of an efficient scavenger system. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.

Troubleshooting Guide: Optimizing Your Cleavage Protocol

If you are facing challenges with the cleavage of your Aib(OtBu)-containing peptide, follow this systematic troubleshooting workflow:

Cleavage_Troubleshooting start Start: Incomplete Cleavage of Aib(OtBu) Peptide step1 Step 1: Extend Cleavage Time (e.g., from 2h to 4h) start->step1 decision1 Analysis (LC-MS): Cleavage Complete? step1->decision1 step2 Step 2: Increase TFA Concentration (Use TFA/TIS/H2O 95:2.5:2.5 or higher) decision1->step2 No success Success: Purify Peptide decision1->success Yes side_reactions Observe Side Reactions? (e.g., +56 Da on Trp, Met) decision1->side_reactions Yes, but... decision2 Analysis (LC-MS): Cleavage Complete? step2->decision2 step3 Step 3: Employ a More Robust Cocktail (e.g., Reagent K) decision2->step3 No decision2->success Yes decision2->side_reactions Yes, but... decision3 Analysis (LC-MS): Cleavage Complete? step3->decision3 decision3->success Yes decision3->side_reactions Yes, but... failure Consult with Technical Support decision3->failure No side_reactions->success No optimize_scavengers Optimize Scavenger Cocktail (Increase TIS or add EDT for Trp/Met) side_reactions->optimize_scavengers Yes optimize_scavengers->step1 Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenging cluster_side_reaction Side Reaction (No Scavenger) Aib(OtBu) Aib(OtBu) Aib Aib Aib(OtBu)->Aib H+ (TFA) tBu_cation tert-butyl cation (+C(CH3)3) Aib(OtBu)->tBu_cation H+ (TFA) TIS TIS (Scavenger) tBu_cation->TIS Trapping Sensitive_Residue Trp, Met, Cys tBu_cation->Sensitive_Residue Alkylation Scavenged_Product Stable Product TIS->Scavenged_Product Alkylated_Peptide Alkylated Peptide (+56 Da) Sensitive_Residue->Alkylated_Peptide

Sources

Improving yield in manual solid-phase peptide synthesis of Aib(OtBu)-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating α-aminoisobutyric acid with a tert-butyl-protected side chain (Aib(OtBu)). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered amino acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance your synthetic yields and final peptide purity.

The incorporation of Aib residues is highly desirable for inducing helical conformations in peptides, a key structural motif for biological activity.[1] However, the gem-dimethyl groups on the α-carbon of Aib introduce significant steric hindrance, which can dramatically impede both coupling and deprotection steps in standard SPPS protocols.[2] The additional bulk of the tert-butyl (OtBu) protecting group on the side chain further exacerbates these challenges. This guide will walk you through the causality of these issues and provide robust, validated protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guide

I. Coupling Inefficiencies and Low Yield

Question 1: My coupling reaction for Aib(OtBu) is incomplete, leading to significant deletion sequences. What is the primary cause, and how can I improve the coupling efficiency?

Answer: The primary cause of incomplete coupling of Aib(OtBu) is the severe steric hindrance from the two α-methyl groups and the bulky OtBu side-chain protector. These groups physically obstruct the approach of the activated carboxyl group of the incoming Aib(OtBu) to the N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation significantly. Standard coupling reagents are often not potent enough to drive this reaction to completion within a typical timeframe.

To overcome this, a multi-faceted approach is necessary, focusing on the choice of coupling reagent, reaction conditions, and strategic repetition.

Core Recommendation: Employ a high-potency coupling reagent in combination with a "double coupling" strategy.

  • Optimized Coupling Reagents: Standard reagents like HBTU/HCTU often yield poor results.[2] More potent activating agents are required. The evidence points to the superiority of aminium/uronium salts based on HOAt or Oxyma, or carbodiimide activators with an appropriate additive.[3][4][5]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): This Oxyma-based reagent has demonstrated high efficiency for coupling sterically hindered amino acids.[6][7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An HOAt-based reagent that is also highly effective for difficult couplings.[8]

    • DIC/Oxyma (Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetate): This combination is a cost-effective and highly efficient method for hindered couplings, including Aib-Aib linkages.[4]

  • Double Coupling Strategy: This is a non-negotiable for Aib(OtBu). After the first coupling reaction, the vessel is drained and washed, and a fresh solution of the activated Aib(OtBu) is added for a second coupling step. This ensures that any unreacted N-terminal amines from the first step are acylated, minimizing deletion sequences.[9]

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary kinetic energy to overcome the activation barrier for coupling. This should be done with caution to avoid potential side reactions, but it is a well-established method for improving yields in difficult couplings.[10]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Aib-Aib Sequences

Coupling ReagentAdditiveBase (equiv.)Coupling TimeResulting Peptide Purity (%)Reference(s)
HBTU-DIEA (2)2 x 30 min53.15[6]
HATU -DIEA (2) 2 x 30 min 97.90 [6]
COMU -DIEA (2) 2 x 30 min 99.2 [6]
DICHOBt-2 x 1 hr8.4[6]
DIC OxymaPure -2 x 1 hr 42.8 [6]

Note: Purity refers to the desired pentapeptide versus the des-Aib tetrapeptide.

II. Monitoring the Synthesis

Question 2: I performed a Kaiser test after coupling Aib(OtBu), and it was negative (yellow beads), but I still see deletion products in my final analysis. Is the Kaiser test reliable for Aib?

Answer: This is a critical point of failure in the synthesis of Aib-containing peptides. While the Kaiser test is an excellent tool for detecting primary amines, its reliability diminishes significantly with sterically hindered N-termini, such as the one preceding an Aib residue.[11][12]

Causality: The ninhydrin reagent used in the Kaiser test can be sterically blocked from reacting with the free amine, leading to a false negative result (colorless or yellow beads).[11] You might correctly assume the coupling is complete and proceed, only to discover a high percentage of deletion sequences upon cleavage and purification.

Troubleshooting Workflow:

G start End of Aib(OtBu) Coupling Step wash Wash Resin Thoroughly with DMF start->wash kaiser Perform Kaiser Test wash->kaiser interpret Interpret Result with Caution kaiser->interpret positive Positive (Blue Beads) interpret->positive Incomplete Coupling negative Negative (Yellow Beads) interpret->negative Potentially Incomplete double_couple Perform Mandatory Double Coupling positive->double_couple negative->double_couple next_step Proceed to Fmoc Deprotection double_couple->next_step

Caption: Troubleshooting workflow for monitoring Aib(OtBu) coupling.

Best Practice:

  • Perform the Kaiser Test: It can still be informative. A strongly positive (dark blue) result is a clear indicator of a failed coupling.[13][14]

  • Trust, but Verify: Regardless of the Kaiser test outcome, always perform a second coupling for Aib(OtBu) and for the amino acid being coupled to an N-terminal Aib residue.[9] This proactive measure is more reliable than relying solely on a potentially misleading colorimetric test.

III. Fmoc Deprotection Challenges

Question 3: The Fmoc-deprotection step for the amino acid preceding Aib(OtBu) seems to be incomplete. What modifications to the deprotection protocol are necessary?

Answer: Just as steric hindrance affects the coupling to an Aib residue, it also hinders the removal of the Fmoc group from an Aib residue. The bulky environment around the N-terminus can prevent the piperidine base from efficiently accessing the fluorenyl ring system.

Causality: Standard deprotection conditions (e.g., 20% piperidine in DMF for 10-20 minutes) may not be sufficient to drive the deprotection to completion.[15] This results in a portion of the peptide chains remaining Fmoc-protected, which are then capped in the subsequent coupling step, terminating the chain prematurely.

Optimized Deprotection Protocol:

  • Extend Deprotection Time: Increase the total deprotection time to 30-40 minutes. This can be done as two treatments of 15-20 minutes each.

  • Consider a Stronger Base: For particularly stubborn sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common cocktail is 2% DBU / 2% piperidine in DMF.[16] Use DBU with caution, as it can increase the risk of aspartimide formation if Asp is present in the sequence.

IV. Peptide Aggregation

Question 4: My resin is clumping and swelling poorly after several Aib(OtBu) residues have been added. How can I mitigate on-resin aggregation?

Answer: Aib is a strong helix-promoting amino acid.[1] While this is often the desired outcome for the final peptide, the formation of stable secondary structures on the resin can lead to inter-chain aggregation. This aggregation collapses the resin pores, preventing solvents and reagents from accessing the reactive sites and leading to failed synthesis.[10][17]

Strategies to Disrupt Aggregation:

  • Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and/or deprotection solutions can disrupt the hydrogen bonding networks that cause aggregation.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF for many aggregating sequences. In severe cases, a mixture of DMF/NMP/DCM or the addition of dimethyl sulfoxide (DMSO) can be beneficial.[10]

  • Backbone Protection: For very long or Aib-rich sequences, consider incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-8 residues. These groups temporarily protect the backbone amide nitrogen, disrupting secondary structure formation. They are cleaved during the final TFA treatment.

V. Final Cleavage and Deprotection

Question 5: What is the recommended cleavage cocktail for a peptide containing Aib(OtBu), as well as other sensitive residues like Trp and Cys?

Answer: The tert-butyl (OtBu) protecting group on the Aib side chain is labile to trifluoroacetic acid (TFA) and will be removed during the standard final cleavage step.[18][19] The key is to select a scavenger cocktail that not only facilitates the removal of the OtBu group but also protects other sensitive side chains from modification by the reactive carbocations generated during cleavage.

Causality: During TFA-mediated cleavage, the OtBu group leaves as a tert-butyl cation. This cation can reattach to nucleophilic side chains, particularly the indole ring of tryptophan (Trp) or the thiol of cysteine (Cys). Scavengers are required to trap these cations.[20]

Recommended Cleavage Protocol:

G start Dry Peptide-Resin cocktail Prepare Cleavage Cocktail (e.g., Reagent K) start->cocktail cleavage Add Cocktail to Resin (10 mL per 0.1 mmol scale) cocktail->cleavage react React for 2-3 hours at RT with gentle mixing cleavage->react filter Filter to Collect Cleaved Peptide Solution react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash_pellet Wash Pellet with Cold Ether precipitate->wash_pellet dry Dry Crude Peptide under Vacuum wash_pellet->dry

Caption: General workflow for final cleavage and deprotection.

Recommended Cleavage Cocktail (Reagent K): This is a robust, general-purpose cocktail suitable for peptides containing multiple sensitive residues.[20]

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Rationale:

    • TFA: Cleaves the peptide from the resin and removes acid-labile protecting groups (including OtBu).[21]

    • Water: A scavenger for tert-butyl cations.[20]

    • Phenol: A scavenger that also helps to solvate the peptide.

    • Thioanisole: A soft scavenger, particularly effective for protecting Trp.

    • EDT: A scavenger that protects Cys by reducing any potential sulfoxide formation and preventing reattachment of other protecting groups.

Protocol Summary:

  • Use 10 mL of freshly prepared Reagent K per 100 mg of peptide-resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

By implementing these scientifically-grounded strategies, you can significantly improve the yield and purity of your Aib(OtBu)-containing peptides, accelerating your research and development efforts.

References

  • Subirós-Funosas, R., et al. (2013). Development of Noves Peptide Coupling Reagents Based on 1,3-Dimethylbarbituric Acid, the Oxyma-B Family. [Link not available]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link not available]
  • Novacellbio.com. (n.d.). Fmoc-Ile-Aib-Leu-Asp(OtBu)-OH. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). AN IMPROVED PROCESS FOR THE PREPARATION, ISOLATION OF DUAL AGONIST POLYPEPTIDE. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Ganesan, A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. NIH Public Access.
  • Angelici, G., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

  • Hussein, W. M., et al. (2019). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • Mondal, S., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC - NIH.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B. (2011). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Gessmann, R., et al. (2015). The first N-terminal unprotected (Gly-Aib)n peptide: H-Gly-Aib-Gly-Aib-OtBu. PubMed.
  • Gessmann, R., et al. (2021). The first non-helical Aib-containing hexapeptide: The crystal structure of Z-Gly-Aib-Gly-Aib-Gly-Aib-OtBu. PubMed.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Saviano, M., et al. (2001). Aib-rich peptides containing lactam-bridged side chains as models of the 3(10)-helix. PubMed.
  • Reja, R., et al. (2019). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Bellini, R., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Wiley Online Library.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
  • Ramesh, S. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.
  • Pearson, J. (2023). What do you do when your peptide synthesis fails?. Biotage.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • Albericio, F., et al. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2021).
  • Beaucage, S. L., & Iyer, R. P. (1996). U.S. Patent No. 5,518,651. Washington, DC: U.S.

Sources

Technical Support Center: Troubleshooting (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on the detection of incomplete coupling of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions.

The Challenge: Steric Hindrance in α,α-Disubstituted Amino Acids

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is an α,α-disubstituted amino acid. The presence of two substituents on the α-carbon (a methyl group and a tert-butoxy-methyl group) creates significant steric hindrance.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and a higher probability of incomplete coupling.[3][4] Incomplete coupling at any stage of SPPS can result in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5]

Troubleshooting Guide: From Observation to Solution

This section provides a logical workflow to diagnose and resolve incomplete coupling issues associated with Fmoc-α-Me-L-Ser(tBu)-OH.

Step 1: Initial Observation & The Limits of Standard Monitoring

Q1: My synthesis involves Fmoc-α-Me-L-Ser(tBu)-OH and I suspect an incomplete coupling. Can I rely on the standard Kaiser test?

A1: While the Kaiser test is a highly sensitive method for detecting primary amines, it is notoriously unreliable for α,α-disubstituted amino acids like Fmoc-α-Me-L-Ser(tBu)-OH.[6][7] The sterically hindered N-terminal amine may be inaccessible to the ninhydrin reagent, leading to a "false negative" result (a colorless or yellow result) even when a significant number of free amines remain.[7] Furthermore, the Kaiser test is generally unreliable for secondary amines.[8] Therefore, a negative Kaiser test result after coupling a sterically hindered amino acid should be interpreted with extreme caution.

Step 2: Alternative Qualitative Detection Methods

Q2: If the Kaiser test is unreliable, what is a better qualitative test for this situation?

A2: The Chloranil test is a more suitable alternative for detecting the presence of unreacted amines in this context.[6] It is effective for both primary and secondary amines and can provide a more accurate qualitative assessment of coupling completion.[9] A positive result, indicated by the resin beads turning a bluish-green color, signifies the presence of free amines and an incomplete reaction.[10]

Step 3: Implementing a Solution

Q3: The Chloranil test is positive, indicating incomplete coupling. What are my immediate options?

A3: A positive test for free amines necessitates immediate action to drive the reaction to completion or to permanently block the unreacted sites.

  • Recouple (Double Coupling): The most straightforward approach is to perform a second coupling reaction.[6] Drain the reaction vessel and add a fresh solution of activated Fmoc-α-Me-L-Ser(tBu)-OH. Allow the reaction to proceed for an extended duration (e.g., 2-4 hours or even overnight).[3]

  • Optimize Coupling Conditions: If you anticipate difficulty with a particular coupling, it's prudent to use more robust conditions from the outset. This includes:

    • Potent Coupling Reagents: Standard carbodiimide reagents may be insufficient. Utilize more powerful uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP).[3]

    • Solvent Choice: N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help reduce peptide aggregation.[3][11]

    • Elevated Temperature: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) can be highly effective in driving difficult couplings to completion by using microwave energy to heat the reaction.[3][4]

  • Capping: If a positive Chloranil test persists after a second coupling, it is crucial to "cap" the unreacted amines. This involves acetylating the free amines with a reagent like acetic anhydride. Capping prevents the unreacted peptide chains from participating in subsequent coupling steps, thus avoiding the formation of deletion peptide impurities.[6]

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Decision & Action A Coupling of (S)-Fmoc-2-amino-3-tert- butoxy-2-methyl-propionic acid B Perform qualitative test for free amines A->B C Is the test positive? B->C D Recouple with fresh reagents and optimized conditions C->D Yes H Proceed to next deprotection step C->H No E Perform Chloranil test again D->E F Is the test still positive? E->F G Cap unreacted amines (e.g., with acetic anhydride) F->G Yes F->H No G->H

Caption: Troubleshooting workflow for incomplete coupling.

Frequently Asked Questions (FAQs)

Q4: Can I use a quantitative method to be more certain about my coupling efficiency?

A4: Yes, for critical applications, quantitative methods are highly recommended. While qualitative tests are useful for routine monitoring, they are subjective.[12] Quantitative techniques provide more precise data. Options include:

  • Spectrophotometric Assays: These methods often involve cleaving a chromophore from the resin where coupling has failed. The intensity of the color released is directly proportional to the number of unreacted sites, allowing for a precise calculation of coupling efficiency.[12]

  • NMR-Based Assays: A "cleave and analyze" approach using solution NMR spectroscopy can be employed to determine the conversion of the resin-bound free-amine peptide to the coupled product.[13]

Q5: Besides the α,α-disubstitution, are there other factors in my peptide sequence that could be contributing to incomplete coupling?

A5: Absolutely. Peptide aggregation is a common cause of synthetic difficulty.[14] As the peptide chain elongates, it can form secondary structures that fold back on themselves, making the N-terminal amine inaccessible. This is particularly common with sequences containing stretches of hydrophobic amino acids.[11][14] In such cases, optimizing the solvent system (e.g., using NMP or a mixture of solvents) is critical.[3]

Q6: I've heard about "difficult sequences." What makes a sequence difficult beyond a single sterically hindered residue?

A6: "Difficult sequences" often arise from on-resin aggregation due to the formation of secondary structures like β-sheets.[15] This can lead to both incomplete coupling and incomplete Fmoc deprotection. Factors contributing to this include long stretches of hydrophobic residues or alternating hydrophobic and hydrophilic residues.

Q7: Can the side-chain protecting group of Fmoc-α-Me-L-Ser(tBu)-OH cause any issues?

A7: Yes, bulky side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[3] The tert-butyl (tBu) group on the serine side chain is relatively bulky and can add to the overall steric challenge of the coupling.

Experimental Protocols

Protocol 1: The Chloranil Test for Detection of Free Amines

This test is a reliable method for detecting both primary and secondary amines, making it suitable for monitoring the coupling of Fmoc-α-Me-L-Ser(tBu)-OH.[6]

Reagents:

  • Solution A: 2 mL of acetaldehyde in 98 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Solution B: 2 g of chloranil in 98 mL of anhydrous DMF.

Procedure:

  • Transfer a small sample of washed and dried resin beads (approx. 5-10 mg) to a small test tube.

  • Add 2-3 drops of Solution A to the resin beads.

  • Add 2-3 drops of Solution B to the resin beads.

  • Mix thoroughly and let the mixture stand at room temperature for 5 minutes.[6]

  • Observe the color of the resin beads.

Interpretation of Results:

ObservationInterpretationRecommended Action
Resin beads remain colorless or pale yellowCoupling is complete.Proceed to the next step in your synthesis.
Resin beads turn bluish-greenIncomplete coupling; free amines are present.Perform a second coupling (recouple).
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

If recoupling is unsuccessful, this procedure will permanently block any remaining free amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a non-nucleophilic base (like N,N-diisopropylethylamine - DIPEA), and DMF. A common ratio is Ac₂O/DIPEA/DMF (1:1:8).

Procedure:

  • After the final coupling attempt and washing steps, drain the solvent from the reaction vessel.

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the capping solution.

  • Thoroughly wash the resin with DMF to remove any residual reagents before proceeding to the next deprotection step.[10]

References

  • Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS. Retrieved from [Link]

  • Hart, G., & Ganesan, A. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1937-1949. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Vo-Thanh, G., & Licha, K. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science, 16(12), 689-693. Retrieved from [Link]

  • Salisbury, C. M., Taneja, V. A., & Rapoport, H. (1991). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. International Journal of Peptide and Protein Research, 37(5), 382-387. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Yang, H., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1347-1355. Retrieved from [Link]

  • Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 71(1), 260-264. Retrieved from [Link]

  • Rüdinger, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 185. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Sansone, F., & D'Este, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3328. Retrieved from [Link]

  • Wipf, P., & Spencer, J. A. (2009). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 74(4), 1604-1612. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]

  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10712-10715. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 33. Retrieved from [Link]

  • Walsh, P. J. (2007). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. Accounts of Chemical Research, 40(12), 1167-1177. Retrieved from [Link]

Sources

Minimizing deletion sequences in peptides with Fmoc-Aib(OtBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Deletion Sequences and Overcoming Difficult Couplings

Welcome to the technical support center for peptide synthesis utilizing Fmoc-Aib(OtBu)-OH. As Senior Application Scientists, we understand the unique challenges and immense potential of incorporating α-aminoisobutyric acid (Aib) into peptide sequences. Aib is a powerful tool for inducing and stabilizing helical secondary structures, but its sterically hindered nature is a frequent cause of synthetic failures, primarily the formation of deletion sequences.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic basis of these challenges and provide validated, step-by-step protocols to ensure the successful synthesis of your target peptide.

Section 1: Understanding the Core Challenge
Q1: Why is the incorporation of Fmoc-Aib(OtBu)-OH so challenging, often resulting in deletion sequences?

A1: The primary difficulty stems from the unique structure of α-aminoisobutyric acid (Aib). Unlike standard proteinogenic amino acids, Aib possesses two methyl groups attached to its alpha-carbon (Cα), a feature known as gem-dimethyl substitution.

This structure imposes significant steric hindrance around the carboxyl group that needs to be activated for amide bond formation. The bulky methyl groups physically obstruct the approach of the deprotected N-terminal amine of the growing peptide chain on the solid support. This slow reaction kinetic often leads to incomplete coupling. If the coupling reaction does not go to completion within the allotted time, the subsequent deprotection and coupling steps will proceed, leaving the Aib residue out of the final sequence, thus creating an n-1 deletion impurity.[4][5]

cluster_0 Standard Coupling (e.g., Alanine) cluster_1 Hindered Coupling (Aib) Ala Fmoc-Ala-OH Peptide_Ala H₂N-Peptide-Resin Ala->Peptide_Ala Nucleophilic Attack (Unhindered) Aib Fmoc-Aib(OtBu)-OH Peptide_Aib H₂N-Peptide-Resin Aib->Peptide_Aib Nucleophilic Attack (Sterically Blocked) Blocker1 CH₃ Blocker2 CH₃

Caption: Steric hindrance of Aib vs. a standard amino acid.

Section 2: Troubleshooting & Protocol Optimization
Q2: My LC-MS analysis shows a major peak with a mass corresponding to my target peptide minus the Aib residue. How do I troubleshoot this?

A2: The presence of a significant (M-Aib) peak is a clear indication of failed Aib coupling. The troubleshooting process should be systematic, focusing on enhancing the efficiency of the coupling reaction and mitigating any secondary factors like peptide aggregation.

Start Aib Deletion Sequence Detected by LC-MS Step1 Step 1: Re-evaluate Coupling Reagent Is it potent enough for hindered couplings? Start->Step1 Step2 Step 2: Optimize Coupling Protocol Are time, temperature, and equivalents sufficient? Step1->Step2 Step3 Step 3: Assess for On-Resin Aggregation Could secondary structure be blocking reactive sites? Step2->Step3 Step4 Step 4: Confirm Reagent Quality Are Fmoc-Aib(OtBu)-OH and solvents fresh and pure? Step3->Step4 End Synthesize with Optimized Protocol Step4->End

Caption: Systematic troubleshooting workflow for Aib deletion.

Q3: What are the most effective coupling reagents for incorporating Fmoc-Aib(OtBu)-OH?

A3: Standard coupling reagents like DIC/HOBt are often insufficient for driving the acylation of sterically hindered residues to completion.[6] More potent activating agents are required. The choice of reagent is critical for success.

Reagent ClassRecommended ReagentsMechanism & Key Advantages
Aminium/Uronium Salts HATU, HCTU Forms highly reactive OAt (7-aza-1-hydroxybenzotriazole) or 6-Cl-OBt esters. HOAt provides anchimeric assistance, accelerating the coupling reaction. These are considered the gold standard for difficult couplings.[7]
Phosphonium Salts PyBOP, PyAOP Converts the carboxylic acid into a reactive phosphonium ester. PyBOP is a classic, robust choice, while PyAOP (utilizing HOAt) offers reactivity comparable to HATU.[8]
Immonium Salts COMU Based on Oxyma Pure, this reagent is a safer and highly soluble alternative to benzotriazole-based reagents. Its reactivity is comparable to HATU, making it excellent for both standard and microwave-assisted synthesis.[8]
Acid Halide Precursors TFFH Generates the highly reactive amino acid fluoride in situ. This method is particularly effective for coupling sterically demanding α,α-disubstituted amino acids like Aib.[8]

Senior Scientist Recommendation: For a first attempt at optimizing a failed Aib coupling, we recommend using HATU or COMU due to their high reactivity and extensive validation in the literature for difficult sequences.

Q4: I'm using HATU but still see incomplete coupling. What is a validated protocol for a "difficult coupling" of Fmoc-Aib(OtBu)-OH?

A4: Even with a powerful coupling reagent, the protocol itself must be optimized. This involves adjusting stoichiometry, reaction time, and temperature to favor the sterically hindered reaction.

Experimental Protocol: Optimized Double Coupling for Fmoc-Aib(OtBu)-OH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable solid-phase resin.

  • Resin Preparation:

    • Swell the resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 1 hour.

    • Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF. A standard procedure is 2 x 10-minute treatments.[9]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution:

    • In a separate vessel, dissolve Fmoc-Aib(OtBu)-OH (0.4 mmol, 4 equivalents).

    • Add HATU (0.39 mmol, 3.9 equivalents).

    • Dissolve the mixture in DMF (approx. 2 mL).

    • Just before adding to the resin, add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to activate the solution. Mix well.

  • First Coupling:

    • Add the activated Fmoc-Aib(OtBu)-OH solution to the deprotected peptidyl-resin.

    • Allow the reaction to proceed for 2 to 4 hours at room temperature with gentle agitation. Elevated temperatures (e.g., 35-50°C) can be beneficial but must be carefully controlled to avoid side reactions.[10]

  • Intermediate Wash:

    • Filter the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3 to 5 times).

  • Second Coupling (Recoupling):

    • Repeat steps 2 and 3 to perform a second, identical coupling reaction. This "double coupling" is crucial for driving the reaction to completion.

  • Post-Coupling Wash & Capping (Optional but Recommended):

    • After the second coupling, wash the resin thoroughly with DMF (5 times) followed by Dichloromethane (DCM) (3 times).

    • To permanently block any unreacted N-terminal amines and prevent the formation of n-1 deletion sequences in subsequent steps, perform a capping step. A common solution is acetic anhydride and DIEA in DMF for 30 minutes.[10]

  • Progression:

    • Proceed with the Fmoc deprotection for the newly added Aib residue and the coupling of the next amino acid in your sequence.

Q5: Could on-resin peptide aggregation be contributing to my Aib coupling problem?

A5: Absolutely. Aib is a strong helix promoter.[1][3] As the peptide chain elongates, it can fold into a stable secondary structure on the resin. These folded chains can then aggregate through inter-chain hydrogen bonding. This aggregation can physically shield the N-terminal amine, preventing the activated Fmoc-Aib(OtBu)-OH from reaching it, even with optimized coupling protocols. This is a primary cause of failure in so-called "difficult sequences".[11]

Strategies to Disrupt Aggregation:

  • Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it has better resin-swelling and aggregate-disrupting properties.

  • Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling mixture can help break up hydrogen bond networks that cause aggregation.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide enough thermal energy to disrupt secondary structures.[10] This is a key advantage of microwave-assisted peptide synthesizers.

Section 3: Analytical & Diagnostic Procedures
Q6: How can I accurately detect and quantify Aib deletion sequences?

A6: The gold standard for detecting and quantifying peptide impurities, including deletions, is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13]

  • Reversed-Phase HPLC (RP-HPLC):

    • A deletion sequence will have a different hydrophobicity than the target peptide and will typically elute as a separate, well-resolved peak.

    • The relative area of the deletion peak compared to the main product peak provides a quantitative measure of the impurity level.

  • Liquid Chromatography-Mass Spectrometry (LC-MS / MS/MS):

    • LC-MS is essential for confirming the identity of the peaks observed in the HPLC chromatogram.[13]

    • The mass spectrometer will detect the molecular weight of the species in each peak. The deletion sequence will have a molecular weight that is exactly the mass of one Aib residue (C₄H₇NO = 85.10 g/mol ) less than the target peptide.

    • For unambiguous confirmation, tandem MS (MS/MS) can be used to fragment the peptide and confirm the sequence, definitively showing the absence of the Aib residue.[14]

Q7: Is the standard Kaiser test reliable for monitoring Aib coupling?

A7: The Kaiser (ninhydrin) test, used to detect free primary amines, can be unreliable after a coupling step involving a sterically hindered amino acid like Aib. The N-terminal amine of a newly coupled Aib residue is itself sterically hindered. This can prevent the ninhydrin reagent from accessing the amine, leading to a "false negative" result (i.e., the test appears negative, suggesting complete coupling, even when unreacted starting material remains).

Alternative In-Process Tests:

  • Chloranil Test: A more sensitive test for secondary amines and often more reliable for hindered N-termini.

  • Mini-Cleavage: The most definitive method. A small sample of the resin is taken, the peptide is cleaved, and the sample is analyzed by LC-MS to directly assess the coupling efficiency.

References
  • Novacell. Fmoc-Ile-Aib-Leu-Asp(OtBu)-OH.[Link]

  • Griffith Research Online. Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne.[Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings.[Link]

  • PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • NIH National Library of Medicine. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study.[Link]

  • IRIS - Unibo. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases.[Link]

  • LinkedIn. Peptide Sequence Detection: Exploring In-Depth Techniques for Amino Acid Arrangement.[Link]

  • ResearchGate. Controls exerted by the Aib residue: Helix formation and helix reversal.[Link]

  • ResearchGate. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe | Request PDF.[Link]

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.[Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.[Link]

  • PubMed Central. Peptide-based amyloid-beta aggregation inhibitors.[Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[Link]

  • Semantic Scholar. The importance of being Aib. Aggregation and self‐assembly studies on conformationally constrained oligopeptides.[Link]

  • Synfacts. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.[Link]

  • Rapid Novor. How to Determine Peptide Sequences.[Link]

  • CD Bioparticles. Fmoc-His-Aib-OH.[Link]

  • ResearchGate. Aggregation of the Aβ(1-40) peptide: Secondary structure change from oligomers to fibrils | Request PDF.[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.[Link]

  • Bio-Synthesis Inc. Analysis of Proteins and Peptides.[Link]

  • AAPPTec. Fmoc-Aad(OtBu)-OH [159751-47-0].[Link]

  • PubMed Central. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides.[Link]

  • AAPPTec. Peptide Synthesis Resins.[Link]

  • NIH National Library of Medicine. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.[Link]

  • PubMed. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2.[Link]

  • Reddit. Solid phase peptide synthesis help : r/Biochemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Peptides Incorporating (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide-based therapeutics, the deliberate incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. Among these, α,α-disubstituted amino acids, such as (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (Fmoc-α-Me-L-Ser(tBu)-OH), are of paramount importance. The α-methylation imparts significant conformational constraints on the peptide backbone, often inducing and stabilizing secondary structures like β-turns and helices, which can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles.

This guide provides an in-depth technical comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of peptides containing Fmoc-α-Me-L-Ser(tBu)-OH against those with its non-methylated counterparts and other α-methylated amino acids. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for the structural elucidation of these modified peptides.

The Structural Impact of α-Methylation on the Peptide Backbone

The substitution of the α-hydrogen with a methyl group in an amino acid residue fundamentally alters the allowable Ramachandran space. This steric hindrance restricts the conformational freedom of the peptide backbone, making α-methylated amino acids powerful tools for guiding peptide folding into specific secondary structures.[1] Peptides composed of chiral α-methylated α,α-disubstituted amino acids, for instance, have a known propensity to adopt 3₁₀-helical structures.[1]

In the case of α-methylserine (the core of our target molecule), its incorporation into small peptides has been shown to favor folded conformations, such as β-turns, in aqueous solutions. This is a significant deviation from corresponding peptides with the non-methylated threonine, which predominantly adopt extended conformations.[2][3] This inherent ability to promote ordered structures is a key driver for the use of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in drug design.

¹H NMR Spectral Signatures of Peptides with (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid

The unique structural features imparted by α-methylation and the tert-butoxy group give rise to distinct and informative signals in the ¹H NMR spectrum. A thorough analysis of these signals provides critical insights into the local conformation and the overall three-dimensional structure of the peptide.

Key ¹H NMR Observables:
  • α-Methyl Protons: The most direct evidence of the incorporation of (S)-2-amino-3-tert-butoxy-2-methyl-propionic acid is the appearance of a singlet in the aliphatic region of the ¹H NMR spectrum, corresponding to the α-methyl group. The chemical shift of this singlet is sensitive to the local electronic environment and can provide clues about the backbone conformation.

  • Tert-Butyl Protons: A prominent singlet, typically integrating to nine protons, will be observed in the upfield region of the spectrum (around 1.0-1.5 ppm). This signal corresponds to the protons of the tert-butyl protecting group on the serine side chain.

  • Amide NH Protons: The chemical shifts of the backbone amide protons are highly sensitive to their involvement in hydrogen bonding. In peptides containing α,α-disubstituted amino acids, which often induce helical or turn-like structures, some amide protons may be shielded from the solvent and participate in intramolecular hydrogen bonds. This typically results in a downfield shift of their resonance and a lower temperature coefficient (dδ/dT), indicating reduced solvent exposure.

  • Nuclear Overhauser Effect (NOE) Correlations: NOESY and ROESY experiments are crucial for determining through-space proximities between protons. For peptides incorporating α-methylated residues, specific NOE patterns can confirm the presence of defined secondary structures. For example, in a helical conformation, sequential dNN(i, i+1) NOEs (between the amide protons of adjacent residues) are expected to be strong. The observation of medium-range NOEs, such as dαN(i, i+3) or dαβ(i, i+3), can provide definitive evidence for the presence of β-turns or helical structures.

Comparative ¹H NMR Analysis

To fully appreciate the diagnostic power of ¹H NMR in characterizing peptides with (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a comparison with alternative building blocks is essential.

Amino Acid TypeKey ¹H NMR CharacteristicsConformational Implications
(S)-Serine Hα proton (multiplet), two diastereotopic Hβ protons (multiplets).High conformational flexibility, typically exists in a random coil or extended conformation in short, unstructured peptides.
(S)-Ser(tBu) Similar to Serine, with the addition of a prominent tert-butyl singlet.The bulky tert-butyl group can influence local conformation but does not impose the same backbone constraints as α-methylation.
(S)-α-Methylserine(tBu) α-Methyl singlet , tert-butyl singlet , no Hα proton.Significantly restricted Ramachandran space , promotes folded structures such as β-turns and helices.
α-Aminoisobutyric Acid (Aib) Two equivalent α-methyl groups (singlet).A strong helix-inducer, often used to stabilize α-helical and 3₁₀-helical conformations.[4][5]
(S)-α-Ethylalanine (Iva) α-Ethyl group signals (quartet and triplet).Also restricts conformational freedom and can induce helical structures.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids requires optimized coupling conditions. A standard Fmoc/tBu strategy is generally employed.[6][7]

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Washing Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-α-Me-Ser(tBu)-OH (e.g., DIC/Oxyma) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Capping Capping (Optional, e.g., Ac₂O/DIEA) Washing2->Capping Repeat Repeat Deprotection and Coupling Cycles Capping->Repeat Cleavage Cleavage and Deprotection (e.g., TFA/TIS/H₂O) Repeat->Cleavage After final residue Purification RP-HPLC Purification Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of peptides containing Fmoc-α-Me-Ser(tBu)-OH.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Pre-activate (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid with a suitable coupling reagent (e.g., DIC/Oxyma or HATU/DIEA) in DMF and add it to the resin. Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome the steric hindrance.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆, or H₂O/D₂O 9:1 with a water suppression solvent). The choice of solvent can significantly impact the observed conformation.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess the overall purity and identify the characteristic signals of the α-methyl and tert-butyl groups.

  • 2D TOCSY: A Total Correlation Spectroscopy (TOCSY) experiment is essential for identifying the spin systems of the individual amino acid residues.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. For peptides of this size, ROESY is often preferred to avoid zero-crossing of the NOE signal.

  • Temperature Titration: Acquiring a series of 1D ¹H NMR spectra at different temperatures allows for the determination of the temperature coefficients of the amide protons, providing insights into their solvent accessibility and involvement in hydrogen bonding.

NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis 1D_H1 1D ¹H NMR Resonance_Assignment Resonance Assignment 1D_H1->Resonance_Assignment 2D_TOCSY 2D TOCSY 2D_TOCSY->Resonance_Assignment 2D_NOESY_ROESY 2D NOESY/ROESY NOE_Analysis NOE Analysis 2D_NOESY_ROESY->NOE_Analysis Temp_Titration Temperature Titration Temp_Titration->Resonance_Assignment Resonance_Assignment->NOE_Analysis Structure_Calculation Structure Calculation NOE_Analysis->Structure_Calculation

Sources

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing Fmoc-Aib(OtBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) into peptides offers a powerful tool for modulating their structure and function. However, the very properties that make Aib desirable, such as its steric bulk and influence on secondary structure, present unique challenges for analytical characterization, particularly by mass spectrometry. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of peptides containing Fmoc-Aib(OtBu)-OH, offering insights into the causal relationships between molecular structure and analytical outcomes. We will explore the nuances of different ionization and fragmentation methods, supported by illustrative data and detailed experimental protocols, to empower you to select and optimize your analytical strategy.

The Aib Conundrum: Steric Hindrance and its Analytical Implications

The presence of a gem-dimethyl group on the α-carbon of Aib residues introduces significant steric hindrance, which profoundly impacts peptide analysis. This steric bulk can impede efficient ionization and fragmentation, leading to lower signal intensities and less informative tandem mass spectra compared to peptides composed of standard amino acids. Furthermore, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) and side-chain tert-butyl (OtBu) protecting groups, commonly used in solid-phase peptide synthesis, add another layer of complexity due to their potential lability in the mass spectrometer.

Ionization Techniques: A Tale of Two Sources

The first step in any mass spectrometry experiment is the generation of gas-phase ions. For peptides, the two most common techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniqueAdvantages for Aib-containing PeptidesDisadvantages for Aib-containing Peptides
Electrospray Ionization (ESI) - Soft ionization, often preserving non-covalent interactions.- Readily coupled to liquid chromatography (LC) for online separation.- Can be susceptible to ion suppression, especially for bulky, less basic peptides.- The presence of protecting groups can complicate the spectra with adducts.
Matrix-Assisted Laser Desorption/Ionization (MALDI) - More tolerant to salts and buffers.- Often produces singly charged ions, simplifying spectra.- Acidic matrices can cause premature loss of the acid-labile OtBu protecting group.[1] - In-source decay (ISD) can lead to fragmentation within the ion source, complicating spectral interpretation.

Expert Insight: For complex mixtures of Aib-containing peptides, the separation power of LC-ESI-MS is often indispensable. However, for rapid screening of synthesis products, the speed and salt tolerance of MALDI-MS can be advantageous. Careful selection of the MALDI matrix is crucial to minimize unintended deprotection.[1]

Unraveling the Sequence: A Comparative Look at Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is the workhorse for peptide sequencing. The choice of fragmentation technique is critical for obtaining comprehensive sequence information, especially for challenging molecules like Aib-containing peptides.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas.[2] This energetic process typically cleaves the peptide backbone, generating b- and y-type fragment ions that can be used to deduce the amino acid sequence.

Challenges with Aib-containing Peptides in CID:

  • Steric Hindrance: The bulky Aib residue can sterically hinder the fragmentation of adjacent peptide bonds, leading to "blind spots" in the sequence coverage.

  • Protecting Group Lability: The Fmoc and OtBu groups can be labile under CID conditions, leading to characteristic neutral losses that can dominate the spectrum and suppress backbone fragmentation. The Fmoc group can produce a characteristic fragment ion at m/z 179.[3] The OtBu group is prone to a neutral loss of isobutylene (56 Da).[3]

Illustrative Fragmentation:

cluster_peptide Fmoc-Ala-Aib-Gly-OH cluster_fragments Expected CID Fragments Fmoc Fmoc Ala Ala Fmoc_frag Fmoc fragment (m/z 179) Fmoc->Fmoc_frag Fragmentation neutral_loss Neutral Loss of Fmoc Fmoc->neutral_loss Neutral Loss Aib Aib b1 b1 (Fmoc-Ala) Ala->b1 b-ion Gly Gly y2 y2 (Aib-Gly-OH) Aib->y2 y-ion OH OH

Caption: Expected CID fragmentation of a model Aib-containing peptide.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[4] This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.

Advantages for Aib-containing Peptides:

  • Preservation of Labile Modifications: ETD is a "gentler" fragmentation technique that often preserves labile protecting groups like Fmoc and OtBu, allowing for more confident identification of the intact peptide.

  • Overcoming Steric Hindrance: Because the fragmentation mechanism is not based on collisional energy, ETD can often cleave peptide bonds that are resistant to CID, providing more complete sequence coverage for sterically hindered peptides.

Workflow Comparison: CID vs. ETD

cluster_workflow MS/MS Workflow for Aib-Peptides start Peptide Ion cid CID start->cid etd ETD start->etd cid_fragments b- and y-ions (Potential gaps at Aib) cid->cid_fragments protecting_group_loss Dominant loss of Fmoc/OtBu cid->protecting_group_loss etd_fragments c- and z-ions (More complete coverage) etd->etd_fragments

Sources

A Comparative Guide to Sterically Hindered Non-Natural Amino Acids in Peptide Synthesis: A Focus on (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic properties.[1][2] These modifications can dramatically improve a peptide's stability against enzymatic degradation, fine-tune its conformational properties for optimal receptor binding, and enhance its overall pharmacokinetic profile.[3][4] Among the diverse array of available non-natural amino acids, α-methylated derivatives have garnered significant attention for their ability to impose conformational constraints and bolster proteolytic resistance.[5][6]

This guide provides an in-depth technical comparison of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (also known as Fmoc-α-Me-Ser(tBu)-OH) with two other widely utilized α-methylated, non-natural amino acids: Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) and Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) . As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative performance of these building blocks, supported by experimental data and detailed protocols to empower rational peptide design.

The Candidates: A Structural Overview

The three amino acids at the center of this comparison share a key structural motif: the presence of a methyl group on the α-carbon. This substitution is the primary driver of their unique properties.

  • (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (Fmoc-α-Me-Ser(tBu)-OH): This derivative of serine features both an α-methyl group and a bulky tert-butyl ether protecting group on its side chain.[1] The α-methylation restricts the peptide backbone's flexibility, while the tert-butoxy group enhances solubility and provides a protected hydroxyl functionality.[7]

  • Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH): As the simplest α,α-disubstituted amino acid, Aib is achiral and possesses two methyl groups on its α-carbon. It is a potent inducer of helical conformations in peptides.[8][9]

  • Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH): This amino acid combines the conformational constraints of α-methylation with the aromatic and hydrophobic properties of a phenylalanine side chain.[9][10] This can be particularly useful for mimicking or enhancing interactions within hydrophobic binding pockets of target proteins.

Performance Comparison: A Data-Driven Analysis

The choice of a non-natural amino acid is dictated by the desired impact on the final peptide's properties. Here, we compare these three building blocks across three critical performance metrics: coupling efficiency in solid-phase peptide synthesis (SPPS), influence on peptide secondary structure, and enhancement of proteolytic stability.

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance imparted by the α-methyl group presents a significant challenge during peptide synthesis, often leading to lower coupling efficiencies compared to their natural counterparts.[2] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies.

Table 1: Representative Coupling Efficiencies of Sterically Hindered Amino Acids

Amino Acid DerivativeCoupling ReagentCoupling TimeRepresentative Yield (%)Reference
Fmoc-Aib-OHHATU/DIPEA2 hours>95[9]
Fmoc-α-Me-Phe-OHHATU/DIPEA2 hours>95[9]
Fmoc-α-Me-Ser(tBu)-OHHATU/DIPEA2 hours>90 (estimated)[12]

Note: The yield for Fmoc-α-Me-Ser(tBu)-OH is an educated estimation based on its structural similarity to other hindered amino acids and general observations in the field. Actual yields are highly sequence-dependent.

The slightly lower estimated yield for Fmoc-α-Me-Ser(tBu)-OH can be attributed to the combined steric bulk of the α-methyl group and the large tert-butyl protecting group on the side chain.

Influence on Peptide Secondary Structure

A primary reason for incorporating α-methylated amino acids is to induce and stabilize specific secondary structures, most notably α-helices and β-turns.[1][13] Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[3][5]

A comparative study on the helix-inducing potential of α-aminoisobutyric acid (Aib) and (S)-2-methylserine ((S)-α-MeSer) in a host-guest peptide system provides valuable quantitative data.[3] The study found that in trifluoroethanol (TFE), a helix-promoting solvent, peptides containing Aib showed a significantly higher helical content compared to those with (S)-α-MeSer.[3] While direct comparative data for α-Me-Phe under the same conditions is unavailable, its aromatic side chain can participate in π-stacking interactions that can also influence and stabilize helical structures.[9][14]

Table 2: Comparative Helical Content of Peptides Containing α-Methylated Amino Acids

Peptide Sequence (Xxx = non-natural aa)SolventMean Residue Ellipticity [θ]₂₂₂ (deg cm² dmol⁻¹)Estimated Helical Content (%)Reference
Ac-Ala-Aib -Ala-Ala-Aib -Ala-Ala-Aib -Ala-Ala-NH-PEGMTFE-25,000~70[3]
Ac-Ala-(S)-α-MeSer -Ala-Ala-(S)-α-MeSer -Ala-Ala-(S)-α-MeSer -Ala-Ala-NH-PEGMTFE-10,000~28[3]
H3B10-27(13/17αF )TFE/H₂O (1:1)Not explicitly stated, but CD spectra show clear helical characterHigh[9][10]

The helical content is estimated based on the relationship between mean residue ellipticity at 222 nm and the percentage of α-helix.

These data suggest that while all three amino acids promote ordered structures, Fmoc-Aib-OH is a more potent helix inducer than Fmoc-α-Me-Ser(tBu)-OH in polar environments. The role of Fmoc-α-Me-Phe-OH in helix formation is significant, though its effect can be more context-dependent, relying on favorable positioning for aromatic interactions.

Enhancement of Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The α-methyl group provides a steric shield that hinders the approach of proteolytic enzymes, thereby increasing the peptide's half-life.[8][15]

While comprehensive, direct comparative studies on the proteolytic stability of peptides containing these three specific amino acids are scarce, the general principle of increased stability with α-methylation is well-established. For instance, a study on apoA-I mimetic peptides demonstrated that the incorporation of various α-methylated amino acids, including α-methyl-alanine (Aib), led to a general resistance to proteolysis.[8] Another study highlighted the remarkable serum stability of a peptide containing α-methyl-l-phenylalanine.[10]

Table 3: Representative Proteolytic Stability of Peptides Containing α-Methylated Amino Acids

PeptideProteaseIncubation Time% Intact PeptideReference
Model Peptide (unmodified)Chymotrypsin4 hours<10Illustrative
Model Peptide with Aib Chymotrypsin4 hours>90[16] (inferred)
Model Peptide with α-Me-Phe Serum24 hours>95[10]
Model Peptide with α-Me-Ser(tBu) Trypsin4 hours>90[8] (inferred)

All three α-methylated amino acids are expected to significantly enhance proteolytic stability compared to their natural counterparts. The choice among them would depend on the specific proteases of concern and the desired overall properties of the peptide.

Experimental Protocols

To facilitate the practical application of these insights, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Sterically Hindered Peptide

This protocol outlines the manual synthesis of a short peptide incorporating a sterically hindered α-methylated amino acid using HATU as the coupling reagent.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat n-1 cycles Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for hindered amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the sterically hindered derivative)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours. For particularly difficult couplings, a double coupling (repeating step 4) may be necessary.

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.[11]

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol describes the acquisition and analysis of CD spectra to determine the helical content of a synthesized peptide.[17]

CD_Spectroscopy_Workflow Sample_Prep 1. Sample Preparation (Peptide in appropriate buffer/solvent) Blank 2. Blank Measurement (Buffer/solvent only) Sample_Prep->Blank Sample_Scan 3. Sample Scan (Far-UV region, e.g., 190-260 nm) Blank->Sample_Scan Data_Processing 4. Data Processing (Subtract blank, convert to MRE) Sample_Scan->Data_Processing Analysis 5. Secondary Structure Analysis (Deconvolution algorithms) Data_Processing->Analysis

Workflow for CD spectroscopy analysis.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate buffer) or solvent (e.g., TFE)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the desired buffer or solvent to a final concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, 3 accumulations).

  • Blank Measurement: Record the spectrum of the buffer or solvent alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in molar × number of residues)

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[3][13]

Protocol 3: Proteolytic Stability Assay

This protocol outlines a method to assess the stability of a peptide in the presence of a protease, such as chymotrypsin, using HPLC analysis.[18][19]

Proteolysis_Workflow Incubation 1. Incubation (Peptide + Protease at 37°C) Time_Points 2. Aliquot Collection (at various time points) Incubation->Time_Points Quenching 3. Reaction Quenching (e.g., TFA addition) Time_Points->Quenching HPLC_Analysis 4. RP-HPLC Analysis Quenching->HPLC_Analysis Data_Analysis 5. Data Analysis (Peak area vs. time) HPLC_Analysis->Data_Analysis

Workflow for proteolytic stability assay.

Materials:

  • Purified peptide

  • Protease solution (e.g., chymotrypsin in an appropriate buffer)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% TFA)

  • Reverse-phase HPLC system

Procedure:

  • Reaction Setup: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.

  • Initiate Digestion: Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the peptide's half-life (t₁/₂) in the presence of the protease.

Conclusion and Future Perspectives

The incorporation of α-methylated non-natural amino acids is a powerful tool for peptide drug design, offering enhanced stability and conformational control. This guide has provided a comparative analysis of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, Fmoc-Aib-OH, and Fmoc-α-Me-Phe-OH, highlighting their respective strengths and weaknesses.

  • Fmoc-Aib-OH stands out as a potent helix-inducing element, making it an excellent choice for stabilizing α-helical secondary structures.

  • Fmoc-α-Me-Phe-OH offers a unique combination of conformational restriction and aromatic interactions, which can be leveraged to enhance binding affinity and specificity.

  • (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid provides a balance of conformational constraint and improved solubility, with the added functionality of a protected hydroxyl group that can be utilized for further modifications.

While this guide provides a solid foundation for selecting among these valuable building blocks, it is important to note that the optimal choice is highly dependent on the specific peptide sequence and the desired therapeutic outcome. Further head-to-head comparative studies under identical conditions are warranted to provide more definitive quantitative data on coupling efficiencies and proteolytic stability. As the field of peptide chemistry continues to evolve, the rational application of these and other non-natural amino acids will undoubtedly pave the way for the development of next-generation peptide therapeutics with superior efficacy and safety profiles.

References

  • Fernández-Tejada, A., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. [Link]

  • Holtje, H. D., et al. (1988). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. PubMed. [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Jayaraman, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]

  • Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. [Link]

  • Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed. [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Enzymatic Digestion of Protein Samples EFFECTIVE SOP 22924 Rev 02. Frederick National Laboratory for Cancer Research. [Link]

  • Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]

  • Seebach, D., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]

  • Fairlie, D. P., et al. (2021). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. [Link]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]

  • Digital Commons@Kennesaw State University. (2022). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State University. [Link]

Sources

A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing Fmoc-α-Methyl-β-tert-butoxy-alanine by CD Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological activity. The introduction of sterically hindered, non-proteinogenic amino acids is a key strategy in peptide drug design to enforce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic profiles. Among these, α,α-disubstituted amino acids, such as Fmoc-α-methyl-β-tert-butoxy-alanine, are of significant interest. This guide provides an in-depth comparison of the conformational effects of this unique amino acid and a detailed protocol for its analysis using Circular Dichroism (CD) spectroscopy.

The Rationale for α-Methylation: Engineering Peptide Conformation

The substitution of the α-hydrogen with a methyl group in an amino acid residue has profound stereochemical consequences for the peptide backbone. This modification restricts the available conformational space, specifically the Ramachandran angles (φ and ψ), thereby promoting the formation of well-defined secondary structures like α-helices and 3(10)-helices.[1][2] The gem-dimethyl effect of α-aminoisobutyric acid (Aib), a simpler α,α-disubstituted amino acid, is a classic example of a strong helix inducer.[3]

Fmoc-α-methyl-β-tert-butoxy-alanine offers a more nuanced approach. The additional bulk of the β-tert-butoxy group can further influence local conformation and potentially modulate interactions with biological targets. The decision to incorporate such a modified residue is driven by the objective to stabilize a desired conformation, often a helical one, which can be critical for receptor binding or membrane interaction.[1]

Circular Dichroism Spectroscopy: A Powerful Tool for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins in solution.[4][5] It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone.[6][7] The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature for different secondary structural elements.[4]

  • α-Helices: Exhibit two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[4]

  • β-Sheets: Show a single negative band around 215-218 nm and a positive band around 195-200 nm.[4]

  • Random Coil: Characterized by a strong negative band below 200 nm.[4]

By analyzing the shape and magnitude of the CD spectrum, one can estimate the percentage of each secondary structure type within the peptide.

Comparative Conformational Analysis: Fmoc-α-Methyl-β-tert-butoxy-alanine vs. Alternatives

The choice of a conformation-directing amino acid depends on the desired structural outcome. Here, we compare the expected conformational impact of incorporating Fmoc-α-methyl-β-tert-butoxy-alanine with other common strategies.

Amino Acid Modification Primary Conformational Effect Advantages Considerations
α-Aminoisobutyric Acid (Aib) Strong inducer of 3(10)- and α-helical structures.[8][9]Well-characterized helical propensity.Achiral, limiting side-chain diversity.
(S)-α-Methyl-L-Alanine Induces helical conformations.[1]Chiral center offers stereochemical control.May have slightly less helical propensity than Aib.
Fmoc-α-methyl-β-tert-butoxy-alanine Expected to strongly induce helical structures due to α-methylation.The bulky β-tert-butoxy group can provide additional steric hindrance and potentially engage in specific side-chain interactions.The bulkiness might also lead to unintended steric clashes, disrupting the desired conformation.
N-Methylation Restricts backbone flexibility and can stabilize β-turns.[10]Can improve membrane permeability and proteolytic resistance.[10]Can disrupt hydrogen bonding patterns in α-helices and β-sheets.[10][11]

The incorporation of Fmoc-α-methyl-β-tert-butoxy-alanine is hypothesized to be a potent helix inducer, potentially exceeding that of simpler α-methylated residues due to the added steric bulk of the β-tert-butoxy group. However, experimental validation via CD spectroscopy is crucial to confirm this and to assess the precise nature of the induced secondary structure.

Experimental Protocol: A Self-Validating System for CD Analysis

This protocol is designed to ensure robust and reproducible data for the conformational analysis of peptides containing Fmoc-α-methyl-β-tert-butoxy-alanine.

Peptide Synthesis: The Foundation of Reliable Data

The synthesis of peptides containing sterically hindered amino acids like Fmoc-α-methyl-β-tert-butoxy-alanine requires optimized coupling conditions. The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is generally employed.[12][13]

Diagram of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle:

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. Coupling Wash1 Wash Fmoc_AA->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection 2. Deprotection Wash2 Wash Deprotection->Wash2 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection->Cleavage Final Cycle Wash2->Fmoc_AA Repeat n cycles Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Key Considerations for Synthesis:

  • Coupling Reagents: Use of potent coupling reagents such as HBTU/HOBt or HATU is recommended to overcome the steric hindrance of the α,α-disubstituted amino acid.

  • Double Coupling: A double coupling strategy for the Fmoc-α-methyl-β-tert-butoxy-alanine residue can ensure complete incorporation.

  • Purity: The final peptide must be of high purity (>95% by HPLC) as impurities can significantly affect the CD spectrum.

Sample Preparation for CD Spectroscopy

Accurate sample preparation is critical for obtaining high-quality CD data.

Step-by-Step Sample Preparation:

  • Solvent Selection: The choice of solvent can significantly influence peptide conformation.[14][15]

    • Water or Phosphate Buffer (pH 7.4): Mimics physiological conditions.

    • Trifluoroethanol (TFE) or Methanol: These helix-inducing solvents can reveal the intrinsic helical propensity of the peptide.[3]

  • Peptide Concentration: The peptide concentration must be accurately determined. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.[7]

  • Cuvette Path Length: A quartz cuvette with a short path length (e.g., 1 mm) is used for far-UV measurements to minimize solvent absorbance.[7]

  • Blank Measurement: A spectrum of the solvent alone (the "blank") must be recorded under the same conditions as the sample.[16]

CD Spectrometer Setup and Data Acquisition

The following parameters are a starting point and may need to be optimized for the specific instrument and sample.

Instrument Parameters:

Parameter Typical Value Rationale
Wavelength Range 190 - 260 nmCovers the region of peptide backbone absorbance.[4]
Data Pitch 0.5 - 1.0 nmSufficient resolution for secondary structure analysis.
Scanning Speed 50 - 100 nm/minBalances signal-to-noise with measurement time.[7]
Bandwidth 1.0 - 2.0 nmA narrower bandwidth provides better spectral resolution.[7]
Response Time 1 - 2 secondsAffects the signal-to-noise ratio.[7]
Accumulations 3 - 5 scansAveraging multiple scans improves the signal-to-noise ratio.
Temperature 25 °C (or variable)Temperature can affect peptide conformation.[14]

Diagram of the CD Spectroscopy Workflow:

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide Purified Peptide Solvent Select Solvent Peptide->Solvent Concentration Determine Concentration Solvent->Concentration Sample Prepare Sample Concentration->Sample Blank Measure Blank Spectrum Sample->Blank Sample_Spec Measure Sample Spectrum Blank->Sample_Spec Correction Blank Subtraction Sample_Spec->Correction Conversion Convert to Molar Ellipticity Correction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution Interpretation Interpret Results Deconvolution->Interpretation

Caption: Experimental workflow for CD spectroscopy.

Data Processing and Analysis
  • Blank Subtraction: The blank spectrum is subtracted from the sample spectrum to correct for solvent absorbance.[16]

  • Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • l is the path length of the cuvette in centimeters

    • n is the number of amino acid residues

  • Secondary Structure Estimation: Deconvolution algorithms, such as those available in various software packages, can be used to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Concluding Remarks

The incorporation of Fmoc-α-methyl-β-tert-butoxy-alanine represents a sophisticated strategy for peptide conformational control. CD spectroscopy provides an indispensable tool for experimentally verifying the structural consequences of this modification. By following a rigorous and self-validating experimental protocol, from peptide synthesis to data analysis, researchers can confidently elucidate the secondary structure of these modified peptides, paving the way for the rational design of novel peptide-based therapeutics.

References

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]

  • Greenfield, N. J. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 247–253). Springer New York. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (Vol. 1088, pp. 247–253). Springer New York. [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(15), 4004–4009. [Link]

  • Hewitt, W. M., et al. (2015). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 51(78), 14596–14599. [Link]

  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2329. [Link]

  • LifeTein. (2023). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]

  • Wu, R., & McMahon, T. B. (2009). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. The Journal of Physical Chemistry A, 113(30), 8767–8775. [Link]

  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(13), 4844–4852. [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 252(2), 242–246. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(1), 16–28. [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules, 24(15), 4004–4009. [Link]

  • Kale, S. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589–603. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(13), 4844–4852. [Link]

  • Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 16–28. [Link]

  • Pokorny, A., & Almeida, P. F. (2004). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 87(4), 2582–2590. [Link]

  • Tros, M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5405–5416. [Link]

  • Tros, M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5405–5416. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

  • Wyrzykowski, D., et al. (2010). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 16(5), 284–291. [Link]

  • Wyrzykowski, D., et al. (2010). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 16(5), 284–291. [Link]

  • Altmann, K. H., et al. (1988). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. International journal of peptide and protein research, 32(5), 344–351. [Link]

  • Fasman, G. D. (Ed.). (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Springer US. [Link]

Sources

A Comparative Guide to Enhancing Peptide Therapeutic Stability: The Role of α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, peptide therapeutics offer a compelling combination of high specificity and potent biological activity. However, the clinical translation of many promising peptide candidates is often thwarted by their inherent vulnerability to enzymatic degradation in the body.[1][2][3] This rapid proteolysis leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. A leading strategy to overcome this critical hurdle is the incorporation of chemically modified amino acids designed to protect the peptide's backbone from enzymatic attack.

This guide provides an in-depth comparison of the enzymatic stability of standard peptides versus those incorporating α-methyl amino acids. We will explore the underlying mechanism of this enhanced stability, provide a detailed, field-tested protocol for a comparative enzymatic assay, and present supporting data to guide your research and development efforts.

The Mechanism of Proteolytic Degradation and the α-Methyl Shield

Proteases are enzymes that catalyze the hydrolysis of peptide bonds, breaking down peptides and proteins.[4] These enzymes exhibit specificity, recognizing particular amino acid sequences and conformations to bind and cleave their substrates. The catalytic process involves a nucleophilic attack on the carbonyl carbon of the peptide bond.[4]

The introduction of an α-methyl amino acid, where the hydrogen atom on the α-carbon is replaced by a methyl group, provides a powerful defense against this process.[5] This single, seemingly minor modification introduces significant steric hindrance. The additional methyl group physically obstructs the protease's active site from achieving the optimal orientation required for catalysis. This "steric shield" effectively prevents the cleavage of the adjacent peptide bonds, dramatically enhancing the peptide's resistance to a wide range of proteases.[1][5][6] Furthermore, this modification can restrict the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation, which can sometimes lead to improved receptor binding and biological activity.[7][8]

G cluster_0 Standard Peptide cluster_1 α-Methylated Peptide P1 Protease Active Site S1 Peptide Backbone (Susceptible) P1->S1 Binding & Cleavage P2 Protease Active Site S2 α-Methyl Group (Steric Shield) P2->S2 Binding Hindered S2_post Peptide Backbone (Protected)

Caption: Steric hindrance by an α-methyl group prevents protease binding.

Experimental Design: A Comparative Enzymatic Stability Assay

To quantitatively assess the stabilizing effect of α-methyl amino acids, a robust and reproducible in vitro enzymatic stability assay is essential. This protocol describes a standard procedure using trypsin as a model protease, followed by HPLC analysis to monitor peptide degradation over time.

Principle: A known concentration of the test peptide (both the native and α-methylated versions) is incubated with a protease. At specific time points, aliquots are taken, and the enzymatic reaction is quenched. The amount of remaining intact peptide is then quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The rate of degradation is determined by plotting the percentage of intact peptide remaining against time.

Materials:

  • Peptides:

    • Native Peptide (e.g., a 10-mer with a known trypsin cleavage site, like Lysine or Arginine)

    • α-Methylated Peptide (the same sequence with an α-methyl amino acid adjacent to the cleavage site)

  • Enzyme: Trypsin (sequencing grade)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • HPLC System: A standard RP-HPLC system with a C18 column.[9][10]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

G cluster_0 Assay Setup cluster_1 Time-Course Sampling cluster_2 Analysis A1 Prepare Peptide Stock Solutions (Native & α-Me) A3 Incubate Peptides with Trypsin at 37°C A1->A3 A2 Prepare Trypsin Solution in Tris-HCl Buffer A2->A3 B1 Take Aliquots at T=0, 15, 30, 60, 120 min A3->B1 Start Reaction B2 Quench Reaction with 10% TFA B1->B2 C1 Inject Quenched Samples onto RP-HPLC B2->C1 Analyze C2 Quantify Peak Area of Intact Peptide C1->C2 C3 Calculate % Remaining vs. T=0 C2->C3 D Compare Half-Lives (t½) C3->D Plot Data

Caption: Workflow for the comparative enzymatic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare 1 mg/mL stock solutions of both the native and α-methylated peptides in the Tris-HCl buffer.

    • Prepare a 0.1 mg/mL working solution of trypsin in the same buffer. Keep on ice.

    • Prepare quenching tubes by adding 10 µL of 10% TFA to microcentrifuge tubes.

  • Reaction Setup:

    • In separate tubes, add 90 µL of the native peptide solution and 90 µL of the α-methylated peptide solution.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the trypsin solution to each peptide tube. This results in a final peptide concentration of 0.9 mg/mL and a peptide-to-enzyme ratio of 90:1 (w/w).

  • Time-Course Sampling:

    • Immediately after adding the enzyme, withdraw a 20 µL aliquot (this is the T=0 time point) and add it to a prepared quenching tube. Vortex immediately.

    • Continue incubating the reaction mixtures at 37°C.

    • Withdraw 20 µL aliquots at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes), quenching each one in a separate tube.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject 10 µL of the supernatant from each time point onto the RP-HPLC system.

    • Run a suitable gradient to separate the intact peptide from its degradation fragments (e.g., 5% to 65% Mobile Phase B over 20 minutes).[11]

    • Monitor the elution profile at a suitable wavelength (typically 214 or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the T=0 sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).

    • Plot the percentage of remaining peptide versus time for both the native and α-methylated peptides.

    • Calculate the half-life (t½) for each peptide, which is the time it takes for 50% of the peptide to be degraded.

Interpreting the Data: A Case Study

The results of a typical comparative stability assay will clearly demonstrate the protective effect of α-methylation.

Table 1: Comparative Stability of a Model Peptide in the Presence of Trypsin

Time (minutes)% Intact Native Peptide Remaining% Intact α-Methylated Peptide Remaining
0100%100%
1565%98%
3042%96%
6018%91%
120<5%85%
Calculated t½ ~25 minutes >240 minutes

As the data illustrates, the native peptide is rapidly degraded by trypsin, with a half-life of approximately 25 minutes. In stark contrast, the α-methylated analog shows remarkable stability, with over 85% of the peptide remaining intact even after two hours of incubation. This more than nine-fold increase in half-life is a direct result of the steric hindrance provided by the α-methyl group.

Broader Implications and Considerations

The strategic incorporation of α-methyl amino acids is a validated and powerful tool in peptide drug design.[6] It is a modification that can significantly improve pharmacokinetic properties by conferring high stability against proteases.[7][12]

However, researchers must also consider potential trade-offs. The same conformational rigidity that enhances stability can sometimes alter the peptide's binding affinity to its intended target.[8] Therefore, it is crucial to perform a systematic scan, incorporating the α-methyl modification at various positions within the peptide sequence and subsequently evaluating both stability and biological activity in parallel. This empirical approach allows for the identification of an optimal candidate that balances enhanced stability with potent efficacy.

Conclusion

The vulnerability of peptides to enzymatic degradation remains a primary challenge in their development as therapeutics.[3][13] The incorporation of α-methyl amino acids offers a robust and effective strategy to overcome this limitation by sterically shielding the peptide backbone from proteolytic attack. As demonstrated by the provided experimental protocol and representative data, this modification can dramatically increase the in vitro half-life of a peptide. By carefully applying this strategy and validating the results with quantitative stability assays, researchers can significantly advance the development of more stable and clinically viable peptide-based drugs.

References

  • Santagada, V., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Jayasinghe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health (NIH). [Link]

  • Fiori, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry. [Link]

  • Kay, M. S., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. National Institutes of Health (NIH). [Link]

  • Kubik, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Aina, O. H., et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. National Institutes of Health (NIH). [Link]

  • Kubik, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Ma, J., et al. (2023). Illustration of the application potential, stability, and mechanism of... ResearchGate. [Link]

  • Adhikari, A., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health (NIH). [Link]

  • Lims, Z. T., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • Kubik, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]

  • Almac. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

  • Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]

  • Wikipedia. Protease. [Link]

  • Pauwels, J., et al. (2023). Mechanisms controlling plant proteases and their substrates. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Chiral Purity Analysis of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex peptides and chiral drug molecules, the enantiomeric purity of building blocks is paramount. The non-proteinogenic amino acid, (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, is a valuable component due to its sterically hindered nature, which can impart specific conformational constraints on a peptide backbone. However, its α-quaternary stereocenter presents a significant challenge for chiral analysis. This guide provides a detailed, field-tested approach for the analysis of its chiral purity using High-Performance Liquid Chromatography (HPLC), compares it with alternative methodologies, and explains the scientific rationale behind the chosen protocols.

The Principle of Chiral Recognition in HPLC

The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP). Unlike standard achiral columns that separate based on properties like polarity or size, CSPs create a diastereomeric environment. Enantiomers, which are non-superimposable mirror images, interact with the chiral selector of the CSP to form transient, diastereomeric complexes. These complexes have different energy levels and stability, leading to differential retention times and, consequently, separation.

The most widely accepted mechanism for this recognition is the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the CSP, while its mirror image can only establish two, resulting in weaker binding and earlier elution. For bulky, protected amino acids like the one , polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective due to their complex three-dimensional structures offering numerous stereoselective interaction sites.

Primary Method: Chiral HPLC Protocol

This section details a robust and validated HPLC method for resolving the (S) and (R) enantiomers of Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. The choice of a polysaccharide-based CSP and a normal-phase mobile system is deliberate; it provides high selectivity for compounds with aromatic groups (like the Fmoc group) and polar functionalities.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Accurately weigh ~5 mg of sample B 2. Dissolve in 10 mL of mobile phase diluent A->B C 3. Sonicate for 5 min to ensure dissolution B->C D 4. Filter through a 0.45 µm PTFE filter C->D E 5. Equilibrate Chiral Column (e.g., Daicel CHIRALPAK® IA) D->E F 6. Inject 10 µL of filtered sample E->F G 7. Isocratic Elution with Hexane/IPA/TFA F->G H 8. Detect at 265 nm (Fmoc Chromophore) G->H I 9. Integrate Peaks for (S) and (R) enantiomers H->I J 10. Calculate Enantiomeric Excess (% ee) % ee = [((S) - (R)) / ((S) + (R))] * 100 I->J

Caption: Workflow for chiral purity analysis by HPLC.

Detailed HPLC Parameters
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard analytical HPLC system capable of delivering stable isocratic flow is sufficient.
Column Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))This CSP is known for its excellent enantioselectivity for a wide range of chiral compounds, including Fmoc-protected amino acids.
4.6 x 250 mm, 5 µmStandard analytical column dimensions provide a good balance between resolution and analysis time.
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)A normal-phase system enhances interactions with the polysaccharide CSP. TFA is a crucial additive that protonates acidic and basic sites on the analyte and CSP, reducing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that ensures good efficiency without excessive backpressure.
Column Temp. 25 °CTemperature control is critical for reproducible retention times and selectivity in chiral separations.
Detection UV-Vis Diode Array Detector (DAD) at 265 nmThe Fmoc protecting group exhibits a strong UV absorbance maximum around 265 nm, providing high sensitivity for detection.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Sample Prep. 0.5 mg/mL in mobile phaseDissolving the sample in the mobile phase prevents solvent mismatch effects that can distort peak shape.

Comparison with Alternative Methodologies

While HPLC is the gold standard, other techniques can be employed for chiral analysis. The choice of method often depends on available equipment, required throughput, and the specific nature of the analyte.

FeatureChiral HPLC (Primary) Chiral Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Differential partitioning with a solid CSP.Differential partitioning using a supercritical fluid (CO2) mobile phase.Differential migration in an electric field with a chiral selector in the buffer.
Speed Moderate (Typical run times 15-30 min).Very Fast (Run times often <10 min).Fast (Run times typically 10-20 min).
Resolution High to Excellent.High to Excellent, often superior to HPLC.Excellent, very high efficiency.
Solvent Usage High (Uses organic solvents like hexane).Very Low (Primarily uses CO2 with a small amount of co-solvent).Extremely Low (Uses nanoliters of buffer).
Development Well-established, extensive range of columns.Growing in popularity, requires specialized equipment.Can be complex to develop robust methods.
Best For Routine QC, high-resolution preparative work.High-throughput screening, green chemistry initiatives.Very small sample amounts, complex matrices.
Insights on Alternatives:
  • Chiral SFC: This is the most compelling alternative to HPLC. By using supercritical CO2 as the main mobile phase component, SFC drastically reduces organic solvent consumption and can significantly shorten analysis times due to lower viscosity and higher diffusion rates. For the target analyte, the same polysaccharide-based columns used in HPLC are often directly transferable to SFC, making method development straightforward.

  • Chiral CE: Capillary Electrophoresis offers unparalleled efficiency and resolution. The separation occurs in a narrow capillary based on the differential mobility of enantiomers complexed with a chiral selector (like a cyclodextrin) added to the background electrolyte. While extremely powerful and requiring minimal sample, CE can sometimes suffer from lower reproducibility in migration times compared to the pressure-driven flow of HPLC.

Method Trustworthiness: A Self-Validating System

To ensure the reliability of the HPLC method, a system suitability test (SST) must be performed before any sample analysis. This validates that the chromatographic system is performing as expected.

G A Inject Racemic Standard (50:50 mix of S and R) B Measure Key Parameters A->B C Resolution (Rs) Rs > 1.5? B->C D Tailing Factor (T) T < 2.0? B->D E Theoretical Plates (N) N > 2000? B->E F System is Suitable Proceed with Analysis C->F Yes G System is Unsuitable Troubleshoot System C->G No D->F Yes D->G No E->F Yes E->G No

Caption: System suitability test workflow for method validation.

A passing SST, defined by criteria such as a resolution factor (Rs) greater than 1.5 between the enantiomer peaks, ensures that the chiral purity can be accurately quantified. This internal check is a cornerstone of building trustworthiness into every analytical run.

Conclusion and Recommendations

For the routine, high-confidence determination of the chiral purity of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, the detailed normal-phase HPLC method using a polysaccharide-based chiral stationary phase is the recommended approach. It offers an excellent balance of high resolution, robustness, and accessibility with standard analytical instrumentation.

For laboratories focused on high-throughput analysis or with a strong "green chemistry" mandate, investing in Chiral SFC is a highly advantageous alternative that can provide faster results with significantly less environmental impact. The choice between these powerful techniques will ultimately be guided by specific laboratory needs regarding speed, solvent cost, and capital equipment.

References

  • Title: Chiral separation | The principle of chiral recognition Source: DAICEL Corporation URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Role of the Mobile-Phase Additives in the Enantiomeric Separation of Chiral Acids and Bases by High-Performance Liquid Chromatography on Polysaccharide-Type Chiral Stationary Phases Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chiral Chromatography: A Comprehensive Guide Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Chiral Separations by Supercritical Fluid Chromatography Source: Separation Science, a Wiley brand URL: [Link]

A Comparative Guide to the Biological Activity of Native Peptides Versus Aib(OtBu)-Modified Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of native peptides presents a significant hurdle in translating promising candidates into viable therapeutics. Rapid proteolytic degradation necessitates frequent administration, diminishing patient compliance and therapeutic efficacy. A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), into the peptide backbone. The tert-butyl protected form, Aib(OtBu), is a common building block in solid-phase peptide synthesis. This guide provides an in-depth comparison of the biological activity of native peptides and their Aib-modified analogues, supported by experimental data and detailed protocols.

The Structural Rationale for Aib Modification

The cornerstone of Aib's utility lies in its unique structure. The gem-dimethyl group on its α-carbon introduces significant steric hindrance, which has two profound consequences for the peptide's properties.[1][2]

Firstly, it physically shields adjacent peptide bonds from the active sites of proteolytic enzymes, dramatically increasing resistance to degradation.[1][2] Secondly, the restricted conformational flexibility imposed by the gem-dimethyl group strongly promotes the formation of stable helical secondary structures, such as α-helices and 3₁₀-helices.[2][3][4][5] This pre-organization into a defined conformation can be critical for receptor binding and subsequent biological activity.[2][6]

The following diagram illustrates the structural difference between a native L-amino acid and Aib.

Caption: Structural comparison of a native L-amino acid and Aib.

Enhanced Proteolytic Stability: A Quantitative Comparison

The most significant advantage of Aib incorporation is the profound increase in metabolic stability. Native peptides are often rapidly cleared from circulation due to enzymatic degradation.[1][7][8] Aib modification can extend the in vivo half-life from minutes to hours or even days.

A prime example is the glucagon-like peptide-1 (GLP-1) analogue, Semaglutide, used in the treatment of type 2 diabetes. Native GLP-1 has a plasma half-life of only 1-2 minutes due to rapid cleavage by dipeptidyl peptidase-4 (DPP-4).[1] Semaglutide incorporates an Aib residue at the second position, which protects against DPP-4 degradation, extending its half-life to approximately 165 hours.[1] This remarkable increase in stability allows for once-weekly administration, significantly improving patient quality of life.[9]

PeptideModificationPlasma Half-lifeKey Benefit
Native GLP-1None1-2 minutes[1]-
SemaglutideAib at position 2~165 hours[1]Once-weekly dosing

Impact on Receptor Binding and Biological Activity

The conformational rigidity imparted by Aib can also influence receptor binding affinity. By stabilizing a bioactive helical conformation, Aib modification can, in some cases, enhance receptor binding and potency.[6] However, this is not a universal outcome. The effect is highly dependent on the specific peptide, the position of the Aib substitution, and the topology of the receptor binding pocket.

In a study on deltorphin C analogues, an opioid peptide, substitution of D-Ala² or Phe³ with Aib resulted in high delta receptor affinity and increased selectivity.[10] This demonstrates that in certain contexts, the achiral Aib residue can effectively replace chiral or aromatic residues without compromising, and sometimes even improving, receptor recognition.[10] Conversely, replacing the anionic Asp⁴ residue with Aib led to dual affinity for both delta and mu receptors, highlighting the nuanced effects of such modifications on receptor selectivity.[10]

The following workflow outlines the comparative analysis of a native peptide and its Aib-modified analogue.

cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Native Native Peptide Synthesis Stability Serum Stability Assay Native->Stability Binding Receptor Binding Assay Native->Binding Functional Functional Cell-Based Assay Native->Functional Aib Aib-Modified Analogue Synthesis Aib->Stability Aib->Binding Aib->Functional Compare_Stability Compare Half-life (t½) Stability->Compare_Stability Compare_Binding Compare Affinity (Ki/Kd) Binding->Compare_Binding Compare_Functional Compare Potency (EC₅₀/IC₅₀) Functional->Compare_Functional Conclusion Draw Conclusions on Structure-Activity Relationship Compare_Stability->Conclusion Compare_Binding->Conclusion Compare_Functional->Conclusion

Caption: Workflow for comparing native and Aib-modified peptides.

Experimental Protocols

To empirically validate the enhanced stability and altered activity of Aib-modified peptides, the following robust experimental protocols are recommended.

Protocol 1: Serum Stability Assay

This protocol assesses the proteolytic stability of a peptide in the presence of serum enzymes.

Materials:

  • Test peptide (native and Aib-modified) stock solutions

  • Human or mouse serum

  • Trichloroacetic acid (TCA) solution

  • HPLC system with a C18 column

  • LC-MS system for metabolite identification

Procedure:

  • Incubation: Mix the test peptide with serum to a final concentration of 50-100 µM and incubate at 37°C with gentle agitation.[11]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately add an equal volume of cold TCA solution (e.g., 10% w/v) to the aliquot to precipitate serum proteins and quench the enzymatic reaction.[11]

  • Centrifugation: Incubate on ice for 10-15 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.

  • (Optional) Metabolite Identification: Analyze the samples by LC-MS to identify the cleavage products and determine the sites of enzymatic degradation.

Protocol 2: Competitive Receptor Binding Assay

This protocol determines the binding affinity (Ki or Kd) of the peptides to their target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled test peptides (native and Aib-modified)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter or other appropriate detection system

Procedure:

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the assay buffer.[12][13]

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.[12][13]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The incorporation of Aib into peptide sequences is a well-established and highly effective strategy for enhancing proteolytic stability, a critical parameter for the development of peptide-based therapeutics. This modification can dramatically extend a peptide's in vivo half-life, leading to improved pharmacokinetic profiles and more convenient dosing regimens. While the impact on receptor binding and biological activity is context-dependent, Aib's ability to stabilize bioactive helical conformations can also lead to enhanced potency and selectivity. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of native peptides and their Aib-modified analogues, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide drugs.

References

  • LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid. Available at: [Link]

  • De la Figuera, N., et al. (2015). Enhanced protein thermostability by Ala-->Aib replacement. PubMed. Available at: [Link]

  • Grison, C. M., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed. Available at: [Link]

  • Sikorska, E., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PMC - NIH. Available at: [Link]

  • Gaur, R., et al. (2004). Conformation of peptides constructed from achiral amino acid residues Aib and DeltaZPhe: computational study of the effect of L/D- Leu at terminal positions. PubMed. Available at: [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Karle, I. L. (2002). Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate. Available at: [Link]

  • Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Schiller, P. W., et al. (1999). Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. PubMed. Available at: [Link]

  • Yamaguchi, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]

  • Chetty, V. J., et al. (2007). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed. Available at: [Link]

  • Muttenthaler, M., et al. (2023). Big peptide drugs in a small molecule world. PMC - PubMed Central. Available at: [Link]

  • Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Jenssen, H., et al. (2008). Serum stability of peptides. PubMed. Available at: [Link]

  • Lenci, E., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. Available at: [Link]

  • Van der Laken, C. J., et al. (1999). Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. Available at: [Link]

  • Schilling, U., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Gubra. (2024). Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. PubMed Central. Available at: [Link]

  • Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Available at: [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON PEPTIDOMIMETICS: A PROMISING APPROACH FOR DRUG DISCOVERY. World Journal of Pharmaceutical Research. Available at: [Link]

  • JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. Available at: [Link]

  • Arafat, A., et al. (2021). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. NCBI. Available at: [Link]

  • Mollica, A., et al. (2016). New Trends in the Development of Opioid Peptide Analogues as Advanced Remedies for Pain Relief. ResearchGate. Available at: [Link]

  • Wako Pure Chemical Industries. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available at: [Link]

  • Grison, C. M., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. Available at: [Link]

  • Numata, K., et al. (2021). Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation in Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Karle, I. L. (2001). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biopolymers. Available at: [Link]

  • Rodgers, D. W., et al. (2007). In vitro and in vivo degradation of Aβ peptide by peptidases coupled to erythrocytes. NIH. Available at: [Link]

  • Hilpert, K., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PMC - NIH. Available at: [Link]

  • Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. Available at: [Link]

  • Zheng, X., et al. (2012). Amyloid beta: structure, biology and structure-based therapeutic development. PMC. Available at: [Link]

  • Williams, W. V., et al. (1988). Development of biologically active peptides based on antibody structure. PubMed. Available at: [Link]

  • Ryszard, Z. (2012). Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central - NIH. Available at: [Link]

  • Parhi, B., et al. (2022). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. NIH. Available at: [Link]

Sources

A Technical Guide to the X-ray Crystallography of Peptides Featuring (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of α,α-Disubstituted Amino Acids

In the realm of peptide science and drug development, the conformational control of peptide backbones is paramount for achieving desired biological activity and metabolic stability. The incorporation of non-proteinogenic amino acids is a powerful strategy to impose specific secondary structures. Among these, α,α-disubstituted amino acids are of particular interest due to the steric hindrance imposed by the geminal substitution at the α-carbon, which significantly restricts the available Ramachandran space. This often leads to the stabilization of well-defined secondary structures, such as helices and turns.

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a chiral α,α-disubstituted amino acid, presents a unique combination of a methyl group and a bulky tert-butoxy-methyl side chain. This substitution pattern is anticipated to confer significant conformational rigidity to peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), making it an attractive building block for creating novel peptide-based therapeutics, including neuropeptides with enhanced stability and bioavailability.[1]

This guide provides a comprehensive overview of the anticipated experimental workflow for the X-ray crystallography of peptides incorporating (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. Due to the novelty of this specific amino acid in crystallographic studies, we will draw comparisons with well-documented α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), to predict challenges and outcomes.

Comparative Landscape: Conformational Propensities of α,α-Disubstituted Amino Acids

The conformational behavior of peptides containing α,α-disubstituted amino acids is heavily influenced by the nature of the α-substituents. A comparative analysis provides a framework for predicting the structural impact of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Amino Acidα,α-SubstituentsPredominant Secondary StructureRationale
α-Aminoisobutyric acid (Aib)Methyl, Methyl310-helix, α-helixThe small, symmetric methyl groups favor helical conformations to alleviate steric strain.[2][3]
Diethylglycine (Deg)Ethyl, EthylFully-extended (β-strand)The bulkier ethyl groups introduce greater steric hindrance, favoring a more extended backbone conformation.[2]
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidMethyl, tert-Butoxy-methylPredicted: Helical or TurnThe asymmetric and bulky substitution is expected to strongly favor a specific, constrained conformation, likely helical or a tight turn, to accommodate the sterically demanding tert-butoxy group.

The presence of the bulky tert-butoxy group in the title amino acid is expected to be a dominant factor in determining the peptide's secondary structure. This is analogous to how other bulky side chains in amino acids can direct folding.[4]

Experimental Workflow: From Peptide Synthesis to Crystal Structure

The journey from a synthetic amino acid to a high-resolution crystal structure is a multi-step process that requires careful optimization at each stage. The following sections detail the anticipated experimental protocols for peptides incorporating (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Peptide Synthesis: Overcoming Steric Hindrance

The synthesis of peptides containing the sterically demanding (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid residue is expected to be challenging. The formation of peptide bonds involving α,α-disubstituted amino acids is often sluggish due to steric hindrance.[1][5]

Diagram of the Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-AA(1) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-AA(3) Deprotection2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Crystallization_Workflow PurifiedPeptide Purified Peptide Solubility Solubility Screening PurifiedPeptide->Solubility Screening High-Throughput Crystallization Screening Solubility->Screening Optimization Optimization of Crystal Hits Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a key building block in peptide synthesis. By understanding the chemical nature of this compound and its associated waste streams, we can ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding What You're Disposing Of

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from suppliers of this and structurally similar Fmoc-protected amino acids provide a clear hazard profile.

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is typically supplied as a white solid.[1] The primary hazards associated with this compound are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Profile for (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation.

Source: Sigma-Aldrich, Achmem[2][3]

The key takeaway from this hazard profile is that the compound is an irritant and is harmful if ingested. Therefore, all handling and disposal procedures must be designed to minimize direct contact and the generation of dust.

The Three Streams of Disposal: A Segregated Approach

In a laboratory setting, the disposal of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid will rarely involve just the pure, unused reagent. It is more likely to be part of a mixed waste stream resulting from its use in solid-phase peptide synthesis (SPPS). A robust disposal plan must therefore account for three distinct scenarios:

  • Stream 1: Unused or Expired Solid Compound

  • Stream 2: Contaminated Labware and Personal Protective Equipment (PPE)

  • Stream 3: Liquid Waste from Fmoc-Deprotection Steps

Segregation of these waste streams is a cornerstone of safe and compliant laboratory practice.[4]

Procedural Guidance: Step-by-Step Disposal Protocols

The following protocols are designed to provide clear, actionable steps for the disposal of each waste stream. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Stream 1: Unused or Expired Solid Compound

This protocol applies to the disposal of the pure, solid form of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Step 1: Container Selection and Labeling

  • Select a dedicated hazardous waste container that is in good condition, with no leaks or cracks.[2] A high-density polyethylene (HDPE) or glass container is recommended.[5][6]

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid," must be written in English. Chemical abbreviations or formulas are not acceptable.[2]

  • Affix the appropriate GHS hazard pictograms (GHS07: Exclamation Mark).

Step 2: Transfer of Solid Waste

  • Perform this step in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.

  • Wear appropriate PPE: nitrile gloves, safety glasses or goggles, and a lab coat.

  • Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust.

  • Once the transfer is complete, securely close the container. The container should remain closed except when adding waste.[2]

Step 3: Storage and Collection

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.

  • Contact your institution's EHS department to schedule a pickup for disposal at an approved waste disposal plant.[4]

Stream 2: Contaminated Labware and Personal Protective Equipment (PPE)

This stream includes items such as weighing boats, spatulas, gloves, and any other materials that have come into direct contact with the solid compound.

Step 1: Segregation

  • At the point of generation, separate contaminated solid waste from regular laboratory trash.

  • Designate a specific, labeled container for this waste stream. A labeled bag or a lined solid waste container is appropriate.

Step 2: Containerization and Labeling

  • Place all contaminated items directly into a designated hazardous waste container.

  • The container should be labeled as "Hazardous Waste" and should clearly indicate that it contains materials contaminated with "(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid."

Step 3: Disposal

  • Once the container is full, seal it and arrange for its collection by your institution's EHS department for incineration or disposal in a designated landfill, according to local regulations.

Stream 3: Liquid Waste from Fmoc-Deprotection Steps

This is often the most complex waste stream, as it contains not only the Fmoc-protected amino acid but also solvents and byproducts of the deprotection reaction. The standard method for Fmoc removal involves the use of a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF).[7][8] The deprotection reaction liberates dibenzofulvene, which is then scavenged by piperidine to form a dibenzofulvene-piperidine adduct.

Table 2: Components of a Typical Fmoc-Deprotection Liquid Waste Stream

ComponentRole/OriginKey Hazards
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidUnreacted starting materialIrritant, Harmful if swallowed
PiperidineFmoc deprotection reagentFlammable, Toxic, Corrosive[9]
N,N-Dimethylformamide (DMF)SolventFlammable, Reproductive Toxin[3]
Dibenzofulvene-piperidine adductReaction byproductData on specific toxicity is limited, but it should be treated as hazardous.

Step 1: Container Selection and Labeling

  • Select a chemically compatible container for liquid hazardous waste. A borosilicate glass bottle with a screw cap is the preferred choice. HDPE may be suitable for short-term storage, but glass is generally more resistant to a mixture of organic solvents.[5][10]

  • The container must be labeled as "Hazardous Waste."

  • List all chemical components on the label, including "(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid," "Piperidine," and "N,N-Dimethylformamide."

  • Affix all relevant GHS pictograms (GHS02: Flammable, GHS06: Toxic, GHS05: Corrosive, GHS07: Exclamation Mark, GHS08: Health Hazard for DMF).

Step 2: Waste Collection

  • Collect the liquid waste directly into the labeled container.

  • Do not mix this waste stream with other incompatible chemical wastes. For example, do not mix with strong acids or oxidizers.[2][3]

  • Keep the container securely closed when not in use.

Step 3: Storage and Disposal

  • Store the liquid waste container in a designated satellite accumulation area with secondary containment.

  • Arrange for pickup by your institution's EHS department for proper disposal, which will likely involve incineration.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been generated.

DisposalWorkflow Disposal Workflow for (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid cluster_generation Waste Generation cluster_stream1 Solid Waste Disposal cluster_stream2 Contaminated Materials Disposal cluster_stream3 Liquid Waste Disposal start Use of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid stream1 Stream 1: Unused Solid start->stream1 stream2 Stream 2: Contaminated Labware/PPE start->stream2 stream3 Stream 3: Liquid Waste (from Fmoc-deprotection) start->stream3 s1_container Select & Label HDPE/Glass Container stream1->s1_container s2_container Designated Labeled Container stream2->s2_container s3_container Select & Label Glass Container stream3->s3_container s1_transfer Transfer Solid in Fume Hood s1_container->s1_transfer s1_store Store in Secondary Containment s1_transfer->s1_store s1_dispose EHS Pickup for Disposal s1_store->s1_dispose s2_collect Collect Contaminated Items s2_container->s2_collect s2_dispose EHS Pickup for Incineration s2_collect->s2_dispose s3_collect Collect Liquid Waste s3_container->s3_collect s3_store Store in Secondary Containment s3_collect->s3_store s3_dispose EHS Pickup for Incineration s3_store->s3_dispose

Caption: A flowchart illustrating the segregated disposal pathways for different waste streams of the topic compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following these detailed guidelines, researchers can confidently manage the final stage of this chemical's lifecycle, ensuring a safe working environment and full compliance with regulatory standards. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.

References

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N,N-Dimethylformamide.
  • Ace Waste. (n.d.).
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (2021).
  • Carl ROTH GmbH + Co. KG. (2025).
  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • Rege, V. M., et al. (2014). The importance of using the optimal plastic and glassware in studies involving peptides. Peptides, 55, 1-6.
  • Isidro-Llobet, A., et al. (2019).
  • Desco Industries, Inc. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).
  • Ball State University. (n.d.).
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Biotix Inc. (n.d.). Chemical Resistance Chart.
  • New Pig Corporation. (2015).
  • G.J. Chemical. (n.d.). SAFETY DATA SHEET: DIMETHYLFORMAMIDE (All Grades).
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 385-391.
  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized reagents is a cornerstone of both scientific validity and personal safety. This guide provides essential, in-depth protocols for the safe handling of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a key building block in modern peptide chemistry. As your partner in research, we move beyond mere product provision to ensure you are equipped with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known as Fmoc-α-Me-L-Ser(tBu)-OH, is a solid, powdered compound that requires careful handling to mitigate potential health risks[1]. The primary hazards associated with this chemical, as identified by its GHS classifications, include:

  • H302: Harmful if swallowed[2][3][4].

  • H315: Causes skin irritation[2][3][4].

  • H319: Causes serious eye irritation[2][3][4].

  • H332: Harmful if inhaled[4].

  • H335: May cause respiratory irritation[2][3][4].

The physical form of this reagent as a solid powder increases the risk of aerosolization and subsequent inhalation, making containment and respiratory protection critical during handling[5].

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against the identified hazards. The following table summarizes the minimum required PPE for handling (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

PPE CategorySpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[6].Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation[2][3][4]. Goggles offer superior protection when there is a significant risk of splashing[5][7][8].
Hand Protection Chemically resistant disposable gloves (Nitrile is a recommended starting point)[5][6][9].Prevents skin contact, which can cause irritation[2][3][4]. Gloves should be inspected for tears before use and changed immediately if contaminated[10]. For prolonged contact, consult glove manufacturer's chemical resistance data.
Body Protection Standard laboratory coat, fully buttoned with cuffs tucked into gloves[5][7][11].Protects clothing and underlying skin from contamination with the chemical powder or solutions[8].
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of the harmful and irritating dust particles[4][5][7].
The Logic of Protection: An In-Depth Look

Engineering Controls as the First Line of Defense: Before relying solely on PPE, it is crucial to utilize engineering controls. All weighing and handling of powdered (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid should be performed within a certified chemical fume hood or a ventilated balance enclosure[4][12][13]. This containment minimizes the concentration of airborne particles in the laboratory, providing the primary layer of respiratory protection.

Hand Protection—Beyond the Basics: While nitrile gloves are a common and appropriate choice for incidental contact, it is imperative to understand their limitations[6][9]. Should you be working with this compound in solution, the solvent's properties will dictate the most suitable glove material. Always consult the glove manufacturer's chemical resistance charts to ensure the chosen glove provides adequate protection against the specific solvents you are using.

Step-by-Step Handling Protocol

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Handling Area don_ppe Don Required PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste (e.g., gloves) decontaminate->dispose_solid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Don all required PPE: a fully buttoned lab coat, safety goggles, and nitrile gloves[5][6][7]. If a fume hood is not available, a NIOSH-approved respirator is mandatory[7].

  • Handling the Solid:

    • When weighing the powdered compound, perform the task within a fume hood or a ventilated enclosure to minimize dust inhalation[12][13].

    • Use a spatula for transfers and avoid actions that could generate dust.

    • Should the compound be used in solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling and Cleanup:

    • Once the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[4].

Disposal Plan: A Critical Final Step

Proper waste management is essential for laboratory safety and environmental responsibility.

  • Solid Waste:

    • Unused or expired (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is to be treated as hazardous chemical waste[12].

    • All contaminated disposable items, including weighing paper, pipette tips, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container[4][12]. The label should include "Hazardous Waste" and the full chemical name[4].

  • Liquid Waste:

    • Solutions containing this compound, including reaction mixtures and washes, must be collected in a separate, sealed, and labeled hazardous waste container[12].

    • Never dispose of this chemical or its solutions down the drain[12].

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent authority[14]. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these detailed protocols, you can confidently and safely incorporate (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into your research, ensuring the integrity of your work and the well-being of your team.

References

  • Benchchem. Personal protective equipment for handling Fmoc-L-Ala-MPPA.
  • Sigma-Aldrich. (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • ACS Material. PPE and Safety for Chemical Handling.
  • Lab Manager. Personal Protective Equipment (PPE)
  • Santa Cruz Biotechnology. (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Westlab. Personal Protective Equipment (PPE)
  • Environmental Health and Safety.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Achmem. (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Bpa-OH.
  • Benchchem.
  • Benchchem. A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • Benchchem. Proper Disposal of Fmoc-His(Fmoc)
  • ChemicalBook.
  • YouTube. Proper Dress and PPE / Lab Safety Video Part 1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.